molecular formula C10H13NO2 B1267514 N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine CAS No. 6642-35-9

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Cat. No.: B1267514
CAS No.: 6642-35-9
M. Wt: 179.22 g/mol
InChI Key: COTCHBBRLLCOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15671. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-11-6-8-3-4-9-10(5-8)13-7-12-9/h3-5,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTCHBBRLLCOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280139
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6642-35-9
Record name N-Ethyl-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6642-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 15671
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15671
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dioxaindan-5-ylmethyl)(ethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for this compound, a secondary amine derivative of the 1,3-benzodioxole (or methylenedioxybenzene) scaffold. The document is intended for researchers, chemists, and professionals in drug development. The core focus is on the reductive amination pathway, which represents the most efficient and high-yield approach to this target molecule. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions, ensuring a self-validating and scientifically rigorous narrative.

Introduction and Strategic Overview

This compound is a secondary amine characterized by the fusion of a 1,3-benzodioxole moiety, commonly derived from piperonal, and an N-ethyl group. The synthesis of such secondary amines requires a controlled method to prevent the common issue of over-alkylation. While direct alkylation of an amine with an alkyl halide is a classic method for forming C-N bonds, it is notoriously difficult to control for secondary amines, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[1]

Therefore, the most reliable and widely adopted strategy for synthesizing this target molecule is reductive amination (also known as reductive alkylation).[2][3] This one-pot method combines the formation of an imine intermediate from a carbonyl compound and a primary amine, followed by its immediate reduction to the desired secondary amine.[4][5] This approach offers superior control and typically results in higher yields of the target mono-alkylated product.

The Core Synthesis Pathway: Reductive Amination

The synthesis of this compound via reductive amination proceeds from two readily available precursors: piperonal (1,3-benzodioxol-5-carbaldehyde) and ethylamine.[6][7][8][9]

Mechanistic Principles

The reaction unfolds in two key stages within a single reaction vessel:

  • Imine Formation: The process begins with the nucleophilic attack of the primary amine (ethylamine) on the carbonyl carbon of the aldehyde (piperonal). This forms an unstable hemiaminal intermediate. Under weakly acidic conditions (typically pH 4-6), the hemiaminal readily dehydrates to form a stable C=N double bond, yielding an intermediate known as an imine or Schiff base.[2][3] The acidic environment is crucial; it protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water), thus driving the reaction toward imine formation.

  • Imine Reduction: A reducing agent, introduced into the same pot, then selectively reduces the imine's C=N bond to a C-N single bond. The choice of reducing agent is critical. It must be potent enough to reduce the imine but mild enough to avoid reducing the starting aldehyde.[3] This selectivity ensures that the reaction proceeds cleanly to the desired secondary amine product.

G Piperonal Piperonal (Aldehyde) p1 Piperonal->p1 Ethylamine Ethylamine (Primary Amine) Ethylamine->p1 Hemiaminal Hemiaminal Intermediate Imine Imine (Schiff Base) Intermediate Hemiaminal->Imine - H₂O p2 Imine->p2 Product This compound (Secondary Amine) p1->Hemiaminal + H⁺ (cat.) - H⁺ p2->Product + [H] (Reducing Agent) ReducingAgent [Reducing Agent]

Figure 1: Conceptual workflow of the reductive amination process.

Key Reagents and Their Rationale
Reagent Role Rationale for Selection
Piperonal Aldehyde PrecursorA readily available solid derived from the 1,3-benzodioxole scaffold, providing the core structure.[6][9]
Ethylamine Amine SourceThe primary amine that introduces the N-ethyl group to the final product.[7]
Sodium Cyanoborohydride (NaBH₃CN) Reducing AgentA mild hydride donor that selectively reduces protonated imines (iminium ions) much faster than it reduces aldehydes, preventing side reactions.[2][3] It is stable in weakly acidic conditions required for imine formation.
Methanol or Ethanol SolventEffectively dissolves the organic precursors and is compatible with the reducing agent.
Acetic Acid (Glacial) Acid CatalystUsed in catalytic amounts to maintain the optimal weakly acidic pH for imine formation.[5]

Detailed Experimental Protocol

Disclaimer: This protocol is for informational and educational purposes only. All laboratory work should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Reagents and Materials
Compound Molar Mass ( g/mol ) Amount Moles
Piperonal150.1315.0 g0.10
Ethylamine (70% in H₂O)45.07~8.0 mL~0.12
Sodium Cyanoborohydride62.846.9 g0.11
Methanol32.04200 mL-
Acetic Acid (Glacial)60.05~2 mL-
Step-by-Step Methodology
  • Reaction Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer and placed in an ice-water bath for temperature control.

  • Precursor Dissolution: Piperonal (15.0 g, 0.10 mol) is added to the flask, followed by methanol (200 mL). The mixture is stirred until all the piperonal has dissolved.

  • Amine Addition: Ethylamine solution (70% in H₂O, ~8.0 mL, ~0.12 mol) is added dropwise to the stirred solution.

  • pH Adjustment: Glacial acetic acid is added dropwise to the reaction mixture until the pH is between 5 and 6 (as measured by pH paper).

  • Reduction: Sodium cyanoborohydride (6.9 g, 0.11 mol) is added portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: The ice bath is removed, and the reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by slowly adding dilute hydrochloric acid until gas evolution ceases. This neutralizes any remaining borohydride.

  • Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.

  • Work-up: The remaining aqueous residue is made basic (pH > 12) by the addition of a cold NaOH solution. This deprotonates the amine product, making it soluble in organic solvents.

  • Extraction: The basic aqueous layer is extracted three times with dichloromethane or diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude oil is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Visualization of the Chemical Transformation

The following diagrams illustrate the key structures and the overall reaction pathway.

Figure 2: Overall reaction scheme for the synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through reductive amination. This method provides a controlled, high-yield, one-pot procedure that circumvents the challenges of over-alkylation associated with direct alkylation techniques. By carefully selecting a mild reducing agent like sodium cyanoborohydride and maintaining weakly acidic conditions, the reaction can be directed to selectively form the desired secondary amine product from piperonal and ethylamine. This guide provides the foundational knowledge and a practical framework for the successful synthesis of this compound for research and development applications.

References

  • 3,4-Methylenedioxy-N-ethylamphetamine - Wikipedia. Wikipedia. [Link]

  • A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. PubMed. [Link]

  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • 1,3-Benzodioxolyl-N-ethylpentanamine - Wikipedia. Wikipedia. [Link]

  • Ethylamine Properties, Reactions, and Applications. Safrole. [Link]

  • The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. OPUS at UTS. [Link]

  • Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). PMC - PubMed Central. [Link]

  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. ResearchGate. [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination. YouTube. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, a compound of interest in medicinal chemistry and pharmacological research. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and foundational chemical principles to present an estimated physicochemical profile. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, providing researchers and drug development professionals with a robust framework for their own investigations. This guide is designed to bridge the current knowledge gap and facilitate further research into this and similar chemical entities.

Introduction and Molecular Overview

This compound, also known as N-ethyl-3,4-methylenedioxybenzylamine, belongs to the phenethylamine class of compounds. Its structure is characterized by a benzodioxole ring system, a common feature in various psychoactive compounds, attached to an N-ethylaminomethyl group. The physicochemical properties of a drug candidate are paramount as they profoundly influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[1][2][3][4] Understanding these properties is a critical early step in the drug discovery and development process, helping to predict a compound's behavior in biological systems and guide formulation design.[3][5]

The core structure consists of a secondary amine, which imparts basic properties to the molecule, and the benzodioxole moiety, which contributes to its lipophilicity.[6][7] The overall balance of these features dictates its solubility, permeability, and ultimately, its bioavailability.

Molecular Structure:

Chemical Identity:

  • IUPAC Name: this compound

  • Molecular Formula: C10H13NO2

  • Molecular Weight: 179.22 g/mol

Tabulated Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while the molecular formula and weight are exact, other values are estimated based on the properties of structurally similar compounds and general chemical principles due to a lack of direct experimental data in the public domain.

PropertyEstimated Value/ObservationRationale and Comparative Insights
Physical State Colorless to pale yellow oil or low-melting solid at room temperature.Lower molecular weight amines are often liquids or low-melting solids.[7] The presence of the aromatic ring may increase the melting point compared to simple aliphatic amines.
Melting Point Not available (estimated to be low).Structurally related compounds with similar molecular weights can be liquids or solids with low melting points.
Boiling Point > 250 °C (Predicted)The boiling points of amines are generally higher than non-polar compounds of similar molecular weight due to hydrogen bonding capabilities.[7] A structurally similar but more complex compound has a predicted boiling point of 535.2±50.0 °C.[8]
Solubility
    in WaterSlightly soluble.Lower aliphatic amines with up to four carbons are typically water-soluble.[6] However, the larger benzodioxole group in this molecule increases its hydrophobicity, likely reducing water solubility.[7]
    in Acidic SolutionsSoluble.As a secondary amine, it will be protonated in acidic solutions to form a more soluble ammonium salt.[6][9]
    in Organic SolventsSoluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform).The molecule possesses significant non-polar character, favoring solubility in organic media.[6]
pKa (of the conjugate acid) ~10.5The pKa of the conjugate acid of a secondary amine like diethylamine is around 10.98.[10] The electron-withdrawing nature of the aromatic ring might slightly decrease the basicity compared to simple dialkylamines.

Experimental Protocols for Physicochemical Profiling

To empirically determine the physicochemical properties of this compound, the following standard laboratory procedures are recommended.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Micro-scale):

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a test tube.

  • Apparatus: A Thiele tube or a similar heating bath is used. A small, inverted capillary tube is placed in the test tube containing the sample.

  • Measurement: The test tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

  • Observation: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For drug discovery, solubility in aqueous and organic media is crucial.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge or filter equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Analyze supernatant by HPLC-UV sep2->quant1 quant2 Determine concentration quant1->quant2 G cluster_prep Sample Preparation cluster_tit Titration cluster_analysis Data Analysis prep1 Dissolve known amount of compound tit1 Titrate with standardized acid (HCl) prep1->tit1 tit2 Monitor pH with calibrated meter tit1->tit2 analysis1 Plot pH vs. volume of titrant tit2->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination via potentiometric titration.

Spectral Data Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the benzyl group (a singlet), the protons on the benzodioxole ring (in the aromatic region), and the methylene protons of the dioxole ring (a singlet).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethyl group, the benzylic methylene carbon, the aromatic carbons of the benzodioxole ring, and the methylene carbon of the dioxole ring.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (for the protonated form), C-H stretching (aliphatic and aromatic), C-N stretching, and C-O-C stretching of the dioxole ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage at the benzylic position and loss of the ethyl group.

Conclusion

The physicochemical properties of this compound are crucial for understanding its potential as a pharmacological agent. This guide has provided an estimated profile based on established chemical principles and data from related structures. More importantly, it has outlined the standard, robust experimental methodologies required to obtain precise empirical data. By following these protocols, researchers can build a comprehensive and accurate physicochemical profile, which is an indispensable foundation for further preclinical and clinical development.

References

  • 1 PubMed.

  • 2 Sygnature Discovery. (2024-03-06)

  • 5 International Journal of Pharmacy and Pharmaceutical Sciences. (2015-02-19)

  • 3 LookChem. (2023-12-13)

  • 4 Fiveable.

  • 9 Jay C. McLaughlin.

  • 11 National Institutes of Health (NIH). (2023-12-14)

  • 6 Moorpark College.

  • 7 EMBIBE.

  • 8 ChemicalBook.

  • Wikipedia.

Sources

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3,4-Methylenedioxy-N-ethylamphetamine (MDEA)

Executive Summary

3,4-Methylenedioxy-N-ethylamphetamine (MDEA), also known by the synonyms MDE and "Eve," is a psychoactive substance belonging to the substituted amphetamine and methylenedioxyphenethylamine chemical classes.[1][2] Structurally analogous to its more widely known counterpart, MDMA ("Ecstasy"), MDEA is distinguished by an ethyl group in place of MDMA's methyl group on the nitrogen atom.[3] Its primary mechanism of action revolves around its potent interaction with monoamine neurotransmitter systems in the central nervous system. MDEA functions as a releasing agent and reuptake inhibitor at serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, leading to a rapid and sustained increase in the extracellular concentrations of these key neurotransmitters.[1][4] This neurochemical cascade underlies its characteristic entactogenic and stimulant effects, which are generally reported to be milder and of shorter duration than those of MDMA.[1][2] This guide provides a detailed examination of the molecular interactions, pharmacodynamics, and functional consequences of MDEA administration, along with the experimental protocols essential for its characterization.

Molecular Identity

  • Chemical Name: 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine[2]

  • Common Names: 3,4-Methylenedioxy-N-ethylamphetamine, MDEA, MDE[1][3]

  • Street Name: Eve[2][5]

  • Chemical Class: Substituted Amphetamine, Methylenedioxyphenethylamine[1][6]

  • Molecular Formula: C₁₂H₁₇NO₂[3]

Core Mechanism of Action: A Dual-Mode Interaction with Monoamine Transporters

The principal pharmacological activity of MDEA, like other ring-substituted amphetamines, is the elevation of extracellular monoamine levels.[4][7] This is not achieved through direct receptor agonism, but rather through a sophisticated, dual-pronged interaction with the presynaptic transporters responsible for clearing 5-HT, NE, and DA from the synaptic cleft: the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT).[1][8]

MDEA acts as both a competitive inhibitor of reuptake and a substrate for these transporters, inducing a reversal of their normal function—a process known as transporter-mediated efflux or reverse transport.[8][9]

  • Substrate Activity and Neurotransmitter Efflux: MDEA is recognized by monoamine transporters and is actively transported into the presynaptic neuron.[8][10] Once inside, it disrupts the proton gradient of synaptic vesicles via its action on the vesicular monoamine transporter 2 (VMAT-2), causing neurotransmitters to move from the vesicles into the cytoplasm.[8][9] This rise in cytoplasmic monoamine concentration, coupled with MDEA's interaction with the plasma membrane transporter, reverses the transporter's direction of flow, expelling 5-HT, DA, and NE into the synaptic cleft.[9][11]

  • Reuptake Inhibition: Simultaneously, by competing with endogenous monoamines for binding to the external face of the transporter, MDEA blocks their reuptake from the synapse, prolonging their action.[1][4]

The combination of these two actions—promoting release while blocking removal—results in a robust and rapid increase in synaptic monoamine concentrations, which is the primary driver of MDEA's psychoactive and physiological effects.[4][8] While MDEA interacts with all three transporters, its effects are most pronounced on the serotonergic system, which is central to its signature entactogenic properties.[3][12]

MDEA's dual action on the presynaptic serotonin transporter (SERT).

Pharmacodynamic Profile

Functional Consequences

The surge in synaptic monoamines, particularly serotonin, produces the characteristic subjective effects of MDEA.[3] These include feelings of emotional closeness and empathy (entactogenic effects), positive mood, and mild psychomotor stimulation.[7][13] The release of norepinephrine and dopamine contributes to its stimulant properties, such as increased energy and alertness, as well as sympathomimetic physiological effects.[4][5]

  • Psychological Effects: Euphoria, increased empathy, diminished anxiety, and altered sensory perception.[3][5]

  • Physiological Effects: Increased heart rate, blood pressure, and body temperature. Jaw clenching (bruxism) is also a common effect.[3][5]

  • Neurotoxicity: Like MDMA, high or repeated doses of MDEA pose a risk of long-term serotonergic neurotoxicity.[1][3] This is thought to be related to excessive neurotransmitter release and subsequent oxidative stress on 5-HT neurons.[3][4] However, MDEA is generally considered to have a lower neurotoxic potential than MDMA or MDA.[1]

Quantitative Data: Monoamine Transporter Interactions

The potency of MDEA at each monoamine transporter can be quantified through in vitro assays that measure its ability to inhibit the uptake of radiolabeled substrates. While specific IC₅₀ values for MDEA are spread across various studies, its profile is characterized by a preferential, though less potent compared to MDMA, interaction with SERT and NET over DAT. The table below illustrates typical data obtained from such assays for related compounds, which establishes the expected profile for MDEA.

CompoundTransporterInhibition Potency (IC₅₀, nM)Primary Action
MDEA SERTVaries by studyReleaser / Inhibitor
NETVaries by studyReleaser / Inhibitor
DATVaries by studyReleaser / Inhibitor
MDMA SERT~300-600Releaser / Inhibitor
NET~100-500Releaser / Inhibitor
DAT~3000-10000Releaser / Inhibitor
Cocaine SERT~200-400Inhibitor (Blocker)
NET~300-500Inhibitor (Blocker)
DAT~100-300Inhibitor (Blocker)
Note: IC₅₀ values are approximate and can vary significantly based on experimental conditions and cell lines used.[14][15] MDEA's potency at SERT is generally reported to be lower than that of MDMA.

Experimental Methodologies for Mechanistic Elucidation

Validating the mechanism of action of a compound like MDEA requires a multi-tiered experimental approach, progressing from in vitro molecular interactions to in vivo neurochemical effects.

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay

This assay is fundamental for determining the potency (IC₅₀/Kᵢ values) of MDEA at SERT, DAT, and NET. It measures the ability of the drug to compete with a radiolabeled substrate for uptake into cells engineered to express a specific transporter.[16][17]

Objective: To quantify the inhibition constant (Kᵢ) of MDEA for human monoamine transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells stably transfected with the gene for human SERT, DAT, or NET are cultured to confluence in 96-well plates.[17]

  • Preparation: On the day of the experiment, growth medium is removed, and cells are washed with a Krebs-Henseleit buffer (KHB).[17]

  • Pre-incubation: Cells are pre-incubated for 5-10 minutes at room temperature with varying concentrations of MDEA (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) or a vehicle control.[17][18] A known selective inhibitor (e.g., fluoxetine for SERT, mazindol for DAT) is used to define non-specific uptake.[18]

  • Uptake Initiation: Uptake is initiated by adding a constant concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET).[18] The incubation proceeds for a short period (e.g., 10 minutes) during which uptake is linear.

  • Uptake Termination: The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.[18]

  • Data Analysis: The raw counts are converted to percent inhibition relative to the vehicle control. An IC₅₀ value (the concentration of MDEA that inhibits 50% of specific uptake) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Workflow for the In Vitro Monoamine Transporter Inhibition Assay.
Protocol 2: In Vitro Superfusion Release (Efflux) Assay

This assay directly measures the ability of MDEA to induce neurotransmitter release via reverse transport, distinguishing it from simple uptake blockers like cocaine.

Objective: To determine the potency (EC₅₀) and efficacy of MDEA in promoting monoamine efflux.

Methodology:

  • Cell Preparation: Transfected HEK 293 cells (as in Protocol 1) are used.

  • Preloading: The cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT) until a steady-state intracellular concentration is achieved.

  • Superfusion Setup: The preloaded cells are placed in a superfusion apparatus and continuously perfused with buffer at a constant rate to establish a stable baseline of spontaneous efflux.

  • Drug Application: The buffer is switched to one containing a specific concentration of MDEA. Fractions of the perfusate are collected at regular intervals (e.g., every 1-5 minutes).

  • Stimulation: This process is repeated with a range of MDEA concentrations. A known releasing agent (e.g., amphetamine) is used as a positive control.

  • Quantification: The radioactivity in each collected fraction is measured by scintillation counting.

  • Data Analysis: The amount of radioactivity released above baseline is calculated for each MDEA concentration. An EC₅₀ value (the concentration of MDEA that produces 50% of the maximal release effect) is determined by fitting the data to a dose-response curve.

Protocol 3: In Vivo Microdialysis with HPLC-ECD

This in vivo technique provides the most physiologically relevant data by measuring real-time changes in extracellular neurotransmitter concentrations in specific brain regions of a living animal following drug administration.[19][20]

Objective: To measure MDEA-induced changes in extracellular serotonin, dopamine, and norepinephrine in the brain of a conscious, freely moving rodent.

Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in an anesthetized rat or mouse and allowed to recover.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[20]

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: MDEA is administered to the animal (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Dialysate collection continues for several hours to monitor the time course of the drug's effect.

  • Sample Analysis: The concentration of monoamines (5-HT, DA, NE) and their metabolites in each dialysate sample is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive analytical technique.[19][20]

  • Data Analysis: Neurotransmitter concentrations are expressed as a percentage change from the pre-drug baseline average.

Microdialysis_Workflow A 1. Stereotaxic Surgery: Implant guide cannula in rat brain B 2. Recovery Period (Several days) A->B C 3. Experiment Day: Insert microdialysis probe B->C D 4. Perfuse probe with aCSF and collect baseline samples C->D E 5. Administer MDEA (e.g., intraperitoneal injection) D->E F 6. Collect post-injection dialysate samples over time E->F G 7. Analyze samples via HPLC-ECD for 5-HT, DA, NE F->G H 8. Data Analysis: Calculate % change from baseline G->H

Workflow for In Vivo Microdialysis to measure neurotransmitter release.

Conclusion

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine (MDEA) is centered on its function as a potent monoamine releasing agent and reuptake inhibitor. By acting as a substrate for SERT, DAT, and NET, it induces transporter-mediated efflux while simultaneously blocking neurotransmitter reuptake. This dual action leads to a significant elevation of synaptic serotonin, norepinephrine, and dopamine, with a pronounced effect on the serotonergic system. This neurochemical profile directly accounts for its characteristic entactogenic and psychostimulant effects. The comprehensive characterization of its pharmacodynamic properties relies on a combination of in vitro transporter assays to define molecular potency and in vivo techniques like microdialysis to confirm its functional impact on neurotransmission in the central nervous system.

References

  • Freudenmann, R. W., & Spitzer, M. (2004). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). CNS drug reviews, 10(2), 89–116. [Link]

  • Grokipedia. (n.d.). 3,4-Methylenedioxy-N-ethylamphetamine. Retrieved January 16, 2026, from [Link]

  • Rupa Health. (n.d.). 3,4-Methylenedioxy-N-ethylamphetamine. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (2023, December 27). 3,4-Methylenedioxy-N-ethylamphetamine. [Link]

  • ResearchGate. (n.d.). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA) | Request PDF. Retrieved January 16, 2026, from [Link]

  • Kalant, H. (2001). The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 165(7), 917–928. [Link]

  • Wikipedia. (2024, January 11). Entactogen. [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 71, 12.15.1–12.15.19. [Link]

  • Pletcher, M. J., et al. (2020). The acute toxic and neurotoxic effects of 3,4-methylenedioxymethamphetamine are more pronounced in adolescent than adult mice. Neurotoxicology and teratology, 78, 106863. [Link]

  • Navis Clinical Laboratories®. (n.d.). Ecstasy (MDMA, MDEA AND MDA). Retrieved January 16, 2026, from [Link]

  • PharmaCompass.com. (n.d.). MDMA | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (2024, January 15). MDMA. [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 646. [Link]

  • Simmler, L. D., et al. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS chemical neuroscience, 9(10), 2348–2364. [Link]

  • Wikipedia. (2024, January 11). Recreational drug use. [Link]

  • Hascup, E. R., & Hascup, K. N. (2016). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. Frontiers in molecular neuroscience, 9, 133. [Link]

  • Iversen, L., et al. (2013). Methylone and Monoamine Transporters: Correlation with Toxicity. Journal of addiction research & therapy, 4(5), 1000160. [Link]

  • Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International journal of neuropsychopharmacology, 23(6), 397–407. [Link]

  • Luethi, D., et al. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 23(6), 397-407. [Link]

  • Saha, K., et al. (2017). Overview of Monoamine Transporters. Current protocols in pharmacology, 79, 12.16.1–12.16.20. [Link]

  • Nichols, D. E., et al. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. The Journal of pharmacology and experimental therapeutics, 255(3), 1098–1106. [Link]

  • Partilla, J. S., et al. (2006). Role of monoamine transporters in mediating psychostimulant effects. The AAPS journal, 7(4), E846–E851. [Link]

Sources

Navigating the Privileged Scaffold: A Technical Guide to the Imidazo[1,2-a]Pyridine Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

While the specific inquiry for CAS number 6642-35-9 identifies the compound N-(Benzo[d][1][2]dioxol-5-ylmethyl)ethanamine, the broader landscape of chemical research and drug development points to a structurally related and highly significant class of compounds: the imidazo[1,2-a]pyridines . This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds and marketed drugs.[1][3][4][5][6] This in-depth guide is designed for researchers, scientists, and drug development professionals, and will delve into the core aspects of the imidazo[1,2-a]pyridine scaffold, from its synthesis to its diverse therapeutic applications.

The Imidazo[1,2-a]Pyridine Scaffold: A Foundation for Therapeutic Innovation

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocyclic system where a pyridine ring is fused to an imidazole ring.[5] This unique arrangement confers upon it a rigid and planar structure with a rich electronic nature, making it an ideal framework for interacting with a wide array of biological targets. Its versatility is evidenced by its presence in drugs with diverse therapeutic actions, including the anxiolytic alpidem, the hypnotic zolpidem, and the gastroprotective zolimidine.[3][4] The scaffold's ability to be readily functionalized at multiple positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a cornerstone in modern medicinal chemistry.[7]

Synthetic Strategies: Constructing the Imidazo[1,2-a]Pyridine Core

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various methodologies, ranging from classical condensation reactions to modern multicomponent approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical Condensation Reactions

A prevalent and straightforward method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[8] This reaction proceeds via initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to generating molecular diversity. The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a notable MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[9] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the core structure with three points of diversity.[9]

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Methodologies A 2-Aminopyridine Derivatives D Condensation Reactions A->D E Multicomponent Reactions (e.g., GBB-3CR) A->E F Metal-Catalyzed Cyclizations A->F B Carbonyl Compounds (α-Haloketones, Aldehydes) B->D B->E B->F C Other Reagents (Isocyanides, Alkynes, etc.) C->E C->F G Imidazo[1,2-a]pyridine Core Synthesis D->G E->G F->G H Purification (Crystallization, Chromatography) G->H I Characterization (NMR, MS, etc.) H->I J Functionalized Imidazo[1,2-a]pyridine Derivatives I->J

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Diverse Biological Activities and Therapeutic Potential

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.[4][5] These include anticancer, antimycobacterial, antiviral, anti-inflammatory, and neuroprotective effects.[4][5]

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents.[9][10] Their mechanisms of action are varied and include the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) p110α, a critical enzyme in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer.[11]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition mTORC1->Apoptosis IP Imidazo[1,2-a]pyridine Inhibitor IP->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyridine derivatives.

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has necessitated the discovery of novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold has proven to be a promising starting point for the development of new drugs against Mycobacterium tuberculosis.[3][12] Notably, the clinical candidate Telacebec (Q203) belongs to this class of compounds and targets the QcrB subunit of the cytochrome bcc complex, which is essential for cellular respiration in mycobacteria.[3]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the imidazo[1,2-a]pyridine scaffold has led to a deeper understanding of the structural requirements for potent biological activity.

Position of SubstitutionGeneral Observations on Anticancer ActivityGeneral Observations on Antitubercular Activity
C2-Position Aromatic or heteroaromatic substituents are often favored. Electron-withdrawing or donating groups on this ring can modulate activity.[9][10]Phenyl or substituted phenyl groups are common. The nature and position of substituents on the phenyl ring significantly impact potency.[13]
C3-Position Introduction of various side chains, including amino groups, can enhance activity.[9]Carboxamide moieties are crucial for potent activity, as seen in Telacebec. The nature of the amine in the amide is a key determinant of efficacy.[3][12]
C6, C8-Positions Substitution at these positions on the pyridine ring can influence physicochemical properties and target engagement.[14]Modifications at these positions can fine-tune the pharmacokinetic profile of the compounds.[15]

Experimental Protocols: A Practical Approach

General Procedure for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines via GBB-3CR

This protocol is a representative example of a multicomponent reaction to generate a library of imidazo[1,2-a]pyridine derivatives for biological screening.

Step 1: Reaction Setup

  • To a microwave vial, add 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and a catalytic amount of an acid catalyst (e.g., scandium triflate).

  • Add the solvent (e.g., methanol).

Step 2: Addition of Isocyanide

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

Step 3: Microwave Irradiation

  • Seal the vial and subject it to microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 minutes).

Step 4: Work-up and Purification

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Step 5: Characterization

  • Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G A 1. Combine 2-aminopyridine, aldehyde, and catalyst in a microwave vial with solvent. B 2. Add isocyanide to the reaction mixture. A->B C 3. Seal the vial and perform microwave irradiation. B->C D 4. Cool the reaction and concentrate the solvent. C->D E 5. Purify the crude product via column chromatography. D->E F 6. Characterize the purified 3-aminoimidazo[1,2-a]pyridine (NMR, MS). E->F

Caption: Step-by-step workflow for the GBB-3CR synthesis of 3-aminoimidazo[1,2-a]pyridines.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step 1: Cell Seeding

  • Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

Step 2: Compound Treatment

  • Prepare serial dilutions of the test imidazo[1,2-a]pyridine compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

Step 3: Incubation

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

Step 4: MTT Addition

  • Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

Step 5: Formazan Solubilization

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

Step 6: Absorbance Measurement

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

Step 7: Data Analysis

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives ensure its continued importance in the quest for novel therapeutics. This guide provides a foundational understanding of the key aspects of this privileged scaffold, from its rational synthesis to its biological evaluation, empowering researchers to further explore its potential in drug discovery.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed. [Link]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. PubMed. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • 3D Chemical Structures. [Link]

  • Products found. Chemical Suppliers. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

Sources

An In-depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine: Synthesis, Putative Pharmacology, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, a compound situated at the intersection of historical psychedelic research and modern medicinal chemistry. Due to a notable scarcity of direct scientific literature on this specific molecule, this document synthesizes information from analogous, well-documented benzodioxole derivatives to postulate its discovery, detail its probable synthesis, and explore its putative pharmacological profile. By examining the structure-activity relationships of related compounds, this guide offers a scientifically grounded framework for researchers interested in the N-alkylated piperonylamine class of molecules. All discussions of pharmacological effects are theoretical and extrapolated from related compounds, intended to guide future research rather than to assert established findings.

Introduction and Historical Context

The history of this compound is not explicitly documented in scientific literature, suggesting it has not been a primary focus of academic or pharmaceutical research. Its origins can be inferred to lie within the broader exploration of psychoactive phenethylamines and amphetamines that began in the early 20th century and expanded significantly in the latter half with the work of chemists like Alexander Shulgin. The 1,3-benzodioxole moiety is a key structural feature of numerous psychoactive compounds, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).

The development of medicinal chemistry has often involved the systematic modification of known psychoactive structures to investigate their structure-activity relationships (SAR). The N-alkylation of amines is a common strategy to modulate pharmacological activity, influencing factors such as potency, duration of action, and receptor selectivity. It is plausible that this compound was synthesized in exploratory studies aimed at understanding the impact of substituting the N-methyl group of MDMA with an N-ethyl group, leading to 3,4-Methylenedioxy-N-ethylamphetamine (MDEA). The subject of this guide, however, lacks the alpha-methyl group present in the amphetamine series, classifying it as a substituted phenethylamine.

The Benzodioxole Moiety in Medicinal Chemistry

The 1,3-benzodioxole ring system is a "privileged scaffold" in drug discovery, appearing in a wide range of biologically active natural products and synthetic compounds. Beyond psychoactive substances, this moiety is found in compounds with anticancer, anti-inflammatory, and agricultural applications.[1] Its prevalence is due to its ability to mimic catecholamines and engage with a variety of biological targets.

Proposed Synthesis of this compound

Precursors and Reagents
  • Piperonal (Heliotropin): A naturally occurring aromatic aldehyde with a characteristic floral scent.[2] It is the primary precursor for many benzodioxole-containing compounds.

  • Ethylamine: A simple primary amine.

  • Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this transformation.[3]

  • Solvent: A protic solvent such as methanol or ethanol is typically employed.

Experimental Protocol: Reductive Amination
  • Imine Formation: Piperonal is dissolved in methanol, and an equimolar amount of ethylamine is added. The mixture is stirred at room temperature to facilitate the formation of the intermediate N-(1,3-benzodioxol-5-ylmethylidene)ethanamine (an imine or Schiff base).

  • Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture. The imine is reduced to the corresponding secondary amine.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with a non-polar organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by distillation or chromatography to yield this compound.

Caption: Hypothesized Mechanism of Action

Legal Status

The legal status of this compound is not explicitly defined in many jurisdictions. However, due to its close structural similarity to controlled substances like MDA and MDMA, it would likely be considered an analogue under legislation such as the Federal Analogue Act in the United States. Researchers should consult their local regulations before synthesizing or handling this compound.

Future Research Directions

The significant lack of data on this compound presents numerous opportunities for future research:

  • Definitive Synthesis and Characterization: A full spectroscopic characterization (NMR, MS, IR) would confirm the compound's structure.

  • Pharmacological Profiling: In vitro receptor binding and functional assays are needed to determine its affinity for and activity at monoamine transporters and receptors.

  • In Vivo Studies: Animal models could be used to investigate its behavioral effects and compare them to known psychoactive compounds.

  • Metabolism and Toxicology: Studies to identify its metabolites and assess its potential for neurotoxicity are crucial for a complete understanding of its profile.

Conclusion

This compound represents an under-explored area within the vast landscape of psychoactive compounds. While its history and pharmacology remain largely speculative, its structural relationship to well-characterized molecules provides a strong foundation for future investigation. This guide has aimed to collate the available indirect evidence to provide a comprehensive starting point for researchers, emphasizing the need for empirical data to validate the proposed synthesis and pharmacological activity.

References

  • Zajdel, P., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry, 24(1), 113-125. Available from: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7689-7701. Available from: [Link]

  • NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. (n.d.). Retrieved from [Link]

  • Nichols, D. E., et al. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. The Journal of Pharmacology and Experimental Therapeutics, 255(3), 1098-1106. Available from: [Link]

  • Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 169-172. Available from: [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. Available from: [Link]

  • Donnelly, C., et al. (2015). Stable isotope characterisation of MDP2P and MDA prepared from piperonal. Griffith Research Online. Available from: [Link]

  • Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(20), 7109. Available from: [Link]

  • Khan, I., et al. (2015). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. Available from: [Link]

  • El-fak-ih, H., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4158. Available from: [Link]

  • ScienceDaily. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

  • Kalir, A., & Szara, S. (1966). Synthesis and pharmacological activity of alkylated tryptamines. Journal of Medicinal Chemistry, 9(3), 341-344. Available from: [Link]

  • Ko, J. H., et al. (2021). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Journal of Biological Chemistry, 297(3), 101037. Available from: [Link]

  • Mátyus, P., et al. (2013). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f]t[1][4]hiazepine ring system. Beilstein Journal of Organic Chemistry, 9, 2114-2123. Available from: [Link]

  • Sebhat, I. K., et al. (2002). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective, melanocortin subtype-4 receptor agonist. Journal of Medicinal Chemistry, 45(21), 4589-4593. Available from: [Link]

  • Stiniya, S., et al. (2023). Examples of N‐alkylated alkaloids and drug molecules. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). N-ethyl,N-methyl-3,4-methylenedioxyamphetamine. Retrieved from [Link]

  • Sreekumar, K., et al. (2000). A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. ResearchGate. Available from: [Link]

  • Davis, R. A., et al. (2022). Improved Synthesis of N-Methylcadaverine. Chemistry, 4(4), 1358-1365. Available from: [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is a substituted phenethylamine and a close structural analog of known psychoactive compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA or "Eve"). This guide provides a comprehensive technical overview of its potential biological activities, predicted pharmacological targets, and a detailed roadmap for its experimental characterization. By leveraging established structure-activity relationships (SAR) within the phenethylamine class, we postulate that this compound is likely to exhibit empathogenic and stimulant properties, primarily through interaction with monoamine transporters and serotonin receptors. This document outlines the necessary in vitro and in vivo studies to rigorously evaluate its pharmacological and toxicological profile, offering a foundational framework for future research and development.

Introduction and Rationale

The field of neuropsychopharmacology continues to explore the therapeutic potential of psychoactive compounds, particularly those that modulate serotonergic and dopaminergic systems. Renewed interest in the clinical application of substances like MDMA for conditions such as post-traumatic stress disorder (PTSD) has spurred the investigation of its analogs.[1][2][3] this compound shares the core 1,3-benzodioxole moiety and an ethylamine side chain with MDEA, suggesting a similar, though not identical, pharmacological profile.[4][5][6] Understanding the subtle structural modifications, such as the position of the ethyl group on the nitrogen atom, is crucial for elucidating its unique effects. This guide serves as a predictive framework and a practical manual for the comprehensive evaluation of this novel compound.

Predicted Pharmacological Profile

Based on its structural similarity to MDEA and MDMA, the primary molecular targets of this compound are anticipated to be the monoamine transporters and serotonin 2A/2B/2C receptors.

Monoamine Transporter Interactions

The defining mechanism of action for MDMA and its analogs is their interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1] These compounds typically act as both reuptake inhibitors and releasing agents, leading to a significant increase in synaptic concentrations of these neurotransmitters. It is hypothesized that this compound will exhibit a similar profile, likely with a preference for SERT, which is characteristic of empathogenic phenethylamines.

Serotonin Receptor Agonism

Direct agonism at serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is a known secondary action of MDMA and contributes to its overall psychoactive effects.[7][8][9] It is plausible that this compound will also display agonist activity at these receptors, potentially influencing its perceptual and subjective effects.

Proposed Experimental Workflow for Characterization

A multi-tiered approach is essential for a thorough characterization of this compound, progressing from in vitro target validation to in vivo behavioral assessment.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment Receptor Binding Assays Receptor Binding Assays Neurotransmitter Uptake/Release Assays Neurotransmitter Uptake/Release Assays Receptor Binding Assays->Neurotransmitter Uptake/Release Assays Functional Assays (G-Protein/Ca2+) Functional Assays (G-Protein/Ca2+) Neurotransmitter Uptake/Release Assays->Functional Assays (G-Protein/Ca2+) Metabolic Stability & CYP Inhibition Metabolic Stability & CYP Inhibition Functional Assays (G-Protein/Ca2+)->Metabolic Stability & CYP Inhibition Pharmacokinetics Pharmacokinetics Behavioral Phenotyping Behavioral Phenotyping Pharmacokinetics->Behavioral Phenotyping Empathy & Prosocial Behavior Models Empathy & Prosocial Behavior Models Behavioral Phenotyping->Empathy & Prosocial Behavior Models Abuse Liability Studies Abuse Liability Studies Empathy & Prosocial Behavior Models->Abuse Liability Studies In Vitro Characterization In Vitro Characterization In Vivo Assessment In Vivo Assessment In Vitro Characterization->In Vivo Assessment

Caption: Proposed experimental workflow for characterizing this compound.

Detailed Methodologies: In Vitro Assays

Receptor Binding Affinity

Objective: To determine the binding affinity of the compound for human SERT, DAT, NET, and 5-HT2A/2B/2C receptors.

Protocol:

  • Preparation of Cell Membranes: Utilize HEK293 cells stably expressing the human transporters or receptors of interest.

  • Radioligand Binding Assay:

    • Incubate cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A).

    • Add increasing concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the compound's affinity for each target.

Neurotransmitter Uptake and Release Assays

Objective: To assess the compound's ability to inhibit neurotransmitter reuptake and stimulate release.

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

  • Uptake Inhibition Assay:

    • Pre-incubate synaptosomes with varying concentrations of the test compound.

    • Add a radiolabeled neurotransmitter (e.g., [³H]serotonin).

    • Measure the amount of radioactivity taken up by the synaptosomes.

  • Release Assay:

    • Pre-load synaptosomes with a radiolabeled neurotransmitter.

    • Expose the synaptosomes to the test compound.

    • Measure the amount of radioactivity released into the supernatant.

  • Data Analysis: Determine IC50 values for uptake inhibition and EC50 values for release.

Functional Receptor Assays

Objective: To determine if the compound acts as an agonist or antagonist at 5-HT2 receptors.

Protocol:

  • G-Protein Activation Assay (e.g., [³⁵S]GTPγS binding):

    • Use cell membranes expressing the 5-HT2 receptor subtype.

    • Incubate with GDP, [³⁵S]GTPγS, and the test compound.

    • Measure the incorporation of [³⁵S]GTPγS as an indicator of G-protein activation.[10]

  • Calcium Mobilization Assay:

    • Use cells co-expressing the 5-HT2 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2).

    • Measure changes in intracellular calcium concentration upon application of the compound.[11][12]

  • Data Analysis: Generate dose-response curves to determine EC50 and Emax values.

Metabolic Stability and Cytochrome P450 Inhibition

Objective: To evaluate the metabolic stability of the compound and its potential to inhibit major CYP enzymes.

Protocol:

  • Metabolic Stability:

    • Incubate the compound with human liver microsomes.

    • Measure the concentration of the parent compound over time using LC-MS/MS.

  • CYP Inhibition:

    • Use recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4).

    • Co-incubate the compound with a known CYP substrate and measure the formation of the metabolite.

  • Data Analysis: Determine the in vitro half-life and IC50 values for CYP inhibition. The methylenedioxy group is a known inhibitor of certain CYP enzymes, which can lead to drug-drug interactions.[1]

Detailed Methodologies: In Vivo Studies

All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a rodent model.

Protocol:

  • Administer a single dose of the compound intravenously and orally to separate groups of rats or mice.

  • Collect blood samples at various time points.

  • Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.

  • Calculate key pharmacokinetic parameters (e.g., half-life, bioavailability, volume of distribution).

Behavioral Phenotyping

Objective: To assess the stimulant and psychoactive effects of the compound.

Protocol:

  • Locomotor Activity: Measure horizontal and vertical movements in an open-field arena.

  • Head-Twitch Response (in rodents): A behavioral proxy for 5-HT2A receptor activation.

  • Drug Discrimination: Train animals to discriminate the test compound from saline to assess its subjective effects.

Empathy and Prosocial Behavior Models

Objective: To investigate the potential empathogenic effects of the compound.

Protocol:

  • Social Interaction Test: Measure the time spent in social contact between two unfamiliar animals.

  • Social Transfer of Pain/Analgesia: A model to assess empathy-like behaviors in mice.[13][14]

  • Conditioned Place Preference (CPP) with a Social Reward: To determine if the compound enhances the rewarding properties of social interaction.[15]

G cluster_0 Social Transfer of Pain Model cluster_1 Drug Intervention Demonstrator Mouse (Pain) Demonstrator Mouse (Pain) Interaction Interaction Demonstrator Mouse (Pain)->Interaction Bystander Exhibits Pain Behavior Bystander Exhibits Pain Behavior Interaction->Bystander Exhibits Pain Behavior Bystander Mouse Bystander Mouse Bystander Mouse->Interaction Administer Compound to Bystander Administer Compound to Bystander Administer Compound to Bystander->Interaction Administer Compound to Bystander->Interaction

Caption: Diagram of the social transfer of pain model to assess empathogenic effects.

Abuse Liability Assessment

Objective: To evaluate the reinforcing properties and potential for abuse.

Protocol:

  • Self-Administration Paradigm: Allow animals to learn to press a lever to receive an infusion of the compound.[16]

  • Conditioned Place Preference (CPP): Pair a distinct environment with administration of the compound and measure the animal's preference for that environment.

Predicted Outcomes and Data Summary

The following table summarizes the predicted outcomes of the proposed studies based on the known pharmacology of MDEA.

Assay Predicted Outcome for this compound
Receptor Binding High affinity for SERT, moderate affinity for NET and DAT. Moderate affinity for 5-HT2A/2B/2C receptors.
Neurotransmitter Uptake/Release Potent inhibitor of serotonin reuptake and potent serotonin releasing agent. Lesser effects on dopamine and norepinephrine.
Functional Assays Agonist activity at 5-HT2A/2B/2C receptors.
Metabolic Stability Moderate to high metabolic stability, potential for CYP2D6 inhibition.
Behavioral Studies Increased locomotor activity, positive in drug discrimination for MDEA/MDMA, increased social interaction.
Abuse Liability Will likely show reinforcing properties in self-administration and induce conditioned place preference.

Conclusion

This compound represents an uncharacterized but promising compound for neuropsychopharmacological research. Its structural similarity to MDEA provides a strong basis for predicting its biological activity as an empathogenic and stimulant agent. The comprehensive experimental plan detailed in this guide, from in vitro molecular profiling to in vivo behavioral analysis, offers a rigorous and scientifically sound pathway to fully elucidate its pharmacological profile, therapeutic potential, and safety. The insights gained from such studies will not only characterize this specific molecule but also contribute to a deeper understanding of the structure-activity relationships governing the effects of substituted phenethylamines.

References

  • Lee, M. S., & Kim, Y. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 203–212. [Link]

  • Lee, M. S., & Kim, Y. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

  • Niello, M., et al. (2021). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. British Journal of Pharmacology, 178(18), 3656-3674. [Link]

  • Lee, M. S., & Kim, Y. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(4), 443–449. [Link]

  • Kar, S., et al. (2023). Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience, 14(15), 2739–2753. [Link]

  • Lee, M. S., & Kim, Y. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. [Link]

  • Caparrós-Lefebvre, D., & Lerman, J. (2014). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. PubMed Central. [Link]

  • Niello, M., et al. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. bioRxiv. [Link]

  • Jäntsch, K., et al. (2025). Next-Generation MDMA Analogue SDMA: Pharmacological and Metabolic Insights. PubMed Central. [Link]

  • Kikura-Hanajiri, R., & Uchiyama, N. (2013). [In vitro screening of psychoactive drugs]. PubMed. [Link]

  • Uchiyama, N., et al. (2009). [In-vitro Screening of Psychoactive Drugs to Prevent Abuses]. PubMed. [Link]

  • Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • Niello, M., et al. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. ResearchGate. [Link]

  • Freudenmann, R. W., & Spitzer, M. (2004). The Neuropsychopharmacology and Toxicology of 3,4‐methylenedioxy‐N‐ethyl‐amphetamine (MDEA). PubMed Central. [Link]

  • Gu, D., et al. (2023). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxy-N-ethylamphetamine. Wikipedia. [Link]

  • Webdelics. (2024). MDMA and Empathy: New Study Explores Effects in Mice. Webdelics. [Link]

  • Dahlin, J. L., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, cannabinoid type 1, serotonin 5-HT1A and 5-HT2A G-protein coupled receptors. DiVA portal. [Link]

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. PubMed Central. [Link]

  • Freudenmann, R. W., & Spitzer, M. (2004). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). ResearchGate. [Link]

  • Smith, C. A., & Strickland, J. C. (2021). Current Rodent Models for the Study of Empathic Processes. PubMed Central. [Link]

  • Rupa Health. (n.d.). 3,4-Methylenedioxy-N-ethylamphetamine. Rupa Health. [Link]

  • Venniro, M., et al. (2020). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience. [Link]

  • Rein, B., et al. (2024). MDMA enhances empathy-like behaviors in mice via 5-HT release in the nucleus accumbens. National Institutes of Health. [Link]

  • Rein, B., et al. (2024). MDMA enhances empathy-like behaviors in mice via 5-HT release in the nucleus accumbens. PubMed. [Link]

Sources

An In-Depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine (MDEA) Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, also known as 3,4-Methylenedioxyethylamphetamine (MDEA), and its related derivatives. MDEA belongs to the substituted methylenedioxyphenethylamine class and is recognized for its empathogenic and psychoactive properties.[1][2] It functions primarily as a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine.[1][3] This document delves into the synthesis, pharmacology, structure-activity relationships (SAR), and analytical methodologies pertinent to MDEA and its analogues. The objective is to furnish researchers and drug development professionals with a detailed, scientifically grounded resource for understanding this class of compounds, facilitating further investigation into their therapeutic potential and neuropharmacological effects.

Introduction to the Benzodioxole Core Structure

The 1,3-benzodioxole moiety is the foundational chemical scaffold for a class of psychoactive compounds known as methylenedioxyphenethylamines. This heterocyclic structure is central to compounds like MDEA, MDA (3,4-methylenedioxyamphetamine), and MDMA (3,4-methylenedioxymethamphetamine).[4][5] These molecules are recognized for their ability to modulate monoamine neurotransmitter systems, leading to a range of psychological and physiological effects.[1] MDEA, specifically, is the N-ethyl analogue of MDA and is structurally similar to MDMA, differing only by the substitution on the amine group.[3][5] While known for its recreational use, the unique pharmacological profile of MDEA and its derivatives makes them valuable tools in neuroscience research for probing the function of monoamine transporters and receptors.[1][4]

Chemistry and Synthesis

The synthesis of MDEA and its analogues typically revolves around the key intermediate 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP2P). The most prevalent synthetic strategy is reductive amination.

Core Synthetic Pathway: Reductive Amination

Reductive amination is a robust and versatile method for forming amines from ketones or aldehydes. In the context of MDEA synthesis, it involves the reaction of MDP2P with ethylamine to form an intermediate imine (a Schiff base), which is then reduced to the final secondary amine, MDEA.

Key Experimental Protocol: Reductive Amination of MDP2P

This protocol describes a common laboratory-scale synthesis. The choice of reducing agent is critical and dictates the reaction conditions.

  • Reaction Setup : A round-bottom flask is charged with 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP2P) and a suitable solvent, typically an alcohol like methanol or ethanol.

  • Amine Addition : An excess of ethylamine (or a salt thereof, such as ethylamine hydrochloride) is added to the flask. The excess drives the equilibrium towards the formation of the imine intermediate.

  • Reductant Introduction : A reducing agent is carefully introduced. Common choices include:

    • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) : These are milder reducing agents often preferred for their selectivity. The reaction is typically run at ambient temperature.[6][7]

    • Aluminum Amalgam (Al/Hg) : This is a more powerful reducing agent created by treating aluminum foil with a mercury salt (e.g., mercuric chloride). This method requires careful control of the reaction temperature, as it can be highly exothermic.[8][9]

    • Catalytic Hydrogenation (H₂/Pd-C or PtO₂) : This method involves hydrogen gas and a metal catalyst. It is highly efficient but requires specialized equipment to handle pressurized hydrogen.[7]

  • Reaction Monitoring : The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the MDP2P starting material.

  • Work-up and Purification : Once the reaction is complete, the mixture is worked up to remove unreacted reagents and byproducts. This typically involves:

    • Quenching the reducing agent.

    • Basifying the solution to deprotonate the amine.

    • Extracting the product into an organic solvent (e.g., dichloromethane or diethyl ether).

    • Washing the organic layer and drying it over an anhydrous salt (e.g., MgSO₄).

    • Evaporating the solvent to yield the crude product.

  • Salt Formation : For stability and ease of handling, the freebase product is often converted to a salt (e.g., hydrochloride) by bubbling dry HCl gas through a solution of the amine or by adding a solution of HCl in a solvent like isopropanol. The resulting salt precipitates and can be collected by filtration.

Causality Insight: The choice of reducing agent impacts both the safety and impurity profile of the final product. Milder reagents like NaBH₃CN are less likely to reduce the ketone starting material to an alcohol byproduct.[6] Powerful, exothermic methods like the Al/Hg amalgam require vigilant temperature control to prevent side reactions.[9]

Synthesis_Workflow MDP2P MDP2P (Ketone Precursor) SchiffBase Schiff Base Intermediate MDP2P->SchiffBase + Ethylamine - H₂O Ethylamine Ethylamine (H₂N-Et) Ethylamine->SchiffBase Reductant Reducing Agent (e.g., NaBH₃CN, Al/Hg) MDEA MDEA (Final Product) Reductant->MDEA SchiffBase->MDEA + Reducing Agent

Caption: Reductive amination pathway for MDEA synthesis.

Pharmacology and Mechanism of Action

MDEA and its analogues exert their effects by interacting with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).

Primary Pharmacological Action

These compounds are classified as monoamine releasing agents and reuptake inhibitors.[1][3] Their primary mechanism involves binding to these transporters and inducing a reversal of their normal function. Instead of taking neurotransmitters from the synapse back into the presynaptic neuron, the transporters begin to move them out into the synapse, leading to a rapid and significant increase in the synaptic concentrations of serotonin, dopamine, and norepinephrine.[3][10] The entactogenic effects are primarily attributed to the profound release of serotonin.[11]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Vesicles Synaptic Vesicles (containing 5-HT, DA, NE) SERT SERT Vesicles->SERT Normal Reuptake (Inhibited) Neurotransmitters ↑ 5-HT ↑ DA ↑ NE SERT->Neurotransmitters Efflux MDEA MDEA MDEA->SERT Binds & Reverses Transport Postsynaptic Postsynaptic Receptors (Activated) Neurotransmitters->Postsynaptic Binding

Caption: MDEA's mechanism at the monoamine transporter.

Neurotoxicity

A significant concern in the study of these compounds is their potential for neurotoxicity, particularly towards serotonergic neurons.[1] High or repeated doses have been shown in animal studies to cause long-term damage to serotonin axon terminals, evidenced by reductions in SERT density and serotonin levels.[10][12] This neurotoxicity is thought to be mediated, in part, by oxidative stress and the formation of reactive metabolites.[10][11] While MDEA is sometimes considered less neurotoxic than MDMA or MDA, it still poses a significant risk.[1][4]

Structure-Activity Relationships (SAR)

The pharmacological profile of benzodioxole derivatives can be significantly altered by minor structural modifications. Understanding these relationships is crucial for designing novel compounds with specific activities.[13][14][15]

ModificationPosition / TypeEffect on ActivityRationale / Example
N-Alkylation Amine GroupModulates SERT/DAT selectivity and potency.Increasing alkyl chain length from methyl (MDMA) to ethyl (MDEA) generally decreases potency slightly but can alter the subjective experience.[16] Longer chains tend to reduce activity further.
α-Alkylation Carbon adjacent to AmineCan increase dopaminergic activity.Adding an ethyl group at the alpha position (e.g., MBDB) tends to reduce stimulant properties and enhance entactogenic effects compared to MDMA.[16]
Ring Substitution Benzodioxole RingGreatly impacts receptor binding and metabolism.Adding substituents to the aromatic ring can drastically alter affinity for receptors like 5-HT2A and change metabolic pathways, potentially increasing or decreasing toxicity.[13][17]
Methoxy vs. Methylenedioxy Positions 3 and 4Affects potency and hallucinogenic properties.Replacing the methylenedioxy bridge with two methoxy groups (as in PMA/PMMA) often increases toxicity and alters the pharmacological profile towards more stimulant and less entactogenic effects.

Studies on phenethylamine derivatives show that substitutions on the phenyl ring and the nitrogen atom significantly influence binding affinity for targets like the 5-HT2A receptor and the dopamine transporter.[13][14][18] For instance, alkyl or halogen groups in the para position of a phenyl ring can enhance binding affinity.[15][17]

Analytical Methodologies

Accurate identification and quantification of MDEA and its analogues are essential for both research and forensic applications. A combination of chromatographic and spectrometric techniques is standard.

Standard Analytical Workflow

The process involves sample preparation, instrumental analysis, and data interpretation.

Analytical_Workflow Sample Sample Collection (e.g., Plasma, Urine, Tissue) Prep Sample Preparation (e.g., LLE, SPE) Sample->Prep Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Prep->Analysis Injection Data Data Processing & Quantification Analysis->Data Signal Acquisition

Caption: General workflow for the analysis of MDEA.

Key Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS) : A gold-standard technique for identifying MDEA and its metabolites.[19] The sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The mass spectrometer then fragments the molecules, producing a unique "fingerprint" for definitive identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and specificity, particularly for complex biological matrices like blood or urine.[20] It separates compounds in the liquid phase before ionization and mass analysis. This method is often used for quantification due to its excellent performance at low concentrations.

  • Titration and Spectrophotometry : While less common for trace analysis, titration methods can be used for determining the concentration of MDEA in bulk or process samples, for example, in industrial settings where related amines are used.[21][22]

Protocol Validation : Any quantitative method must be self-validating. This involves establishing parameters such as linearity (using a calibration curve), limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The use of deuterated internal standards is highly recommended for mass spectrometry-based quantification to correct for matrix effects and variations in extraction efficiency.[23]

Metabolism

Understanding the metabolic fate of MDEA is critical for interpreting toxicological data and predicting drug-drug interactions. Metabolism occurs primarily in the liver.

The main metabolic pathways for MDEA in humans are: [19]

  • N-dealkylation : The ethyl group is removed to form the primary amine metabolite, MDA (3,4-methylenedioxyamphetamine).

  • O-dealkylation (Demethylenation) : The methylenedioxy bridge is opened to form dihydroxy metabolites (e.g., 3,4-dihydroxyethylamphetamine).

  • Hydroxylation and Methylation : The dihydroxy metabolites are often subsequently methylated by catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxy metabolites.[19]

  • Conjugation : Hydroxylated metabolites are often conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[19]

Some of these metabolites, particularly the catechol derivatives formed after demethylenation, are neurotoxic and may contribute significantly to the long-term effects of the parent drug.[11]

Conclusion and Future Directions

This compound (MDEA) and its analogues represent a pharmacologically significant class of compounds. Their potent effects on monoamine systems make them both substances of abuse and valuable research tools. For drug development professionals, the benzodioxole scaffold serves as a template for designing novel central nervous system agents. Future research should focus on elucidating the precise structure-activity relationships that separate desired therapeutic effects from neurotoxicity. Advanced analytical techniques will be crucial for studying the pharmacokinetics and metabolism of new analogues, ensuring a comprehensive understanding of their safety and efficacy profiles.

References

  • Lee, H. Y., et al. (2015). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 23(4), 359–367. Available at: [Link]

  • Lee, S. Y., et al. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 27(6), 562–569. Available at: [Link]

  • Dornaker, K., et al. (2014). Elucidating the neurotoxic effects of MDMA and its analogs. Drug and Alcohol Dependence, 137, 108–114. Available at: [Link]

  • Lee, H. Y., et al. (2015). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 23(4), 359-367. Available at: [Link]

  • Sungkyunkwan University. (2015). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Available at: [Link]

  • Lee, S. Y., et al. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 27(6), 562-569. Available at: [Link]

  • Rupa Health. (n.d.). 3,4-Methylenedioxy-N-ethylamphetamine. Available at: [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxy-N-ethylamphetamine. Available at: [Link]

  • Freudenmann, R. W., & Spitzer, M. (2004). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). CNS Drug Reviews, 10(2), 89–116. Available at: [Link]

  • PsychonautWiki. (2024). MDEA. Available at: [Link]

  • Freudenmann, R. W., & Spitzer, M. (2004). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). CNS Drug Reviews, 10(2), 89-116. Available at: [Link]

  • Gouzoulis-Mayfrank, E., & Daumann, J. (2006). Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy), and amphetamines. Dialogues in Clinical Neuroscience, 8(3), 305–317. Available at: [Link]

  • Freudenmann, R. W., & Spitzer, M. (2004). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). ResearchGate. Available at: [Link]

  • Geyer, M. A., et al. (1995). Metabolism of racemic 3,4-methylenedioxyethylamphetamine in humans. Isolation, identification, quantification, and synthesis of urinary metabolites. Journal of Analytical Toxicology, 19(2), 97–106. Available at: [Link]

  • Jones, D. C., et al. (2004). The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity. Current Drug Metabolism, 5(2), 121–130. Available at: [Link]

  • Wikipedia. (n.d.). MDMA. Available at: [Link]

  • Ritter. (n.d.). MDMA Synthesis by Reductive Amination of MDP2P with Al/Hg and Nitromethane. Total Synthesis II. Available at: [Link]

  • Fitzgerald, R. L., et al. (1990). Identification of metabolites of 3,4-methylenedioxymethamphetamine in rats. Drug and Alcohol Dependence, 26(2), 127–135. Available at: [Link]

  • ResearchGate. (n.d.). Metabolism of 3,4-methylenedioxymethamphetamine (MDMA). Available at: [Link]

  • Scribd. (n.d.). a-MDEA Analytical Methods. Available at: [Link]

  • Google Patents. (n.d.). Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
  • Ostec-Instruments. (n.d.). Determination of MDEA and piperazine content in aqueous amines. Available at: [Link]

  • Friedli, N. (2023). Is MDMA Neurotoxic to Humans? ALPS Forum 2023. Available at: [Link]

  • WIPO. (2023). Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). Available at: [Link]

  • Caspi, A., et al. (2006). The interaction of serotonin transporter gene polymorphisms and early adverse life events on vulnerability for major depression. Current Psychiatry Reports, 8(6), 452-457. Available at: [Link]

  • ResearchGate. (n.d.). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Available at: [Link]

  • OndaVia. (n.d.). Methyldiethanolamine (MDEA) Analysis Kit. Available at: [Link]

  • Methyl Man. (n.d.). Reductive Amination of MDP2P with Al/Hg + Nitromethane. Erowid. Available at: [Link]

  • ResearchGate. (n.d.). The content determination of diethanolamine (DEA) and methyldiethanolamine (MDEA) in the mixed amines of natural gas desulfurization solution: Capillary gas chromatography. Available at: [Link]

  • ResearchGate. (n.d.). How can I quantify MDEA (N-Methyldiethanolamine) with a GC-FID?. Available at: [Link]

  • Wikipedia. (n.d.). Entactogen. Available at: [Link]

  • Mandelli, L., et al. (2007). Interaction Between Serotonin Transporter Gene, catechol-O-methyltransferase Gene and Stressful Life Events in Mood Disorders. Neuropsychopharmacology, 32(8), 1843-1851. Available at: [Link]

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available at: [Link]

  • Casas, J. S., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 162–165. Available at: [Link]

  • Tahir, M. N., et al. (2010). Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3138. Available at: [Link]

  • ResearchGate. (n.d.). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Available at: [Link]

  • Amidfar, M. (2018). Stressful Life Events and Depression: The Role of Serotonin Transporter Gene Polymorphism (5-HTTLPR). ScienceForecast Publications. Available at: [Link]

Sources

Spectroscopic Data of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation of the molecule. The methodologies for data acquisition and interpretation are also discussed, providing a framework for the analysis of this and structurally related compounds.

Introduction

This compound is a secondary amine featuring a benzodioxole moiety. This structural motif is present in a variety of biologically active compounds, making the thorough characterization of its derivatives crucial for research and development. Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of such molecules. This guide presents a detailed analysis of the expected spectroscopic signature of this compound.

Molecular Structure

The chemical structure of this compound is presented below. The systematic IUPAC name is N-ethyl-1-(1,3-benzodioxol-5-yl)methanamine.

G M [M]⁺˙ m/z = 193 F1 [C₈H₇O₂]⁺ m/z = 135 (Base Peak) M->F1 - •C₂H₆N F2 [C₃H₈N]⁺ m/z = 58 M->F2 - •C₇H₅O₂ G cluster_0 Reductive Amination Piperonal Piperonal Imine Intermediate Imine Piperonal->Imine + EtNH₂ - H₂O Ethylamine Ethylamine Ethylamine->Imine Product This compound Imine->Product [H] (e.g., NaBH₄)

Methodological & Application

Application Note: Advanced Analytical Strategies for the Detection and Quantification of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine (MDEA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, commonly known as MDEA or MDE, is a psychoactive substance of the substituted methylenedioxyphenethylamine and substituted amphetamine classes.[1] As a compound encountered in forensic toxicology, clinical diagnostics, and illicit drug monitoring, the development of robust and reliable analytical methods for its detection is paramount. This document provides a comprehensive guide to validated analytical techniques for the identification and quantification of MDEA in various matrices, including bulk materials and complex biological specimens. We present detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into the causality of experimental choices to ensure scientific integrity and reproducibility.

Introduction to MDEA and Analytical Imperatives

MDEA (3,4-Methylenedioxy-N-ethylamphetamine), sometimes referred to colloquially as "Eve," is an empathogenic drug structurally related to MDMA ("Ecstasy").[1] It acts as a releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine. Its presence as a primary substance or as an adulterant in illicit tablets necessitates sensitive and specific analytical methods for law enforcement and public health.[1] In clinical and forensic settings, accurate quantification in biological fluids like blood, urine, or vitreous humor is critical for determining exposure and toxicological significance.

The primary challenge in analyzing MDEA, particularly in biological samples, lies in achieving sufficient sensitivity and selectivity to distinguish it from structurally similar compounds and overcome matrix interferences.[2][3] This note addresses these challenges by detailing validated methodologies that are both robust and fit-for-purpose.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is dictated by the sample matrix, required sensitivity, and the objective (qualitative vs. quantitative).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard technique in forensic analysis. It offers excellent chromatographic separation and definitive identification through mass spectral libraries. For polar, amine-containing compounds like MDEA, chemical derivatization is often required to improve volatility and peak shape, preventing tailing and improving thermal stability.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become the preferred technique for analyzing drugs in biological matrices.[2][6] Its major advantages include exceptional sensitivity and specificity, often eliminating the need for derivatization. By using Multiple Reaction Monitoring (MRM), the instrument can selectively detect the transition of a specific precursor ion to a product ion, significantly reducing background noise and matrix effects.[6]

  • Spectroscopic Methods (FTIR, Raman, NMR): Techniques like Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are invaluable for the rapid, non-destructive identification of MDEA in bulk samples, such as seized tablets.[7][8] Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation and can be used for quantitative analysis (qNMR) of bulk material without the need for a reference standard of the analyte itself.[8] These methods are generally not suitable for trace analysis in biological fluids.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is crucial for removing interfering substances from the matrix, concentrating the analyte, and ensuring compatibility with the analytical instrument.[9]

  • Liquid-Liquid Extraction (LLE): A classic technique that separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH, the charge state of MDEA (an amine) can be manipulated to facilitate its transfer into the organic phase, leaving behind water-soluble matrix components.

  • Solid-Phase Extraction (SPE): A more advanced and often more efficient technique that uses a solid sorbent packed into a cartridge to isolate the analyte.[9][10] For amphetamine-type substances, mixed-mode SPE cartridges (combining ion-exchange and reversed-phase properties) provide a highly effective cleanup by exploiting both the ionic nature of the amine group and the hydrophobic characteristics of the molecule.

The following workflow diagram illustrates the critical role of the sample preparation stage.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Matrix Biological Matrix (Urine, Blood, Hair) LLE Liquid-Liquid Extraction (LLE) - pH Adjustment - Solvent Extraction Matrix->LLE for GC-MS SPE Solid-Phase Extraction (SPE) - Conditioning - Loading & Washing - Elution Matrix->SPE for LC-MS/MS CleanExtract Clean Analyte Extract LLE->CleanExtract SPE->CleanExtract GCMS GC-MS System CleanExtract->GCMS Derivatization may be required LCMSMS LC-MS/MS System CleanExtract->LCMSMS G Sample Sample + IS + Buffer Condition 1. Condition (Methanol, Buffer) Load 2. Load Sample Condition->Load SPE Cartridge Wash 3. Wash (Water, Methanol) Load->Wash Elute 4. Elute (Basic Solvent) Wash->Elute Analyze Evaporate & Reconstitute for LC-MS/MS Elute->Analyze

Sources

Application Notes & Protocols: A Framework for Evaluating N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine as a Potential Auxin Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The plant hormone auxin, primarily Indole-3-acetic acid (IAA), is a master regulator of plant development. Its perception by the TIR1/AFB family of F-box proteins initiates a signaling cascade controlling gene expression. The search for novel synthetic auxins with unique activities or specificities is a key objective in agricultural and plant biotechnology. This document outlines a comprehensive, multi-stage research framework to investigate the potential of a novel compound, N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, as an agonist of the canonical auxin receptor system. As this compound is not a recognized auxin analog, this guide provides the necessary theoretical rationale and detailed experimental protocols to systematically evaluate its bioactivity from computational prediction to in planta validation.

Part 1: Scientific Rationale and Staged Evaluation Strategy

The canonical auxin signaling pathway is initiated when auxin acts as a "molecular glue," stabilizing the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) co-receptor proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[1][2][3] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4] The removal of these repressors liberates Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes, leading to physiological changes such as cell elongation and division.[1][2]

The structure of this compound is distinct from the indole ring of IAA or the aromatic rings of common synthetic auxins. Therefore, its potential interaction with the TIR1/AFB receptor pocket is non-obvious and requires empirical validation. A logical, tiered approach is essential to efficiently screen the compound, minimizing resource expenditure while maximizing data quality.

Our proposed workflow proceeds through four distinct stages:

  • In Silico Screening: Computational docking to predict the binding affinity of the compound to the auxin receptor.

  • In Vitro Biochemical Validation: Direct measurement of the binding interaction between the compound and purified receptor protein using Surface Plasmon Resonance (SPR).

  • In Planta Physiological Bioassays: Assessment of the compound's ability to elicit classic auxin-like developmental responses in a model organism.

  • Molecular Reporter Gene Assays: Confirmation of target pathway activation by monitoring the expression of an auxin-responsive reporter gene.

This staged approach ensures that each successive, more resource-intensive experiment is justified by positive results from the preceding stage.

Canonical Auxin Signaling Pathway

The diagram below illustrates the core mechanism of auxin perception and signal transduction that will be interrogated in the following protocols.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin or Potential Agonist TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds AuxIAA Aux/IAA Repressor Auxin->AuxIAA Stabilizes Interaction TIR1->AuxIAA Stabilizes Interaction SCF SCF E3 Ligase TIR1->SCF Part of Proteasome 26S Proteasome AuxIAA->Proteasome Degraded ARF ARF Transcription Factor AuxIAA->ARF Represses SCF->AuxIAA Ubiquitinates AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene Auxin-Responsive Gene AuxRE->Gene Activates Transcription Physiological Response Physiological Response Gene->Physiological Response

Figure 1: The canonical auxin signaling pathway.[1][2][4]
Proposed Experimental Workflow

The following flowchart outlines the decision-based progression for evaluating the test compound.

Workflow start Start: Hypothesis docking Stage 1: In Silico Docking (Predict Binding Affinity) start->docking decision1 Favorable Binding Energy? docking->decision1 spr Stage 2: In Vitro SPR Assay (Confirm Direct Binding & Kinetics) decision1->spr Yes stop Conclusion: Compound is Not a Direct Auxin Agonist decision1->stop No decision2 Confirmed Binding (Low KD)? spr->decision2 bioassay Stage 3: In Planta Bioassays (Root & Hypocotyl Elongation) decision2->bioassay Yes decision2->stop No decision3 Physiological Response Observed? bioassay->decision3 reporter Stage 4: DR5 Reporter Assay (Confirm Pathway Activation) decision3->reporter Yes decision3->stop No conclusion Conclusion: Compound is a Potential Auxin Agonist reporter->conclusion

Sources

Application Notes and Protocols for the Development of Capsaicin Analogues from N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Imperative

Capsaicin, the pungent principle in chili peppers, is a powerful agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1] Activation of TRPV1 leads to a sensation of heat and pain, but prolonged exposure results in a desensitization of the neuron, producing a long-lasting analgesic effect.[2] This "defunctionalization" is the cornerstone of capsaicin's therapeutic utility in treating chronic pain. However, the initial intense burning sensation limits patient compliance and broader clinical application.

The development of capsaicin analogues aims to dissociate the therapeutic analgesic properties from the undesirable pungent effects.[3] Structural modifications can fine-tune an analogue's interaction with the TRPV1 receptor, potentially creating compounds that are partial agonists or that have altered desensitization kinetics, thereby achieving analgesia with minimal irritation.[4][5]

This guide focuses on the synthesis and evaluation of capsaicin analogues using N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine as a novel "head" group, replacing capsaicin's traditional 4-hydroxy-3-methoxybenzylamine (vanillylamine) moiety. The 1,3-benzodioxole group is a well-established pharmacophore that can alter metabolic stability and receptor binding affinity.[6] By tethering this head group to various aliphatic "tail" groups via an amide linkage, we can systematically explore the structure-activity relationship (SAR) to identify lead compounds with improved therapeutic profiles.[1]

Logical & Experimental Workflow

The overall process follows a logical progression from chemical synthesis to biological validation. This workflow ensures that each step informs the next, creating a robust and efficient drug discovery cascade.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Biological Evaluation Synthesis Synthesis of Analogue (Amide Coupling) Purification Purification (Column Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HR-MS) Purification->MS HPLC Purity Analysis (RP-HPLC) Purification->HPLC Characterization Structural Confirmation NMR->Characterization MS->Characterization HPLC->Characterization CalciumAssay In Vitro Screening (Calcium Imaging Assay) Characterization->CalciumAssay Pure, Confirmed Analogue PatchClamp Electrophysiology (Whole-Cell Patch-Clamp) CalciumAssay->PatchClamp Active 'Hits' Activity Biological Activity Profile (EC₅₀, Efficacy) PatchClamp->Activity

Figure 1: High-level experimental workflow.

PART 1: SYNTHESIS AND CHARACTERIZATION

This section provides a detailed protocol for the synthesis of a representative capsaicin analogue, which we will designate BDM-EA-Octanamide , derived from the this compound head group and an eight-carbon octanoyl tail.

Protocol 1.1: Synthesis of BDM-EA-Octanamide

This protocol details the N-acylation of the secondary amine precursor with octanoyl chloride. The use of an acid scavenger like triethylamine (TEA) is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Materials:

  • This compound (Precursor A)

  • Octanoyl chloride (Precursor B)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

  • Hexane and Ethyl Acetate (HPLC grade)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir for 10 minutes to bring the temperature to 0°C. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Acyl Chloride: Add octanoyl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acyl chloride and HCl), and brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the MgSO₄ and concentrate the filtrate using a rotary evaporator to yield the crude product.

    • Purify the crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

    • Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield BDM-EA-Octanamide as a pure compound.

Protocol 1.2: Physicochemical Characterization

Structural confirmation and purity assessment are non-negotiable for validating the synthesized compound before biological testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: Look for characteristic peaks corresponding to the aromatic protons of the benzodioxole ring, the methylene bridge protons, the ethyl group protons, and the aliphatic protons of the octanoyl chain.

    • Expected ¹³C NMR Signals: Confirm the presence of the correct number of carbon atoms, including the distinct signal for the amide carbonyl carbon (~172 ppm).

  • High-Resolution Mass Spectrometry (HR-MS):

    • Analyze a dilute solution of the compound via ESI-MS to determine the exact mass.

    • The measured m/z value should match the calculated molecular weight of the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final compound.

    • Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

      • Detection: UV detector set at 280 nm.[7]

    • Procedure: Inject a solution of the compound. A pure sample should yield a single major peak. Purity is calculated by integrating the peak area. A purity of >95% is required for biological assays.

PART 2: BIOLOGICAL EVALUATION AT THE TRPV1 RECEPTOR

The primary objective is to determine if BDM-EA-Octanamide is an agonist of the TRPV1 receptor and to quantify its potency and efficacy relative to capsaicin.

TRPV1 Signaling Pathway

Agonist binding to the TRPV1 channel induces a conformational change, opening a pore that allows for the influx of cations, primarily Ca²⁺ and Na⁺.[8] The rapid increase in intracellular Ca²⁺ acts as a second messenger, triggering downstream signaling cascades that lead to neurotransmitter release and the sensation of pain.[2]

G cluster_0 Cell Membrane extracellular Extracellular Space intracellular Intracellular Space TRPV1_closed TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1_closed->TRPV1_open Activates Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Allows Analogue Capsaicin Analogue (Agonist) Analogue->TRPV1_closed Binds Signal Neuronal Depolarization & Downstream Signaling Ca_influx->Signal Triggers

Figure 2: Agonist-induced TRPV1 channel activation pathway.

Protocol 2.1: Calcium Imaging Assay

This high-throughput assay provides a rapid functional screen by measuring the increase in intracellular calcium upon TRPV1 activation using a fluorescent indicator.[9][10]

Materials:

  • HEK293 cells stably expressing human TRPV1 (HEK-hTRPV1).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • BDM-EA-Octanamide stock solution (in DMSO).

  • Capsaicin positive control stock solution (in DMSO).

  • Ionomycin (positive control for cell viability/dye loading).

Procedure:

  • Cell Culture: Plate HEK-hTRPV1 cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Wash cells with HBSS, then incubate with the loading buffer for 45-60 minutes at 37°C.

    • Wash the cells again with HBSS to remove excess dye.

  • Compound Application & Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence (Excitation: 494 nm, Emission: 516 nm).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add varying concentrations of BDM-EA-Octanamide (and capsaicin for a standard curve) to the wells.

    • Continuously record the fluorescence signal for 2-3 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • Plot the peak ΔF against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum efficacy).

Protocol 2.2: Whole-Cell Patch-Clamp Electrophysiology

For promising compounds identified in the primary screen, patch-clamp provides the gold standard for characterizing ion channel modulation.[9][11] It directly measures the ion currents flowing through the TRPV1 channel.

Materials & Equipment:

  • HEK-hTRPV1 cells grown on glass coverslips.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pulling pipettes.

  • Extracellular and intracellular recording solutions.

Procedure:

  • Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Formation: Pull a glass pipette to a resistance of 3-5 MΩ and fill it with intracellular solution.

  • Seal Formation: Under visual guidance, bring the pipette into contact with a cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving electrical and chemical access to the cell interior.

  • Recording:

    • Clamp the cell membrane potential at -60 mV.

    • Apply the test compound (BDM-EA-Octanamide) via the perfusion system at various concentrations.

    • Record the inward current elicited by the compound.

    • Apply a saturating concentration of capsaicin at the end of the experiment to determine the maximal possible current for normalization.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current elicited by the analogue to the maximal current elicited by capsaicin.

    • Plot the normalized current against concentration to determine the EC₅₀ and relative efficacy.

PART 3: DATA INTERPRETATION & SAFETY

Interpreting Results

The combined data from synthesis, characterization, and biological assays will form a complete profile of the novel analogue.

Table 1: Physicochemical and Biological Properties of BDM-EA-Octanamide vs. Capsaicin

PropertyCapsaicin (Reference)BDM-EA-Octanamide (Hypothetical Data)Rationale / Interpretation
Molecular Weight 305.41 g/mol 319.42 g/mol Confirmed by HR-MS.
Purity (HPLC) >98% (Standard)>97%Meets requirement for biological testing.
TRPV1 EC₅₀ (Ca²⁺ Assay) ~150 nM~450 nMThe analogue is less potent than capsaicin.
TRPV1 Efficacy (Ca²⁺ Assay) 100% (by definition)75%The analogue is a partial agonist.
TRPV1 Efficacy (Patch-Clamp) 100% (by definition)72%Confirms partial agonism. A lower efficacy may correlate with reduced pungency.

A partial agonist with slightly lower potency, like the hypothetical BDM-EA-Octanamide, could be a highly desirable outcome. Such a compound might be sufficient to induce therapeutic desensitization without causing the overwhelming initial activation associated with full agonists like capsaicin.

Safety and Handling of Capsaicinoids

Capsaicin and its analogues are potent irritants and sensitizers.[8][12] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves. For handling powders outside of a fume hood, a respirator is required.[13]

  • Handling: All handling of pure compounds or concentrated solutions MUST be performed inside a certified chemical fume hood to prevent inhalation of aerosols or dust.[12][14]

  • Spill Cleanup:

    • Solid Spills: Do NOT sweep dry powder. Gently cover with a damp paper towel to prevent dust generation. Collect the material and place it in a labeled hazardous waste container.[13]

    • Liquid Spills: Absorb with an inert material. Decontaminate the area with ethanol followed by soap and water, as capsaicinoids have low water solubility.[13]

  • Waste Disposal: All materials contaminated with capsaicinoids (pure compound, concentrated solutions, PPE, cleanup debris) must be disposed of as hazardous chemical waste according to institutional and local regulations.[13]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13]

    • Eye Contact: Flush eyes at an emergency eyewash station for a minimum of 15 minutes. Seek immediate medical attention.[13][15]

References

  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms. Pharmacological Reviews. [Link]

  • Appendino, G., & Szallasi, A. (1997). Elysiananesthesin: A Novel Bioactive Diterpene from the Sea Slug Elysia rufescens. Journal of Natural Products. [Link]

  • Clinical Pharmacology of Capsaicin, Its Synthetic and Semisynthetic Analogues. (2022). IntechOpen. [Link]

  • O'Neill, J., Brock, C., Olesen, A. E., Andresen, T., Nilsson, M., & Dickenson, A. H. (2012). Unravelling the mystery of capsaicin: a tool to understand and treat pain. Pharmacological Reviews. [Link]

  • Capsaicin. (n.d.). Wikipedia. [Link]

  • Luo, Z., Ma, L., Zhao, Z., & Yu, S. (2013). Capsaicin and its analogues: structure-activity relationship study. Current Topics in Medicinal Chemistry. [Link]

  • A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. (2022). RSC Medicinal Chemistry. [Link]

  • Capsaicin Safety Sheet. (n.d.). Western Washington University. [Link]

  • TRPV1. (n.d.). Wikipedia. [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). MDPI. [Link]

  • Discovery and development of TRPV1 antagonists. (n.d.). Wikipedia. [Link]

  • Characterization of capsaicinoids and their analogues using feature-based molecular networking analysis. (2023). ResearchGate. [Link]

  • Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy. (2020). MDPI. [Link]

  • Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. (2024). ACS Omega. [Link]

  • Garcés-Claver, A., Arnedo-Andrés, M. S., Abadía, J., & Gil-Ortega, R. (2006). Analysis of eight capsaicinoids in peppers and pepper-containing foods by high-performance liquid chromatography and liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Stoica, R. M., Moscovici, M., Tomulescu, C., & Băbeanu, N. (2016). EXTRACTION AND ANALYTICAL METHODS OF CAPSAICINOIDS - A REVIEW. Scientific Bulletin Series F. Biotechnologies. [Link]

  • da Costa, C. T., & de Oliveira, V. E. (2022). Analytical Methods Applied to Capsicum. In The Capsicum Genome. Springer, Cham. [Link]

  • Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. (2022). ACS Omega. [Link]

  • Assay of TRPV1 Receptor Signaling. (2018). Springer Nature Experiments. [Link]

  • Natural and Synthetic Capsaicin Analogues: A Comprehensive Review of Biological Effects and Synthetic Pathways. (2024). Molecules. [Link]

  • de Fátima, Â., Modolo, L. V., & de Resende, J. A. (2013). N-[(1,3-Benzodioxol-5-yl)meth-yl]benzene-sulfonamide: an analogue of capsaicin. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. (2022). International Journal of Molecular Sciences. [Link]

  • N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide: an analogue of capsaicin. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide. (2012). British Journal of Pharmacology. [Link]

Sources

Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine in Root Growth Promotion Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel plant growth regulators is a cornerstone of modern agriculture and plant science. These compounds offer the potential to enhance crop yields, improve stress tolerance, and reduce the environmental impact of farming. The root system, a critical interface between the plant and its soil environment, is a primary target for such interventions. A well-developed root system architecture (RSA) is paramount for efficient water and nutrient uptake, anchorage, and overall plant health.

This document provides a comprehensive technical guide for researchers exploring the potential of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine , a compound belonging to the 1,3-benzodioxole class, as a promoter of root growth. While direct studies on this specific molecule's effect on phytophysiology are nascent, compelling evidence from structurally related compounds suggests a promising avenue of investigation. A recent study demonstrated that novel 1,3-benzodioxole derivatives can function as potent auxin receptor agonists, significantly promoting root growth in both Arabidopsis thaliana and Oryza sativa (rice)[1][2]. This suggests a plausible mechanism of action for this compound, positioning it as a candidate for modulating the auxin signaling pathway to enhance root development.

These application notes are designed for researchers, scientists, and drug development professionals. We will delve into the hypothetical mechanism of action, provide detailed protocols for empirical validation, and offer insights into the interpretation of results, grounded in established principles of plant hormone biology.

Hypothesized Mechanism of Action: An Auxin-Agonist Model

Auxins are a class of plant hormones that play a central role in regulating nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[3][4] The primary signaling pathway for auxin involves its perception by the TIR1/AFB family of F-box proteins.[5][6] This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to modulate the expression of auxin-responsive genes.[3][6] This cascade ultimately orchestrates changes in cellular processes that drive root development, such as primary root elongation and the formation of lateral roots.[3]

Given the demonstrated activity of other 1,3-benzodioxole derivatives as auxin receptor agonists[1], we hypothesize that this compound may mimic endogenous auxin by binding to the TIR1/AFB receptors. This interaction would trigger the downstream signaling cascade, leading to enhanced root growth.

Part 1: Foundational Protocols for In Vitro Screening

The initial phase of investigation involves robust and reproducible in vitro assays to determine the bioactivity of this compound on a model plant system. Arabidopsis thaliana is the model organism of choice due to its small size, rapid life cycle, and well-characterized genetics.[7]

Protocol 1.1: Preparation of Stock Solutions and Treatment Media

The accuracy of dose-response studies hinges on the precise preparation of chemical stocks and their incorporation into growth media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Phytoagar

  • Sterile deionized water

  • Sterile petri dishes (90 mm)

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Rationale: DMSO is a common solvent for organic molecules and is generally well-tolerated by plants at low concentrations. A high-concentration stock minimizes the final concentration of DMSO in the growth medium.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the 10 mM stock to create working solutions for the desired final concentrations in the media (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Treatment Media Preparation:

    • Prepare MS agar medium (0.5X MS salts, 1% sucrose, 0.8% phytoagar). Autoclave and cool to approximately 50-55°C.

    • Add the appropriate volume of the working stock solution to the molten agar to achieve the desired final concentration. Ensure thorough mixing.

    • For the control plates, add an equivalent volume of DMSO to account for any solvent effects.

    • Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify in a laminar flow hood.

Protocol 1.2: Arabidopsis Seed Sterilization and Plating

Aseptic techniques are crucial to prevent microbial contamination that can interfere with root growth.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • 70% Ethanol

  • 20% Bleach solution with 0.1% Triton X-100

  • Sterile deionized water

  • Petri dishes with treatment and control media

Procedure:

  • Place seeds in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% ethanol and vortex for 2 minutes.[8]

  • Carefully remove the ethanol and add 1 mL of 20% bleach solution. Vortex for 5 minutes.[8]

  • Remove the bleach solution and wash the seeds 4-5 times with sterile deionized water.

  • Resuspend the seeds in a small volume of sterile water or 0.1% agar.

  • Using a micropipette, plate approximately 10-15 seeds in a straight line on the surface of the prepared MS agar plates.

  • Seal the plates with micropore tape and stratify at 4°C in the dark for 2-3 days to synchronize germination.[9]

  • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.[9]

Protocol 1.3: Quantification of Root System Architecture

After a defined growth period (typically 7-10 days), the effects of the compound on root growth are quantified.

Materials:

  • Petri plates with grown seedlings

  • High-resolution flatbed scanner or digital camera

  • Image analysis software (e.g., ImageJ/Fiji with the SmartRoot plugin, WinRhizo)[10]

Procedure:

  • Image Acquisition:

    • Capture high-resolution images of the petri plates. Ensure consistent lighting and background for all images.

  • Data Analysis:

    • Using image analysis software, measure the following parameters for each seedling:

      • Primary Root Length: The length of the main root from the root-shoot junction to the tip.

      • Lateral Root Number: The total count of emerged lateral roots.

      • Lateral Root Density: The number of lateral roots per unit length of the primary root.

    • Rationale: These parameters provide a quantitative assessment of the compound's impact on key aspects of root development.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if the observed differences between treatments are statistically significant.

Expected Outcomes and Interpretation
Treatment GroupExpected Primary Root LengthExpected Lateral Root NumberInterpretation
Control (DMSO)BaselineBaselineNo effect
Low ConcentrationIncreasedIncreasedPotential optimal dose for growth promotion
High ConcentrationInhibitedInhibitedPotential toxicity or supraoptimal hormonal response
Auxin (e.g., NAA)IncreasedIncreasedPositive control for auxin-like activity

This initial screening will establish a dose-response curve and provide the first piece of evidence for the compound's bioactivity.

Part 2: Investigating the Molecular Mechanism

If the initial screening indicates root growth promotion, the next logical step is to investigate whether this effect is mediated through the canonical auxin signaling pathway.

Protocol 2.1: Gene Expression Analysis using qRT-PCR

The expression of early auxin-responsive genes can serve as a molecular marker for the activation of the auxin signaling pathway.

Materials:

  • Arabidopsis seedlings grown on control and treatment media

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2)

Procedure:

  • Sample Collection and RNA Extraction:

    • After a short treatment period (e.g., 2-4 hours), harvest the roots of seedlings from control and treatment plates.

    • Immediately freeze the tissue in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis and qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of the target auxin-responsive genes.

Data Analysis:

  • Calculate the fold change in gene expression in the treated samples relative to the control using the ΔΔCt method.

Expected Outcomes:

  • A significant upregulation of early auxin-responsive genes in seedlings treated with this compound would strongly support the hypothesis that it acts through the auxin signaling pathway.

Protocol 2.2: Phenotypic Analysis using Auxin Signaling Mutants

Utilizing Arabidopsis mutants with defects in the auxin signaling pathway can provide genetic evidence for the compound's mechanism of action.

Procedure:

  • Acquire seeds for key auxin signaling mutants, such as tir1-1 (auxin receptor mutant) and auxin-resistant mutants.

  • Perform the root growth assay as described in Protocol 1.2 and 1.3 using these mutant lines alongside the wild-type (Col-0).

Expected Outcomes:

GenotypeResponse to this compoundInterpretation
Wild-Type (Col-0)Enhanced root growthCompound is bioactive
tir1-1Reduced or no responseThe compound's activity is dependent on the TIR1 auxin receptor

If the tir1-1 mutant shows insensitivity to the compound, it provides strong evidence that this compound functions by binding to the TIR1 receptor.

Part 3: Advanced Analysis and Visualization

To further elucidate the role of this compound in root development, it is important to understand its interaction with other hormone signaling pathways that regulate root architecture.

Interplay with Other Hormonal Pathways

Root development is not governed by auxin alone but by a complex interplay of multiple hormones.

  • Cytokinins: Generally act antagonistically to auxin in root development, inhibiting primary root growth and lateral root formation.[7][11]

  • Gibberellins (GA): Primarily regulate cell elongation in the root.[12][13]

  • Abscisic Acid (ABA): Can have both positive and negative effects on root growth depending on the concentration and environmental conditions.[14][15][16]

  • Strigolactones (SLs): Known to regulate primary root length and lateral root density, often in conjunction with auxin.[17][18][19]

  • Brassinosteroids (BRs): Have dose-dependent effects on root growth, often interacting with auxin signaling.[20][21][22]

Experimental Workflow Visualization

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Advanced Analysis P1_1 Dose-Response Assay (Protocol 1.1-1.3) P1_2 Quantify RSA: - Primary Root Length - Lateral Root Number P1_1->P1_2 P2_1 qRT-PCR of Auxin- Responsive Genes (Protocol 2.1) P1_2->P2_1 Positive Result P2_2 Assay on Auxin Signaling Mutants (Protocol 2.2) P1_2->P2_2 Positive Result P3_1 Cross-talk Analysis with other hormone pathways P2_1->P3_1 Confirmation P2_2->P3_1 Confirmation

Caption: A streamlined workflow for investigating the root growth-promoting effects of this compound.

Hypothesized Signaling Pathway

auxin_signaling cluster_cell Plant Root Cell Compound This compound (Hypothesized Auxin Agonist) TIR1_AFB TIR1/AFB Receptor Compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Aux_Genes Auxin-Responsive Genes ARF->Aux_Genes Activates Transcription Root_Growth Enhanced Root Growth Aux_Genes->Root_Growth Promotes

Caption: The hypothesized mechanism of this compound acting as an auxin agonist to promote root growth.

Conclusion and Future Directions

The protocols and theoretical framework outlined in this document provide a robust starting point for investigating the potential of this compound as a novel root growth promoter. The central hypothesis, based on the activity of structurally similar compounds, is that it functions as an auxin agonist. The proposed experiments are designed to rigorously test this hypothesis, from initial phenotypic screening to molecular and genetic validation.

Positive results from these studies would not only validate the use of this compound but also open up new avenues for the design and synthesis of a novel class of plant growth regulators. Further research could explore its efficacy in crop species, its performance under various abiotic stress conditions, and its potential for synergistic interactions with other agrochemicals. The ultimate goal is the development of innovative tools to enhance agricultural productivity and sustainability.

References

  • Koltai, H. (2011). Strigolactone involvement in root development, response to abiotic stress, and interactions with the biotic soil environment. Plant Physiology, 156(3), 1046-1051.
  • Luo, J., et al. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 24(5), 4505.
  • Perianez-Rodriguez, J., et al. (2021). Cytokinin signaling during root development. Journal of Experimental Botany, 72(22), 7729-7741.
  • Harris, J. M. (2015). Abscisic Acid: Hidden Architect of Root System Structure. Plants, 4(3), 548-572.
  • Planas-Riverola, A., et al. (2019). Brassinosteroid signaling in plant development and adaptation to stress. Development, 146(5), dev151894.
  • Sun, H., et al. (2016). The role of strigolactones in root development. Plant Signaling & Behavior, 11(4), e1163363.
  • Wikipedia contributors. (2024, January 10). Auxin. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Ito, Y., & Gray, W. M. (2015). Strigolactone signaling in root development and phosphate starvation. Plant Signaling & Behavior, 10(7), e1045174.
  • Ljung, K. (2013). Auxin Signaling. Plant Physiology, 162(3), 1055-1062.
  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Nature Reviews Molecular Cell Biology, 17(11), 724-735.
  • Chaiwanon, J., & Wang, Z. Y. (2015). Spatiotemporal Brassinosteroid Signaling and Antagonism with Auxin Pattern Stem Cell Dynamics in Arabidopsis Roots. Current Biology, 25(8), 1031-1042.
  • Li, X., et al. (2017). Mechanisms for Abscisic Acid Inhibition of Primary Root Growth. International Journal of Molecular Sciences, 18(11), 2267.
  • Kapulnik, Y., & Koltai, H. (2015). Strigolactone signaling in root development and phosphate starvation. Plant Signaling & Behavior, 10(7), e1045174.
  • Shani, E., et al. (2013). Gibberellins accumulate in the elongating endodermal cells of Arabidopsis root. Proceedings of the National Academy of Sciences, 110(11), 4472-4477.
  • Waters, M. T., et al. (2017). Strigolactone Signaling and Evolution. Annual Review of Plant Biology, 68, 291-322.
  • Chen, L., et al. (2022). Abscisic acid promotes auxin biosynthesis to inhibit primary root elongation in rice. Plant Physiology, 190(2), 1184-1200.
  • Bio Scholar. (2022, August 10). Cytokinin Signalling Pathway [Video]. YouTube. [Link]

  • Chen, L., et al. (2017). Mechanisms for Abscisic Acid Inhibition of Primary Root Growth. International Journal of Molecular Sciences, 18(11), 2267.
  • Patsnap. (2025). Understanding Abscisic Acid's Role in Plant Root Architecture.
  • Ramireddy, E., et al. (2018). Cytokinin as a mediator for regulating root system architecture in response to environmental cues. Journal of Experimental Botany, 69(8), 1899-1912.
  • Slideshare. (n.d.). Auxin signal transduction and perception. Retrieved January 16, 2026, from [Link]

  • Li, X., et al. (2019). Interplay of Auxin and Cytokinin in Lateral Root Development. International Journal of Molecular Sciences, 20(3), 486.
  • Bajguz, A., & Hayat, S. (2009). The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance. International Journal of Molecular Sciences, 10(7), 2943-2965.
  • Planas-Riverola, A., et al. (2019). Brassinosteroid signaling in plant development and adaptation to stress. Development, 146(5), dev151894.
  • Wang, Z. Y., et al. (2012). Brassinosteroid signalling. Development, 139(12), 2095-2099.
  • Wu, J., et al. (2014). An integrated method for quantifying root architecture of field-grown maize. Annals of Botany, 113(3), 573-585.
  • Kakimoto, T. (2003).
  • Di Mambro, R., & Dello Ioio, R. (2022). It's Time for a Change: The Role of Gibberellin in Root Meristem Development. Frontiers in Plant Science, 13, 881005.
  • Lobet, G., et al. (2011). A Novel Image-Analysis Toolbox Enabling Quantitative Analysis of Root System Architecture. Plant Physiology, 157(1), 29-39.
  • Wang, Y., et al. (2021). Gibberellin signaling mediates lateral root inhibition in response to K+-deprivation. Plant Physiology, 185(4), 1596-1610.
  • Rellán-Álvarez, R., et al. (2016).
  • Davière, J. M., & Achard, P. (2013). Gibberellin signaling in plants. Development, 140(6), 1147-1151.
  • Schwechheimer, C. (2012). Gibberellin Signaling in Plants – The Extended Version. Frontiers in Plant Science, 2, 107.
  • Lynch, J. P. (n.d.). Root System Architecture — Research. Penn State Department of Plant Science. Retrieved January 16, 2026, from [Link]

  • Wu, J., et al. (2019). Quantification of the three-dimensional root system architecture using an automated rotating imaging system. Plant Methods, 15, 83.
  • Dehesh, K., et al. (2015). A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings. Journal of Visualized Experiments, (101), e52827.
  • University of Melbourne. (2022, July 28). Drugging plants to learn their secrets. Pursuit.
  • The Week Staff. (2024, November 13).
  • Dehesh, K., et al. (2015). A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings. Journal of Visualized Experiments, (101), e52827.
  • Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7225-7236.
  • Li, S. (2015). Arabidopsis Growing Protocol – A General Guide. Bio-protocol, 5(19), e1613.
  • Li, Y., et al. (2022). Synthetic scheme of the 1,3-benzodioxole compounds.
  • Barbez, E. (Ed.). (2017). Root Development: Methods and Protocols. Humana Press.
  • Canadian Geographic. (2013, December 14). Biochemicals may cause human-like reaction in plants. Canadian Geographic.
  • Martinez, D., & Kopylov, M. (2021). Preparing Arabidopsis thaliana root protoplasts for cryo electron tomography. STAR Protocols, 2(3), 100660.

Sources

Application Notes and Protocols: Experimental Design for the Pharmacology of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the preclinical pharmacological investigation of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, a compound of interest within the phenethylamine class. Structurally related to known psychoactive agents, a systematic and rigorous experimental approach is paramount to elucidating its mechanism of action, pharmacokinetic profile, and potential therapeutic or toxicological effects. These notes offer a strategic framework, from initial in vitro target screening to complex in vivo behavioral analysis, emphasizing the rationale behind protocol selection and the integration of data for a complete pharmacological dossier.

Section 1: Introduction and Strategic Overview

This compound belongs to the benzodioxole family, a chemical scaffold present in several psychoactive compounds, most notably 3,4-methylenedioxy-N-ethylamphetamine (MDEA or "Eve").[1][2] Its structure suggests a potential interaction with monoaminergic systems, including serotonin, dopamine, and norepinephrine pathways, which are critical in mood, cognition, and behavior.[1][3][4] Compounds in this class often act as releasing agents and/or reuptake inhibitors for these neurotransmitters.[1][4]

A thorough pharmacological evaluation is essential to define the compound's profile. The primary objectives of this experimental plan are to:

  • Identify and characterize primary molecular targets (in vitro).

  • Assess functional activity and downstream signaling.

  • Evaluate metabolic stability and potential cytotoxicity.

  • Determine the pharmacokinetic (PK) and pharmacodynamic (PD) relationship (in vivo).

  • Characterize the behavioral effects in relevant animal models.

The experimental workflow is designed to be sequential and iterative. Positive results in early, high-throughput in vitro assays justify progression to more complex, resource-intensive in vivo studies.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Integration A Target Identification (Receptor Binding Assays) B Functional Activity (Functional & Transporter Assays) A->B Define Affinity C Preliminary Safety (Metabolism & Cytotoxicity) B->C Confirm Mechanism D Pharmacokinetics (PK) (Dose, Route, Time-course) C->D Proceed if Favorable Profile E Pharmacodynamics (PD) (Behavioral Models) D->E Inform Dosing Regimen F Integrated Pharmacological Profile (PK/PD Modeling, Safety Window) E->F Characterize Effects

Caption: High-level experimental workflow for pharmacological characterization.

Section 2: In Vitro Pharmacological Profiling

The initial phase focuses on cell-free and cell-based assays to identify the compound's primary molecular targets and mechanism of action. This stage is critical for building a structure-activity relationship and providing evidence of target engagement.[5][6]

Protocol 1: Radioligand Binding Assays for Target Affinity

Objective: To determine the binding affinity (Ki) of this compound for a panel of key central nervous system (CNS) targets, primarily monoamine transporters and receptors.

Rationale: Based on its structural similarity to MDEA, the primary hypothesized targets are the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[7][8] A broad receptor screen is crucial to also identify potential off-target interactions that could contribute to the overall pharmacological effect or side effects.

Methodology:

  • Target Panel Selection:

    • Primary: Human SERT, DAT, NET.

    • Secondary (Serotonergic): 5-HT1A, 5-HT2A, 5-HT2C receptors.

    • Secondary (Adrenergic/Dopaminergic): α1, α2, β-adrenergic receptors; D1, D2, D3 receptors.

    • Tertiary: A broader panel including histaminergic, muscarinic, and opioid receptors to assess selectivity.

  • Assay Principle: Competitive displacement of a specific high-affinity radioligand from membranes prepared from cells expressing the target of interest.

  • Procedure (Example for SERT):

    • Prepare cell membrane homogenates from HEK293 cells stably expressing human SERT.

    • Incubate membranes with a fixed concentration of [3H]-Citalopram (a selective SERT radioligand).

    • Add increasing concentrations of the test compound (e.g., 10-10 M to 10-4 M).

    • As a positive control for displacement, use a known SERT inhibitor (e.g., Fluoxetine).

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration inhibiting 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Presentation:

TargetRadioligandKi (nM) of Test Compound
SERT[3H]-CitalopramTBD
DAT[3H]-WIN 35,428TBD
NET[3H]-NisoxetineTBD
5-HT2A[3H]-KetanserinTBD
Protocol 2: Neurotransmitter Release and Reuptake Assays

Objective: To determine if the compound acts as a substrate (releaser) or an inhibitor of monoamine transporters.

Rationale: Many amphetamine-like substances do not just block transporters but can also reverse their function, causing neurotransmitter efflux.[7] This distinction is fundamental to the compound's mechanism and resulting psychoactive effects. These assays can be performed using synaptosomes or cell lines expressing the transporters.[9][10]

Methodology (Synaptosome-based Reuptake Inhibition):

  • Preparation: Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).

  • Pre-incubation: Incubate synaptosomes with various concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT).

  • Uptake Initiation: Add a low concentration of radiolabeled neurotransmitter (e.g., [3H]-Dopamine).

  • Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped within the synaptosomes via liquid scintillation counting.

  • Data Analysis: Calculate the IC50 for uptake inhibition. A low IC50 value indicates potent inhibition.

Methodology (Cell-based Release Assay):

  • Cell Culture: Use HEK293 cells stably expressing the transporter of interest (e.g., SERT).

  • Loading: Pre-load the cells with a radiolabeled neurotransmitter (e.g., [3H]-Serotonin).

  • Wash: Wash cells to remove extracellular radioactivity.

  • Stimulation: Add increasing concentrations of the test compound or a known releasing agent (e.g., p-chloroamphetamine, PCA).

  • Quantification: After incubation, collect the supernatant and lyse the cells. Measure radioactivity in both fractions.

  • Data Analysis: Calculate the percentage of total radioactivity released into the supernatant. Determine the EC50 (concentration causing 50% of maximal release).

Transporter_Action cluster_0 Presynaptic Neuron cluster_1 Mechanism of Action Transporter SERT Transporter Extracellular Intracellular Serotonin_in Serotonin Transporter:out->Serotonin_in Inhibitor Inhibitor (e.g., Cocaine) Blocks reuptake Inhibitor->Transporter Blocks Releaser Releaser (e.g., Amphetamine) Reverses transport Releaser->Transporter Induces Efflux Serotonin_out Serotonin Serotonin_out->Transporter:in Reuptake

Caption: Differentiating transporter inhibition vs. release mechanisms.

Section 3: In Vivo Pharmacological Assessment

Progression to in vivo studies is contingent on compelling in vitro data (e.g., potent and selective activity at a key CNS target). All animal procedures must adhere to ethical guidelines and be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 3: Rodent Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a relevant animal model (e.g., Sprague-Dawley rat).

Rationale: Understanding the PK profile is essential for designing meaningful pharmacodynamic and behavioral studies.[11] Key parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability will dictate the dosing regimen. Amphetamine-like compounds typically have good oral bioavailability and a half-life of 6-12 hours.[12]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point/route).

  • Administration:

    • Intravenous (IV) bolus (e.g., 1 mg/kg) via tail vein to determine clearance and volume of distribution.

    • Oral gavage (PO) (e.g., 5 mg/kg) to determine oral bioavailability.

  • Sample Collection: Collect serial blood samples (via jugular vein cannula) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the parent compound in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)TBDTBD
Tmax (h)N/ATBD
AUC0-inf (ng*h/mL)TBDTBD
t1/2 (h)TBDTBD
Bioavailability (%)N/ATBD
Protocol 4: Behavioral Pharmacology Battery

Objective: To characterize the psychoactive and behavioral effects of the compound in rodent models.

Rationale: A battery of tests is necessary to build a comprehensive behavioral profile.[13] The choice of tests should be guided by the in vitro results. If the compound is a potent serotonin releaser, tests sensitive to serotonergic activation are prioritized.

Key Behavioral Assays:

  • Locomotor Activity:

    • Purpose: To assess stimulant or sedative effects.

    • Method: Place mice or rats in an open-field arena equipped with infrared beams. After habituation, administer the test compound or vehicle and record horizontal and vertical activity over 1-2 hours.

    • Expected Outcome: Amphetamine-like stimulants typically produce hyperlocomotion.[14]

  • Drug Discrimination:

    • Purpose: To assess the interoceptive (subjective) effects of the compound by determining if it substitutes for a known drug of abuse.

    • Method: Train rats to press one lever to receive a food reward after an injection of a known drug (e.g., MDMA or d-amphetamine) and a second lever after an injection of saline. Once trained, test the novel compound.

    • Expected Outcome: If the compound produces subjective effects similar to the training drug, the animals will predominantly press the drug-appropriate lever.

  • Head-Twitch Response (HTR) in Mice:

    • Purpose: A specific behavioral assay considered a proxy for 5-HT2A receptor activation.

    • Method: Administer the test compound and observe the number of rapid, involuntary head rotations over a set period.

    • Expected Outcome: Compounds with direct or indirect 5-HT2A agonist activity will induce a dose-dependent increase in head twitches.

Section 4: Safety and Toxicological Evaluation

Preliminary safety assessment should run in parallel with efficacy studies.

  • In Vitro Cytotoxicity: Use cell lines like SH-SY5Y (human neuroblastoma) or primary neuronal cultures to assess cell viability (e.g., via MTT assay) after exposure to the compound.[15] This helps identify potential neurotoxicity.

  • In Vivo Acute Toxicity: A dose-escalation study in rodents to identify the maximum tolerated dose (MTD) and observe for overt signs of toxicity (e.g., seizures, stereotypy, changes in body temperature).

Section 5: Data Integration and Conclusion

The final step involves synthesizing all data to form a cohesive pharmacological profile. The in vitro affinity and functional data should explain the behavioral observations from in vivo studies. The PK/PD relationship can be modeled to understand the concentration-effect relationship. This integrated profile will allow for an informed decision on the compound's potential for further development or its classification as a substance with high abuse liability. Rigorous experimental design, as outlined, is crucial for producing reliable and translatable preclinical data.[16]

References

  • N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride - Vulcanchem. (n.d.).
  • 3,4-Methylenedioxy-N-ethylamphetamine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • 1,3-Benzodioxolyl-N-ethylpentanamine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA) | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Johnson, M. W., Garcia-Romeu, A., & Griffiths, R. R. (2017). Human Hallucinogen Research: Guidelines for Safety. Journal of Psychopharmacology, 31(5), 593-603. Retrieved January 16, 2026, from [Link]

  • Amphetamine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Freudenmann, R. W., & Spitzer, M. (2004). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). CNS Drug Reviews, 10(2), 89-116. Retrieved January 16, 2026, from [Link]

  • Action properties of pro-inhibitors and the product derived from BDEA.... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Funahashi, T., & Kimura, K. (2014). [In vitro screening of psychoactive drugs]. Nihon Eiseigaku Zasshi, 69(3), 168-75. Retrieved January 16, 2026, from [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chen, P. H., et al. (2024). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Journal of the American Society for Mass Spectrometry. Retrieved January 16, 2026, from [Link]

  • Sahai, M. A., & De Biasi, M. (2021). Amphetamine. In StatPearls. StatPearls Publishing. Retrieved January 16, 2026, from [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 435-449. Retrieved January 16, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (1997, July). Retrieved January 16, 2026, from [Link]

  • 3,4-Methylenedioxy-N-ethylamphetamine | Rupa Health. (n.d.). Retrieved January 16, 2026, from [Link]

  • Sano, T., et al. (2007). [In-vitro Screening of Psychoactive Drugs to Prevent Abuses]. Yakugaku Zasshi, 127(1), 165-73. Retrieved January 16, 2026, from [Link]

  • Tatem, K. S., & Quinn, J. L. (2010). Behavioral assessments for pre-clinical pharmacovigilance. Frontiers in Behavioral Neuroscience, 4, 15. Retrieved January 16, 2026, from [Link]

  • Tirri, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. Retrieved January 16, 2026, from [Link]

  • ADDERALL XR (amphetamine aspartate monohydrate, amphetamine sulfate, dextroamphetamine saccharate and dextroamphetamine sulfate capsule, extended release) Label - accessdata.fda.gov. (n.d.). Retrieved January 16, 2026, from [Link]

  • MDC Connects: Identifying the Target - YouTube. (2020, April 22). Retrieved January 16, 2026, from [Link]

  • Bespalov, A., et al. (2016). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg. Retrieved January 16, 2026, from [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuropsychopharmacology, 38(1), 122-139. Retrieved January 16, 2026, from [Link]

  • In Vitro screening - IQVIA Laboratories. (n.d.). Retrieved January 16, 2026, from [Link]

  • de la Torre, R., et al. (2004). Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices. Clinical Pharmacokinetics, 43(3), 157-85. Retrieved January 16, 2026, from [Link]

  • N-(Benzo[d][3][17]dioxol-5-ylmethyl)-4-methylaniline - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Coussens, N. P., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159811. Retrieved January 16, 2026, from [Link]

  • Discovery offers new understanding of diabetes drug target - Science Codex. (2008, September 25). Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and professionals in drug development focused on optimizing the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, also known as N-ethylhomopiperonylamine. This molecule is typically synthesized via the reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) with ethylamine. Our goal is to provide actionable, in-depth troubleshooting advice and foundational knowledge to help you improve reaction yields and purity.

Section 1: Troubleshooting Guide for Low Yield & Impurity Formation

This section addresses the most common issues encountered during the synthesis. The reductive amination process, while robust, is sensitive to several factors that can depress yields or lead to unwanted side products.

Problem 1: Low or No Yield of the Desired Amine Product

You've completed the reaction and workup, but analysis (TLC, GC-MS, NMR) shows a low yield of this compound or its complete absence.

Potential Cause A: Premature Reduction of the Starting Aldehyde

Causality: This is the most frequent issue when using strong reducing agents like sodium borohydride (NaBH₄).[1][2] NaBH₄ is capable of reducing both the starting aldehyde (piperonal) and the intermediate imine.[3] If the reducing agent is added before the imine has had sufficient time to form, it will preferentially reduce the more electrophilic aldehyde to piperonyl alcohol, a common and yield-killing side product.

Suggested Solution:

  • Sequential Addition: Do not add the NaBH₄ at the beginning of the reaction. First, stir the piperonal and ethylamine in your chosen solvent (e.g., methanol or ethanol) for a period to allow for imine formation. This can take anywhere from 30 minutes to several hours.[2] Monitor the disappearance of the aldehyde spot on a TLC plate. Only after confirming significant imine formation should you add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C).

  • Switch to a Milder, More Selective Reducing Agent: The superior solution is to use a reducing agent that is selective for the imine in the presence of the aldehyde.[1]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for one-pot reductive aminations.[4][5] It is less reactive than NaBH₄ and selectively reduces the iminium ion as it forms.[4]

    • Sodium cyanoborohydride (NaBH₃CN) is also highly effective, particularly at a mildly acidic pH (around 5-6), where it is more reactive towards the protonated imine than the neutral aldehyde.[1] However, it can produce toxic cyanide byproducts during acidic workup, requiring careful handling.[4]

Potential Cause B: Inefficient Imine Formation

Causality: The first step of the reaction is the formation of a hemiaminal, which then dehydrates to form the imine. This is a reversible equilibrium reaction.[4][6] If water is not effectively removed from the reaction mixture, the equilibrium will favor the starting materials (aldehyde and amine) over the imine, leading to a low concentration of the intermediate that is necessary for the reduction step.[4]

Suggested Solution:

  • Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å, activated) to the reaction mixture.[2][7] Sieves will sequester the water produced during imine formation, driving the equilibrium towards the product.

  • Acid Catalysis: Imine formation is often catalyzed by mild acid (pH ~4-5).[1] A catalytic amount of acetic acid can be added to protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic.

  • Azeotropic Removal of Water: For a two-step process, you can form the imine in a solvent like toluene and use a Dean-Stark apparatus to azeotropically remove the water as it forms.[8] The isolated imine can then be dissolved in a suitable solvent and reduced.

Problem 2: Significant Amount of Unreacted Starting Material (Piperonal) in Product

Even with some product formation, you observe a large amount of piperonal remaining.

Potential Cause: Insufficient Reaction Time or Inactive Reagents

Causality: The reaction may not have been allowed to proceed to completion. Alternatively, the reducing agent may have degraded due to moisture or age, losing its hydride-donating capacity.

Suggested Solution:

  • Monitor the Reaction: Use TLC to track the consumption of the starting aldehyde. The reaction is complete when the piperonal spot has disappeared.

  • Extend Reaction Time: If the reaction is sluggish, particularly at lower temperatures, extend the reaction time. Overnight reactions are common.[9]

  • Verify Reagent Quality: Use freshly opened or properly stored reducing agents. Sodium borohydride and especially STAB can be sensitive to moisture.[3]

Problem 3: Formation of a Dialkylated Side Product

You observe a tertiary amine, N,N-bis(1,3-benzodioxol-5-ylmethyl)ethylamine, in your final product mixture.

Potential Cause: Secondary Reaction of the Product

Causality: The desired secondary amine product is itself a nucleophile and can react with any remaining piperonal to form a new iminium ion, which is then reduced to the tertiary amine. This is a form of over-alkylation. While less common than with alkyl halides, it can occur, especially if there is a large excess of aldehyde at any point.[1]

Suggested Solution:

  • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents of ethylamine relative to piperonal). This ensures the aldehyde is fully consumed, minimizing the chance for the secondary amine product to react with it.

  • Slow Addition of Aldehyde: In a more controlled setup, the aldehyde can be added slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, favoring the formation of the desired secondary amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

There is no single "best" agent, as the choice depends on your specific laboratory constraints and desired procedure (one-pot vs. two-step). However, a comparison can guide your decision:

Reducing AgentReactivity & SelectivityOptimal ConditionsSolventsProsCons
Sodium Borohydride (NaBH₄) High reactivity. Not selective for imine vs. aldehyde.[3]Two-step process recommended. Add only after imine formation is confirmed.Methanol, EthanolInexpensive, readily available.Prone to reducing the starting aldehyde, lowering yield.[1][2]
Sodium Cyanoborohydride (NaBH₃CN) Moderate reactivity. Selective for protonated imines at acidic pH.[4]One-pot. Mildly acidic (pH 5-6) with catalytic acid.MethanolExcellent selectivity in one-pot reactions.[1] Not water-sensitive.[3]Releases toxic HCN gas upon acidic workup.[4]
Sodium Triacetoxyborohydride (STAB) Mild reactivity. Highly selective for imines/iminium ions.[5]One-pot. Often with catalytic acetic acid.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF.[3][5]Excellent selectivity, non-toxic byproducts, very reliable for one-pot synthesis.More expensive, moisture-sensitive.[3]

For general reliability and safety, Sodium Triacetoxyborohydride (STAB) is often the preferred reagent for this type of one-pot synthesis.[5]

Q2: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate.

  • Piperonal (Aldehyde): Will have a relatively high Rf value.

  • Imine Intermediate: Will appear as a new spot, often with an Rf value between the aldehyde and the final amine.

  • N-ethylhomopiperonylamine (Amine): Being more polar, it will have a lower Rf value and may streak without a small amount of triethylamine in the mobile phase.

  • Piperonyl Alcohol (Side Product): Will have an Rf value lower than the starting aldehyde.

The reaction can be considered complete when the piperonal spot is no longer visible.

Q3: What is the optimal solvent for this reaction?

The solvent choice is often dictated by the reducing agent.[3]

  • For NaBH₄ , protic solvents like methanol or ethanol are standard.

  • For NaBH₃CN , methanol is most common.

  • For STAB , aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as STAB can react with protic solvents.[3][5]

Q4: How do I purify the final product?

The final amine is basic. This property can be exploited for purification.

  • Acid-Base Extraction: After the reaction, quench any remaining reducing agent carefully. Dilute the mixture with a solvent like ethyl acetate and perform an acidic wash (e.g., with 1M HCl). The amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like piperonyl alcohol) remain in the organic layer.

  • Basification and Extraction: Separate the acidic aqueous layer, cool it in an ice bath, and then carefully basify it (e.g., with NaOH or NaHCO₃) to a pH > 10. This deprotonates the amine, causing it to precipitate or become extractable.

  • Final Extraction: Extract the free amine back into an organic solvent (DCM or ethyl acetate). Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Further Purification: If necessary, the crude product can be further purified by column chromatography or distillation.

Section 3: Reaction Schematics and Workflows

General Reaction Mechanism

The synthesis follows a two-step sequence within a single pot: (1) Formation of the iminium ion via nucleophilic attack and dehydration, followed by (2) hydride reduction.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Piperonal Piperonal (Aldehyde) Imine Imine / Iminium Ion Intermediate Piperonal->Imine + Ethylamine - H₂O (Acid Catalyst) Ethylamine Ethylamine Ethylamine->Imine Product N-(1,3-benzodioxol-5-ylmethyl) -N-ethylamine Imine->Product + [H⁻] (Reducing Agent)

Caption: Reductive Amination Pathway.

Troubleshooting Workflow for Low Yield

This decision tree illustrates a logical approach to diagnosing yield issues.

G Start Low Product Yield Check_SM Analyze Crude Reaction Mixture (TLC, NMR) Start->Check_SM Aldehyde_Present High % of Piperonal (Starting Aldehyde) Check_SM->Aldehyde_Present Unreacted Aldehyde Alcohol_Present Piperonyl Alcohol Detected Check_SM->Alcohol_Present Side Product No_Reaction Only Starting Materials Present Check_SM->No_Reaction No Change Cause_Imine_Formation Cause: Poor Imine Formation Aldehyde_Present->Cause_Imine_Formation Cause_Aldehyde_Reduction Cause: Premature Aldehyde Reduction Alcohol_Present->Cause_Aldehyde_Reduction Cause_Reagent Cause: Inactive Reagent or Insufficient Reaction Time No_Reaction->Cause_Reagent Solution_Selective_Reagent Solution: 1. Use selective reductant (STAB). 2. Ensure imine forms before adding NaBH₄. Cause_Aldehyde_Reduction->Solution_Selective_Reagent Solution_Dehydrate Solution: 1. Add molecular sieves. 2. Use catalytic acid (AcOH). 3. Check amine quality. Cause_Imine_Formation->Solution_Dehydrate Solution_Time_Reagent Solution: 1. Use fresh reducing agent. 2. Increase reaction time. 3. Monitor via TLC. Cause_Reagent->Solution_Time_Reagent

Caption: Decision tree for diagnosing low yield.

Section 4: Recommended Experimental Protocol

This protocol for a one-pot synthesis utilizes sodium triacetoxyborohydride (STAB) for its high selectivity and yield.

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Ethylamine (e.g., 70% solution in water or as a neat liquid/gas)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperonal (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.2 M concentration).

  • Amine and Acid Addition: Add ethylamine (1.2 eq). If using an aqueous solution, be mindful of the water content; adding molecular sieves beforehand is recommended. Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add STAB (1.5 eq) to the mixture portion-wise over 10-15 minutes. The reaction may be mildly exothermic. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde is consumed (typically 3-12 hours).

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Workup - Purification: Combine the organic layers. At this stage, you can proceed with the acid-base extraction detailed in FAQ Q4 for higher purity, or you can directly wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Final Purification: Purify further by column chromatography or vacuum distillation if required.

References

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reddit. (2023, February 13). What's wrong with my reductive amination? I barely got any product. [Link]

  • Reddit. (2022, February 12). Reductive Amination Help. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13. [Link]

  • World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCrData, 9(2). [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]

  • Domínguez-dassira, M., et al. (2014). Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1195. [Link]

  • Wikipedia. Piperonal. [Link]

  • ResearchGate. (2023, October 16). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • ResearchGate. Proposed route for the formation of 3,4-methylenedioxybenzonitrile (8). [Link]

  • Fu, J., et al. (2017). Heterologous Production and Yield Improvement of Epothilones in Burkholderiales Strain DSM 7029. ACS Chemical Biology, 12(7), 1951-1957. [Link]

  • ResearchGate. (2024, January 5). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. [Link]

  • Jasperse, C. Reactions of Amines. [Link]

  • YouTube. (2018, April 10). Reductive Amination. [Link]

  • ResearchGate. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • Safrole.com. Ethylamine Properties, Reactions, and Applications. [Link]

  • PubChem. Piperonal. [Link]

  • Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Technical Support Center: Purification of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your research and development needs.

Introduction to Purification Challenges

This compound is a secondary amine whose purification can be complicated by several factors inherent to its structure. These include the basicity of the secondary amine, the potential for oxidation of the benzodioxole ring, and the presence of structurally similar impurities from its synthesis. This guide provides a structured approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities often include unreacted starting materials such as 1,3-benzodioxole-5-carbaldehyde and ethylamine, the primary amine intermediate, and potential byproducts from side reactions. Depending on the synthetic route, you might also encounter tertiary amine impurities.[1][2]

Q2: My purified compound is showing signs of degradation. What could be the cause?

A2: Amines, in general, can be susceptible to oxidation, especially when exposed to air and light over extended periods.[3] The benzodioxole moiety can also be sensitive to acidic conditions. It is crucial to handle the compound under an inert atmosphere where possible and store it in a cool, dark place.

Q3: I am having trouble with my liquid-liquid extraction. What are some common pitfalls?

A3: Emulsion formation is a frequent issue when performing acid-base extractions with amines. To mitigate this, use brine washes to increase the ionic strength of the aqueous phase, and avoid vigorous shaking. The pH of the aqueous layer is also critical; ensure it is sufficiently basic (pH > 10) to fully deprotonate the amine for extraction into an organic solvent.[4]

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization can be an effective technique if the crude product is a solid and has a relatively high purity.[5] Success is highly dependent on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[2][5] For amines that are oils at room temperature, conversion to a crystalline salt (e.g., hydrochloride) can facilitate purification by recrystallization.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific purification challenges.

Issue 1: Poor Separation in Column Chromatography

Symptom: Co-elution of the desired product with impurities, leading to low purity fractions.

Causality: Secondary amines can exhibit strong interactions with the silica gel stationary phase, leading to peak tailing and poor separation. The choice of eluent is critical to modulate these interactions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor chromatographic separation.

Detailed Protocol for Mobile Phase Modification:

  • Preparation: Prepare your standard eluent (e.g., a mixture of ethyl acetate and hexanes).

  • Addition of Amine: To this mixture, add triethylamine to a final concentration of 1% (v/v).

  • Equilibration: Thoroughly mix the modified eluent and use it to equilibrate your column before loading the sample.

  • Analysis: Monitor the elution profile using TLC with the same modified eluent.

Issue 2: Product Loss During Aqueous Workup

Symptom: Low yield after liquid-liquid extraction.

Causality: Incomplete extraction of the amine from the aqueous phase due to incorrect pH or the formation of stable emulsions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low extraction yields.

Issue 3: Difficulty in Removing Structurally Similar Impurities

Symptom: Persistent presence of impurities with similar polarity to the final product, as confirmed by TLC or HPLC.

Causality: Structurally related impurities, such as the corresponding primary or tertiary amines, can have very similar chromatographic behavior to the desired secondary amine.

Troubleshooting Strategy: Derivatization

In cases where chromatographic separation is challenging, a chemical separation approach can be employed. This involves selectively reacting one of the components to significantly alter its polarity.

Protocol for Separation of Secondary from Tertiary Amines:

  • Reaction: Treat the mixture of amines with an agent that selectively reacts with the secondary amine. For example, reductive amination can be used to convert the secondary amine into a less polar tertiary amine, which can then be more easily separated by column chromatography.[1]

  • Purification: Perform column chromatography on the resulting mixture to separate the derivatized secondary amine from the original tertiary amine impurity.

  • Cleavage: If necessary, the derivatizing group can be cleaved to regenerate the pure secondary amine.

Data Summary

Purification TechniqueAdvantagesDisadvantagesBest For
Column Chromatography High resolution, applicable to a wide range of polarities.Can be time-consuming and use large volumes of solvent.Separating mixtures with different polarities.
Acid-Base Extraction Good for removing non-basic or acidic impurities. Scalable.Risk of emulsion formation. Can be less effective for impurities with similar pKa values.Initial purification from a crude reaction mixture.
Recrystallization Can provide very high purity. Cost-effective and scalable.Only applicable to solid compounds. Finding a suitable solvent can be challenging.Final purification step for solid products.[5]
Preparative HPLC Excellent resolution for difficult separations.Expensive, lower capacity.Obtaining highly pure material for analytical standards or biological assays.[2]

References

  • Agilent Technologies, Inc. (n.d.). Analysis of primary, secondary and tertiary amines.
  • Novotná, P., Sýkora, D., & Tesařová, E. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • ECHEMI. (n.d.). Separation of secondary and tertiary amines.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine.
  • MDPI. (n.d.). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
  • Google Patents. (n.d.). Purification of secondary alkyl amines.
  • Sigma-Aldrich. (n.d.). The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE.
  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.
  • Google Patents. (n.d.). Process for preparation of secondary amines from tertiary amines.
  • In: W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (17). Sport und Buch Strauß - Köln 2009.
  • SWGDRUG.org. (2005). AMPHETAMINE.
  • BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Bentham Open Archives. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID.
  • NIH. (2020). A simplified fabric phase sorptive extraction method for the determination of amphetamine drugs in water samples using liquid chromatography-mass spectrometry.
  • Fisher Scientific. (n.d.). n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine, 97%, Thermo Scientific.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Echemi. (n.d.). 1-BENZO[1][7]DIOXOL-5-YL-ETHYLAMINE Safety Data Sheets. Retrieved from a relevant source.

  • ResearchGate. (2026). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide.
  • ChemicalBook. (n.d.). N,N-bis(1,3-benzodioxol-5-ylmethyl)amine synthesis.
  • PubChem. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline.
  • ResearchGate. (2025). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide.
  • NIH. (n.d.). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.
  • Sigma-Aldrich. (n.d.). N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(1,3-BENZODIOXOL-5-YLMETHYLENE)AMINE AldrichCPR.
  • PubChem. (n.d.). 1,3-Benzodioxole-5-ethanamine.
  • PubChem. (n.d.). N-(Benzo[d][1][7]dioxol-5-ylmethyl)-4-methylaniline. Retrieved from a relevant source.

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • PubChem. (n.d.). alpha-Ethyl-1,3-benzodioxole-5-methanamine.
  • Aikon International Limited. (n.d.). This compound suppliers & manufacturers in China.

Sources

Technical Support Center: Optimizing HPLC Parameters for N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this compound. As a secondary amine with a polar benzodioxole moiety, this analyte presents unique optimization puzzles, primarily related to peak shape and retention. This guide offers a logical, science-backed approach to method development and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing not just solutions but the underlying chromatographic principles to empower your method development.

Getting Started
Q1: What are the recommended starting HPLC conditions for analyzing this compound?

A1: For a novel compound like this, it is best to start with a robust, generic reversed-phase method and refine it. The key is to control the analyte's ionization state and mitigate unwanted interactions with the stationary phase from the outset.

A reliable starting point is based on methods developed for structurally similar compounds like MDMA.[1][2][3] We recommend a low-pH mobile phase to ensure the secondary amine is protonated and to suppress the ionization of residual silanols on the silica backbone of the column.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column Base-deactivated C18 or C8, 5 µm, 4.6 x 150 mmA base-deactivated column is critical to minimize silanol interactions, which are the primary cause of peak tailing for amines.[4] C18 provides strong hydrophobic retention.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Low pH protonates the analyte for good water solubility and suppresses silanol activity, leading to sharper peaks.[5] Formic acid is MS-compatible.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally the preferred organic modifier as it provides lower viscosity and better peak efficiency.
Gradient 10% to 90% B over 15 minutesA broad gradient is ideal for initial screening to determine the approximate elution time and identify any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[6]
Detection UV, Diode Array Detector (DAD) at 235 nm and 285 nmThe benzodioxole group has strong UV absorbance. Scanning with a DAD (e.g., 200-400 nm) is crucial to find the optimal wavelength. Related compounds show absorbance maxima near 235-240 nm and 285 nm.[7][8]
Injection Vol. 5-10 µLA small volume minimizes potential peak distortion from the sample solvent.
Troubleshooting Peak Shape
Q2: My peak for the analyte is tailing severely. What is the primary cause and how can I fix it?

A2: Severe peak tailing for an amine like this compound is almost always caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[5][9] This interaction creates an alternative, stronger retention mechanism that slows a portion of the analyte molecules, resulting in a "tail."

Here is a systematic workflow to diagnose and solve this issue:

G cluster_0 Troubleshooting Peak Tailing Start Observe Peak Tailing Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Lower_pH Action: Lower pH to 2.5-3.0 using Formic or Phosphoric Acid Check_pH->Lower_pH No Check_Column Is Column Base-Deactivated? Check_pH->Check_Column Yes Lower_pH->Check_Column Switch_Column Action: Switch to a modern, high-purity, end-capped C18 or a specialized 'amine' column Check_Column->Switch_Column No Add_Additive Action: Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. (Note: Not MS-friendly) Check_Column->Add_Additive Yes, but tailing persists End Symmetric Peak Achieved Switch_Column->End Add_Additive->End

Caption: A systematic troubleshooting workflow for peak tailing.

Detailed Steps:

  • Control Mobile Phase pH (Most Critical): The most effective solution is to operate at a low pH (e.g., 2.5-3.2).[1][5] At this pH, the vast majority of surface silanol groups are protonated (Si-OH) and thus neutral, eliminating the ionic interaction site.

  • Use a High-Purity, Base-Deactivated Column: Modern HPLC columns are manufactured using high-purity silica with fewer metal contaminants and are extensively end-capped to cover most residual silanols. If you are using an older column (Type A silica), switching to a modern one (Type B silica) can solve the problem instantly.[4]

  • Consider an Alternative pH Extreme: If low pH is not an option, you can use a high pH mobile phase (e.g., pH 10 using ammonium bicarbonate), provided you have a pH-resistant column (e.g., hybrid-silica). At high pH, the amine analyte is neutral, avoiding ionic interactions with the now fully deprotonated silanols.[10]

Q3: I've lowered the mobile phase pH, but I still see some tailing. What else can I do?

A3: If tailing persists at low pH, it indicates that highly acidic, stubborn silanol groups are still interacting with your analyte or that other issues are at play.

  • Check for Column Bed Deformation: A physical void at the head of the column or a partially blocked inlet frit can cause peak distortion that mimics tailing.[5] To test this, inject a neutral compound like toluene or naphthalene. If the neutral probe also tails, the issue is physical (the column or system plumbing).[4] If it does not tail, the problem remains chemical.

  • Reduce Metal Contamination: The analyte may be chelating with trace metal ions in the sample, mobile phase, or on the column. Adding a weak chelating agent like 0.5 mM EDTA to the mobile phase can sometimes improve peak shape.

  • Lower Analyte Mass on Column: Overloading the column can lead to peak tailing. Try reducing the injection concentration by a factor of 5 or 10. If the peak shape improves, mass overload was a contributing factor.

Optimizing Resolution and Retention
Q4: The analyte peak is eluting very early, close to the void volume. How can I increase its retention time?

A4: Poor retention of polar compounds in reversed-phase chromatography is a common challenge.[11] The goal is to increase the retention factor (k). A k value between 2 and 10 is ideal.

Strategies to Increase Retention:

  • Decrease Mobile Phase Strength: This is the most effective method. Reduce the percentage of the organic solvent (acetonitrile/methanol) in your mobile phase.[12] For example, if your gradient starts at 20% acetonitrile, try starting at 5% or 10%.

  • Use a More Retentive Stationary Phase: Switch from a C8 to a C18 column. For even greater retention, consider a column with a higher carbon load or one with a phenyl-hexyl phase, which can offer alternative selectivity through pi-pi interactions with the analyte's aromatic ring.

  • Use a "High Aqueous" Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (<5% organic), leading to a sudden loss of retention.[13] If you need to work in this range, use a polar-embedded or "Aqua" type C18 column specifically designed for stability in these conditions.[13]

  • Consider HILIC: For very polar compounds that are unretainable in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[11] In HILIC, you use a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase. Retention increases as the amount of water in the mobile phase increases.

Q5: I have an impurity that co-elutes with my main peak. How can I improve the resolution?

A5: Improving resolution requires manipulating the three factors in the resolution equation: efficiency (N), retention factor (k), and selectivity (α). Selectivity is the most powerful tool for separating closely eluting peaks.[12]

Table 2: Strategies to Improve Resolution

StrategyParameter AffectedHow to Implement
Change Organic Solvent Selectivity (α)Switch from Acetonitrile to Methanol (or vice-versa). This alters the mobile phase's interaction with the analyte and impurity, often changing their relative elution order.
Adjust Mobile Phase pH Selectivity (α), Retention (k)A small change in pH (e.g., from 2.8 to 3.2) can alter the ionization state of an impurity if it has a different pKa than the main analyte, drastically improving separation.
Change Stationary Phase Selectivity (α), Efficiency (N)Switch to a different column chemistry. If using a C18, try a Phenyl-Hexyl or a Polar-Embedded phase. These offer different retention mechanisms.[14]
Use a Longer Column or Smaller Particles Efficiency (N)Increase column length (e.g., 150 mm to 250 mm) or switch to a column with smaller particles (e.g., 5 µm to 3 µm or <2 µm for UHPLC). This generates more theoretical plates and sharper peaks, improving resolution.[6][12]
Lower the Flow Rate Efficiency (N)Reducing the flow rate (e.g., from 1.0 to 0.8 mL/min) can increase efficiency and improve resolution, though it will lengthen the run time.[6]

Detailed Experimental Protocols

Protocol 1: Starting Method for Reversed-Phase HPLC Analysis

This protocol provides a step-by-step guide for an initial screening run.

  • Instrumentation: HPLC system with a UV/DAD detector and a column thermostat.

  • Column Installation: Install a base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm) and equilibrate with the mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 35 °C.

    • Set the DAD to collect data from 200-400 nm, monitoring 235 nm and 285 nm specifically.

    • Program the following gradient:

      Time (min) %A %B
      0.0 90 10
      15.0 10 90
      17.0 10 90
      17.1 90 10

      | 20.0 | 90 | 10 |

  • Analysis: Inject 5 µL of the sample and run the method. Evaluate the resulting chromatogram for retention time, peak shape (tailing factor), and purity.

G cluster_1 Experimental Workflow for HPLC Purity Analysis Prep_Mobile_Phase Prepare & Degas Mobile Phases A and B Equilibrate Equilibrate Column Prep_Mobile_Phase->Equilibrate Prep_Sample Prepare Sample (0.5 mg/mL) Inject Inject Sample (5 µL) Prep_Sample->Inject Equilibrate->Inject Run Run Gradient Method Inject->Run Analyze Analyze Data: Retention Time, Peak Shape, Purity Run->Analyze

Caption: Experimental workflow for HPLC purity analysis.

References
  • Høiseth, G., et al. (2005). Validation of an HPLC Method for Quantitation of MDMA in Tablets. Journal of Chromatographic Science, 43(8), 434–437.

  • Journal of Chromatographic Science. (2005). Validation of an HPLC Method for Quantitation of MDMA in Tablets. Oxford Academic.

  • Agilent Technologies. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.

  • Chemistry For Everyone. (2024). How To Improve Resolution In Liquid Chromatography? YouTube.

  • BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.

  • Axion Labs. (n.d.). HPLC Peak Tailing.

  • Chan, K. W., & Ramli, S. H. (2015). Development of an in-house HPLC method for the analysis of ecstasy-laced beverages. Egyptian Journal of Forensic Sciences, 5(4), 137-142.

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.

  • Chrom Tech, Inc. (2024). Methods for Changing Peak Resolution in HPLC.

  • SIELC Technologies. (n.d.). Separation of 1,3-Benzodioxol-5-amine, N-ethyl- on Newcrom R1 HPLC column.

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.

  • HPLC Troubleshooting Guide. (n.d.).

  • Vulcanchem. (n.d.). N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride.

  • de Oliveira, M. F., et al. (2010). Determination of 3,4-methylenedioxymethamphetamine (MDMA) in Confiscated Tablets by High-Performance Liquid Chromatography. Journal of Analytical & Bioanalytical Techniques.

  • BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of MDMA.

  • Docuchem. (n.d.). HPLC-MS ANALYSIS OF 15 NITROSAMINES.

Sources

resolving impurities in N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine samples

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. We provide field-proven insights and detailed protocols to help you identify and resolve impurities, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound synthesized via reductive amination?

A1: The impurity profile is heavily dependent on the specific reaction conditions, but typically arises from the reductive amination of 1,3-benzodioxole-5-carbaldehyde (piperonal) with ethylamine. Key impurities include:

  • Unreacted Starting Materials: Residual piperonal and ethylamine.

  • Primary Amine: 1,3-benzodioxol-5-ylmethanamine (piperonylamine), which can form if ammonia is present as a contaminant or if the initial reaction with ethylamine is incomplete.

  • Imine Intermediate: The N-(1,3-benzodioxol-5-ylmethylidene)ethanamine intermediate may persist if the reduction step is incomplete.[1]

  • Alcohol By-product: 1,3-benzodioxol-5-ylmethanol, formed by the direct reduction of the starting aldehyde, piperonal. This is more common when using strong, non-selective reducing agents like sodium borohydride.[2]

  • Over-alkylation Product (Tertiary Amine): N,N-bis(1,3-benzodioxol-5-ylmethyl)ethylamine, which can form if the newly generated secondary amine reacts with another molecule of piperonal.

Q2: How can I get a quick preliminary assessment of my sample's purity?

A2: Thin-Layer Chromatography (TLC) is an excellent first-pass technique. A simple TLC analysis can quickly reveal the presence of major impurities. For instance, the starting aldehyde (piperonal) will have a different Rf value than the more polar amine product. Using a combination of non-polar and polar solvents (e.g., hexane and ethyl acetate) and visualizing with a UV lamp and/or a potassium permanganate stain will give you a good qualitative picture of your crude reaction mixture.[3]

Q3: Why is it crucial to remove primary and tertiary amine impurities?

A3: For pharmacological and clinical studies, the purity of an active pharmaceutical ingredient (API) is paramount. Primary and tertiary amine analogs can have different toxicological profiles, pharmacological activities, and pharmacokinetics compared to the desired secondary amine. Their presence can lead to inconsistent and unreliable biological data and pose safety risks. Regulatory bodies require stringent characterization and control of all impurities.

Troubleshooting Guide: Resolving Specific Impurities

This section addresses specific issues you might encounter during your synthesis and purification workflow.

Issue 1: My NMR/GC-MS analysis shows the presence of the starting aldehyde (piperonal).
  • Question: I've completed the reaction, but the characteristic aldehyde proton peak (~9.8 ppm in ¹H NMR) or the molecular ion of piperonal in GC-MS is still present. What went wrong?

  • Answer & Troubleshooting Steps:

    • Causality: The presence of unreacted piperonal indicates either incomplete imine formation or that the reaction was not driven to completion. This can be due to stoichiometric imbalances, insufficient reaction time, or suboptimal temperature.

    • Immediate Action (Work-up): During the work-up, a bisulfite wash (saturated sodium bisulfite solution) can be used to selectively remove the residual aldehyde from the organic phase.

    • Process Optimization:

      • Stoichiometry: Ensure you are using a slight excess of ethylamine (e.g., 1.1-1.2 equivalents) to drive the imine formation to completion.

      • Reaction Time/Temperature: Consider increasing the reaction time or gently warming the reaction mixture during the imine formation step before adding the reducing agent. Monitor the disappearance of the aldehyde by TLC.

    • Purification: If the aldehyde persists after work-up, it can typically be separated from the amine product using column chromatography. Due to the significant polarity difference between the aldehyde and the amine, a gradient elution from a non-polar solvent (like hexane) to a more polar mixture (like hexane/ethyl acetate) should provide effective separation.[4]

Issue 2: My analysis indicates the presence of a primary amine impurity.
  • Question: My mass spectrum shows a peak corresponding to 1,3-benzodioxol-5-ylmethanamine. How do I remove this?

  • Answer & Troubleshooting Steps:

    • Causality: This primary amine impurity can arise from ammonia contamination in your ethylamine source or from side reactions.

    • Purification Strategy - Chemical Derivatization: A highly effective method is to treat the crude mixture with an organic anhydride, such as acetic anhydride.[5] The primary and secondary amines will be acetylated, forming neutral amides, while the desired tertiary amine will not react. The resulting amides can then be easily separated. However, since your target is a secondary amine, this method is not suitable.

    • Purification Strategy - pH-Controlled Extraction: The most practical approach is to leverage the difference in basicity (pKa) between primary, secondary, and tertiary amines using a buffer-assisted separation.[6][7] A carefully controlled liquid-liquid extraction at specific pH values can selectively protonate and separate the different amine species. This is a powerful technique that can often preclude the need for chromatography.[6][7]

    • Purification Strategy - Hinsberg Test Adaptation: The principle of the Hinsberg test, which uses benzenesulfonyl chloride, can be adapted for separation. Primary and secondary amines react to form sulfonamides, while tertiary amines do not. The resulting primary sulfonamide is acidic and soluble in aqueous base, whereas the secondary sulfonamide is not. This allows for their separation.[8]

Issue 3: My product is contaminated with the alcohol by-product (1,3-benzodioxol-5-ylmethanol).
  • Question: I see a significant amount of the alcohol corresponding to the reduction of my starting aldehyde. How can I prevent this and remove it?

  • Answer & Troubleshooting Steps:

    • Causality: This occurs when the reducing agent reacts with the aldehyde before it has completely converted to the imine. This is particularly common with powerful reducing agents like sodium borohydride (NaBH₄).[2]

    • Process Optimization:

      • Choice of Reducing Agent: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2] STAB is particularly effective as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but readily reduces the protonated imine intermediate.

      • Two-Step Procedure: Ensure complete imine formation before adding the reducing agent. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the aldehyde starting material. Once the imine is formed, then introduce the reducing agent.

    • Purification: The alcohol by-product is neutral and can be effectively removed from the basic amine product via acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an acidic solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the neutral alcohol remains in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into an organic solvent.

Visual Workflow: Impurity Troubleshooting

The following diagram outlines a general workflow for identifying and resolving impurities in your this compound sample.

G cluster_0 Impurity Identification cluster_1 Troubleshooting Pathways cluster_2 Resolution Strategies Crude_Sample Crude Product Sample Initial_Analysis Initial Purity Analysis (TLC, GC-MS, NMR) Crude_Sample->Initial_Analysis Identify_Impurity Identify Impurity Structure Initial_Analysis->Identify_Impurity Starting_Material Starting Material (Aldehyde) Identify_Impurity->Starting_Material Primary_Amine Primary/Tertiary Amine Identify_Impurity->Primary_Amine Neutral_Byproduct Neutral By-product (Alcohol) Identify_Impurity->Neutral_Byproduct Optimize_Reaction Optimize Reaction (Stoichiometry, Time) Starting_Material->Optimize_Reaction Bisulfite_Wash Bisulfite Wash Starting_Material->Bisulfite_Wash pH_Extraction pH-Controlled Extraction Primary_Amine->pH_Extraction Chromatography Column Chromatography Primary_Amine->Chromatography Neutral_Byproduct->pH_Extraction Acid-Base Extraction Change_Reagent Change Reducing Agent (e.g., to STAB) Neutral_Byproduct->Change_Reagent Final_Product Pure Product (>99%) Bisulfite_Wash->Final_Product pH_Extraction->Final_Product Chromatography->Final_Product

Caption: General troubleshooting workflow for impurity identification and resolution.

Key Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a standard reversed-phase HPLC method for routine quality control.

ParameterMethod Details
Instrumentation HPLC system with UV detector, C18 column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic, e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 285 nm
Sample Prep Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~1 mg/mL.
Analysis Inject 10 µL and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

For higher resolution to detect trace impurities, a UHPLC system with a sub-2 µm particle column is recommended.[9]

Protocol 2: Purification via pH-Controlled Acid-Base Extraction

This protocol is designed to separate the desired secondary amine from neutral impurities (like the alcohol by-product) and other amine types.

  • Dissolution: Dissolve the crude product (~1 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 30 mL). The primary, secondary, and tertiary amines will be protonated and move into the aqueous layer. Neutral impurities (aldehyde, alcohol) will remain in the organic layer.

  • Isolate Neutral Impurities: The organic layer can be washed with brine, dried over sodium sulfate, and evaporated to isolate and analyze the neutral components.

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base (e.g., 4M NaOH) with stirring until the pH is >12. This deprotonates the amines, causing them to precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution with a fresh organic solvent (3 x 40 mL of ethyl acetate or dichloromethane).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified amine mixture.

Further separation of primary, secondary, and tertiary amines can be achieved by more precise pH control with buffers, as detailed by Ma and Jha (2007).[6][7]

Visual Workflow: Amine Separation by Extraction

This diagram illustrates the separation of a mixture containing neutral compounds and primary, secondary, and tertiary amines.

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basify & Re-extract Crude Crude Mixture in Organic Solvent (Neutral, 1°, 2°, 3° Amines) Add_HCl Extract with 1M HCl Crude->Add_HCl Organic_Layer1 Organic Layer (Neutral Impurities: Aldehyde, Alcohol) Add_HCl->Organic_Layer1 Separate Aqueous_Layer1 Aqueous Layer (Protonated Amines: 1°, 2°, 3°) Add_HCl->Aqueous_Layer1 Separate Add_NaOH Add NaOH (pH > 12) & Extract with Organic Solvent Aqueous_Layer1->Add_NaOH Aqueous_Waste Aqueous Layer (Salts) Add_NaOH->Aqueous_Waste Separate Organic_Layer2 Organic Layer (Purified Amine Mix) Add_NaOH->Organic_Layer2 Separate Final_Product Further Purification (Chromatography or Buffer Extraction for 1°/2°/3° Separation) Organic_Layer2->Final_Product

Caption: Workflow for separating amines from neutral impurities via acid-base extraction.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications.[Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.[Link]

  • Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications (Class 564/499).
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ResearchGate.[Link]

  • Process for reducing the content of primary and secondary amine in a tertiary amine.
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ACS Publications.[Link]

  • Separation of primary, secondary and tertiary amines. YouTube.[Link]

  • Detection of methamphetamine, methylenedioxymethamphetamine, and 3,4-methylenedioxy-N-ethylamphetamine in spiked plasma by HPLC and TLC. PubMed.[Link]

  • Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. ScienceDirect.[Link]

  • Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – NIOSH Method 9106. CDC.[Link]

  • 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. RSC Publishing.[Link]

  • methylenedioxymethamphetamine analysis method in dried blood spot using ultra-high performance liquid chro. Pharmacy Education.[Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.[Link]

Sources

stability issues of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and best practices for handling N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine in solution. This compound, widely known in scientific literature as 3,4-Methylenedioxymethamphetamine (MDMA), is a substituted amphetamine that requires careful handling to ensure its stability and integrity throughout experimental workflows.

Instability in solution can lead to inaccurate quantification, loss of potency, and the formation of unknown degradation products, compromising experimental reproducibility and data validity. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve common stability challenges. We will explore the critical factors influencing its stability—primarily pH, temperature, and light—and provide validated protocols for investigation and mitigation.

Studies have shown that while generally stable under controlled conditions, significant degradation can occur when solutions are improperly prepared, stored, or handled.[1][2][3] This guide synthesizes data from peer-reviewed literature and established analytical chemistry principles to provide a comprehensive support resource.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of this compound solutions.

Q1: What are the ideal long-term storage conditions for solutions of this compound?

For maximum stability, aqueous and biological solutions should be stored frozen at -20°C in the dark .[1][3] Studies have demonstrated that under these conditions, the compound is stable for at least 21 weeks in water, urine, and even hemolyzed whole blood.[1] For working solutions prepared in organic solvents like methanol, storage at +4°C or -20°C is also effective.[3] Always use tightly sealed, opaque containers to prevent solvent evaporation and photodegradation.

Q2: I've observed a significant decrease in my solution's concentration over time. What is the most likely cause?

The most common cause of degradation is exposure to non-optimal pH conditions . The compound is significantly less stable in basic (alkaline) solutions compared to acidic or neutral ones.[2] For example, at a pH of 9.5, a 95% loss of the compound was observed after 60 days in a formalin solution, whereas it was much more stable at an acidic pH of 3.5.[2] Other contributing factors include exposure to high temperatures (room temperature or above) and prolonged exposure to light.[4]

Q3: How critical is pH for the stability of this compound?

pH is arguably the most critical factor. The amine group in the molecule's structure makes it susceptible to pH-dependent reactions. In alkaline environments, the rate of degradation increases dramatically.[2] Therefore, if you are working with buffered solutions, it is crucial to use a buffer system that maintains a slightly acidic to neutral pH (ideally pH < 7). If your experimental conditions require a basic pH, solutions should be prepared fresh and used immediately.

Q4: What is the expected shelf-life of a standard solution at room temperature?

While storage at room temperature (20-25°C) is not recommended for long-term stability, the compound shows reasonable stability in neutral aqueous solutions for shorter periods.[1][3] However, in biological matrices like whole blood, degradation can become significant after several weeks at room temperature.[1] For quantitative applications, it is imperative to minimize the time solutions spend at room temperature. If solutions must be kept at ambient temperatures for operational reasons, they should be protected from light.[4]

Q5: Are there any specific solvents or reagents that are known to be incompatible?

Yes. Avoid solutions containing formaldehyde (formalin) , especially under basic conditions.[2] Formaldehyde can react with the amine group in the molecule, leading to rapid degradation.[2] You should also exercise caution with strongly oxidizing agents. When preparing solutions, always use high-purity (e.g., HPLC-grade) solvents to avoid contaminants that could catalyze degradation reactions.

Data Summary Tables

Table 1: Recommended Storage Conditions & Stability Duration
Matrix/SolventTemperatureLight ConditionMaximum Verified StabilityCitation(s)
Water / Urine-20°C, 4°C, or 20°CDark21 Weeks (No significant loss)[1][3]
Serum-20°CDark17 Weeks (No significant loss)[1]
Whole Blood-20°CDark21 Weeks[1]
Whole Blood4°C or 20°CDark< 5 Weeks (Matrix degradation)[1][3]
Methanol (Working Soln.)-20°C or 4°CDark> 4 Weeks[3]
Table 2: Influence of pH on Degradation in Solution
pH ValueFormalin ConcentrationTimeRemaining CompoundCitation(s)
3.5 (Acidic) 5-20%60 Days~78%[2][5]
7.0 (Neutral) 20%60 Days~40%[2][5]
9.5 (Basic) 20%28 Days~11%[2]
9.5 (Basic) 20%60 Days~5%[2]

Visualized Workflows & Concepts

Fig 1. Troubleshooting Workflow for Solution Instability start Start: Unexpected Degradation Observed check_method 1. Verify Analytical Method (Is it stability-indicating?) start->check_method method_ok Method is Validated check_method->method_ok Yes method_bad Develop/Validate Stability-Indicating Method check_method->method_bad No check_params 2. Characterize Solution Parameters (pH, Solvent, Storage T°, Light) method_ok->check_params method_bad->check_method Re-evaluate params_ok Parameters Match Protocol? check_params->params_ok correct_params Correct Parameters & Re-analyze params_ok->correct_params No forced_degradation 3. Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) params_ok->forced_degradation Yes correct_params->start Re-test identify_pathway 4. Identify Degradation Pathway (Use LC-MS, GC-MS) forced_degradation->identify_pathway mitigate 5. Mitigate & Implement Controls (Adjust pH, Buffer, Storage) identify_pathway->mitigate end Problem Resolved mitigate->end

Caption: A step-by-step workflow for diagnosing and resolving stability issues.

Fig 2. Key Factors Influencing Stability center N-(1,3-benzodioxol-5-ylmethyl) -N-ethylamine Solution Stability ph pH (Most Critical) center->ph temp Temperature center->temp light Light Exposure center->light solvent Solvent / Matrix center->solvent ph_acid Acidic (pH < 7) => High Stability ph->ph_acid ph_base Basic (pH > 7) => Rapid Degradation ph->ph_base temp_low Low (-20°C) => High Stability temp->temp_low temp_high High (>20°C) => Increased Degradation temp->temp_high light_dark Dark Storage => High Stability light->light_dark light_uv UV/Light => Potential Degradation light->light_uv solvent_pure Inert/High-Purity => High Stability solvent->solvent_pure solvent_reactive Reactive (e.g., Formalin) => Rapid Degradation solvent->solvent_reactive

Caption: A concept map illustrating the primary factors that affect stability.

Troubleshooting Guide: Protocol for Investigating Unexpected Degradation

If you suspect your solution is degrading, a systematic investigation is required. This process, known as a forced degradation study, not only helps identify the cause but is also essential for developing and validating a robust, stability-indicating analytical method.[6][7]

Objective:

To identify the degradation pathway and establish control measures by subjecting the compound to a range of stress conditions more severe than standard storage.[8]

Pre-requisite: Analytical Method

Your analytical method (e.g., HPLC, LC-MS) must be able to separate the parent compound from any potential degradants. If it cannot, method development is your first step. A proper stability-indicating method ensures that a decrease in the parent peak is accompanied by a corresponding increase in degradation product peaks.[6]

Step-by-Step Protocol:

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • For each condition below, mix the stock solution with the stressor agent. Store one unstressed control sample, protected from light, at -20°C.

  • Causality: The goal is to induce 5-20% degradation.[7] If degradation is too rapid, reduce the stress duration or concentration. If it's too slow, increase it.

a. Acidic Hydrolysis:

  • Mix stock solution with 0.1 M Hydrochloric Acid (HCl).
  • Incubate at 60°C.
  • Sample at time points (e.g., 2, 4, 8, 24 hours).
  • Neutralize with 0.1 M Sodium Hydroxide (NaOH) before analysis.
  • Rationale: This simulates exposure to acidic environments and identifies acid-labile points in the molecule.

b. Basic Hydrolysis:

  • Mix stock solution with 0.1 M NaOH.
  • Incubate at room temperature (due to expected high reactivity).
  • Sample at shorter time points (e.g., 30 min, 1, 2, 4 hours).
  • Neutralize with 0.1 M HCl before analysis.
  • Rationale: The amine function is often susceptible to base-catalyzed reactions. This is a critical test for this compound.[2]

c. Oxidative Degradation:

  • Mix stock solution with 3% Hydrogen Peroxide (H₂O₂).
  • Incubate at room temperature, protected from light.
  • Sample at time points (e.g., 2, 4, 8, 24 hours).
  • Rationale: This tests the molecule's susceptibility to oxidation, which can occur from dissolved oxygen or other oxidizing agents in the matrix.

d. Thermal Degradation:

  • Place an aliquot of the stock solution in a sealed vial.
  • Incubate in a calibrated oven at 70°C.
  • Sample at time points (e.g., 1, 3, 7 days).
  • Rationale: This assesses the intrinsic thermal stability of the molecule, informing on acceptable temperature ranges for handling and shipping.[4]

e. Photolytic Degradation:

  • Place an aliquot of the stock solution in a photostable, transparent container (e.g., quartz cuvette).
  • Expose to a light source compliant with ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).
  • Keep a control sample wrapped in aluminum foil at the same temperature.
  • Analyze both samples.
  • Rationale: This identifies any light sensitivity, which dictates whether amber vials or other light-protecting measures are mandatory.[4]

3. Analysis and Interpretation:

  • Analyze all stressed samples, the unstressed control, and a blank (stressor agent + solvent) by your analytical method.

  • Trustworthiness Check: The total peak area (parent + degradants) should remain relatively constant across all samples. This is called mass balance and confirms that all major degradants are being detected.

  • Compare the chromatograms. Identify new peaks that appear in the stressed samples.

  • Calculate the percentage of degradation for the parent compound under each condition.

  • If using LC-MS, obtain the mass spectra of the new peaks to propose structures for the degradation products.

4. Implementation of Findings:

  • Based on the results, implement stricter controls. For example, if significant degradation occurred under basic conditions, buffer all future solutions to a slightly acidic pH. If photolytic degradation was observed, mandate the use of amber vials and minimize light exposure during handling.

References

  • De Craemer, S., et al. (2001). Stability study of the designer drugs "MDA, MDMA and MDEA" in water, serum, whole blood, and urine under various storage temperatures. Forensic Science International, 124(1), 36-42. [Link]

  • Maskell, P. D., et al. (2013). Stability of 3,4-Methylenedioxymethampetamine (MDMA), 4-Methylmethcathinone (Mephedrone) and 3-Trifluromethylphenylpiperazine (3-TFMPP) in Formalin Solution. Journal of Analytical Toxicology, 37(7), 429–434. [Link]

  • Moreno, I. L., & Barroso, M. (2018). Assays for MDMA and its metabolites. ResearchGate. [Link]

  • Barroso, M., et al. (2009). Determination of MDMA, MDEA and MDA in urine by high performance liquid chromatography with fluorescence detection. Biomedical Chromatography, 23(1), 89-95. [Link]

  • Göktaş, E. F., et al. (2019). Determination and stability of some international screening limited drugs in equine blood by LC-MS/MS. ResearchGate. [Link]

  • Turfus, S. C., et al. (2010). Stability of MDMA following storage at room temperature (a) and 4 °C (b) for up to 8 weeks. ResearchGate. [Link]

  • Turfus, S. C., et al. (2010). An assessment of the stability of MDMA, methamphetamine and THC in oral fluid. Forensic Science International, 202(1-3), 89-94. [Link]

  • Tadini, M.C., et al. (2023). Voltammetric MDMA Analysis of Seized Ecstasy Samples. Molecules, 28(24), 8003. [Link]

  • Maskell, P. D., et al. (2013). Degradation of MDMA over 60 days in the presence of various concentrations of formalin solution. ResearchGate. [Link]

  • Verstraete, A. G. (2007). A Review of Recent Advances in Impurity Profiling of Illicit MDMA Samples. ResearchGate. [Link]

  • Abraham, T. T., et al. (2009). Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans. Journal of Analytical Toxicology, 33(8), 439–446. [Link]

  • Cannaert, A., et al. (2016). Summary of published methods for the extraction of MDMA. ResearchGate. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Kumar, S., & Kumar, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Médecins Sans Frontières. (n.d.). Drug quality and storage. MSF Medical Guidelines. [Link]

Sources

Technical Support Center: Enhancing Chromatographic Resolution of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine (Ethylone)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine (Ethylone). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of this compound. Our focus is on delivering scientifically sound, field-proven insights to enhance the resolution, accuracy, and robustness of your analytical methods.

Introduction to the Analyte

This compound, also known as Ethylone, is a synthetic cathinone and a chiral compound. Its basic amine functional group and potential for enantiomeric forms present specific challenges in chromatographic separation, including poor peak shape, retention variability, and the need for stereospecific resolution. This guide will provide a systematic approach to overcoming these obstacles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chromatographic analysis of Ethylone.

FAQ 1: Why am I observing significant peak tailing with Ethylone on a C18 column?

Answer: Peak tailing for basic compounds like Ethylone is a frequent issue in reversed-phase chromatography. The primary cause is the interaction between the protonated amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[1] This secondary interaction leads to a non-ideal chromatographic peak shape.

To mitigate this, consider the following:

  • Mobile Phase pH Control: Operate at a pH that either fully protonates or fully deprotonates the analyte. For a basic compound like Ethylone, a low pH (e.g., pH 2.5-3.5) will ensure the amine is consistently protonated, while a high pH (e.g., pH 9-10, if using a pH-stable column) will keep it in its neutral form. A pH close to the analyte's pKa will result in a mixed population of ionized and unionized species, leading to poor peak shape.[2][3]

  • Use of Buffers: Incorporating a buffer in your mobile phase (e.g., ammonium formate or ammonium acetate) can help maintain a constant pH and the positive ions from the buffer can competitively interact with the negative silanol sites, masking them from the analyte.[1]

  • End-Capped Columns: Utilize a high-quality, end-capped C18 column where the residual silanol groups are chemically bonded with a small silane to minimize their availability for secondary interactions.

  • Alternative Stationary Phases: Consider using a stationary phase with a different chemistry, such as a polymer-based column or a C18 column designed for basic compounds, which have enhanced stability at higher pH values.[4]

FAQ 2: How do I choose the right mobile phase for Ethylone analysis?

Answer: The choice of mobile phase is critical and depends on the chromatographic mode and the specific goals of the analysis.

  • For Reversed-Phase HPLC: A typical starting point is a mixture of acetonitrile or methanol with a buffered aqueous phase.[5] Acetonitrile often provides better peak shapes for basic compounds. The key is to control the pH. For Ethylone, a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common starting point for LC-MS applications, as it provides good peak shape and promotes ionization for mass spectrometric detection.

  • For Chiral Separation: The mobile phase will be highly dependent on the chosen chiral stationary phase (CSP).

    • Normal-Phase: Mixtures of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol are common.[6]

    • Polar Ionic Mode: This is often used with macrocyclic glycopeptide-based CSPs and typically consists of a high percentage of an organic modifier (like methanol) with small amounts of water and ionic additives (e.g., acetic acid and ammonium hydroxide).[6][7]

FAQ 3: My retention times for Ethylone are drifting between injections. What is the cause?

Answer: Retention time drift is a common indicator of an unstable chromatographic system. For an ionizable compound like Ethylone, the most likely culprit is inconsistent mobile phase pH.[3]

  • Inadequate Buffering: If your mobile phase is unbuffered, small changes in the composition can lead to significant pH shifts, altering the ionization state of Ethylone and thus its retention time.[3]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to a drifting baseline and retention times.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention.

  • Temperature Fluctuations: Employ a column oven to maintain a constant temperature, as temperature can influence retention times.

FAQ 4: What are the best chiral stationary phases (CSPs) for separating Ethylone enantiomers?

Answer: The separation of cathinone enantiomers, including Ethylone, has been successfully achieved using several types of CSPs in HPLC.[8][9]

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and offer broad enantioselectivity for a variety of chiral compounds, including those similar to Ethylone.[6][8]

  • Macrocyclic Glycopeptide-based CSPs: CSPs based on molecules like vancomycin are highly effective, particularly in the polar ionic mode, and are compatible with mass spectrometry.[6][7]

  • Cyclodextrin-based CSPs: Beta-cyclodextrins can also be used, either immobilized on the stationary phase or as a mobile phase additive.[10]

The selection of the optimal CSP often requires screening several different phases to find the one that provides the best resolution for your specific analyte and matrix.[11]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving more complex issues you may encounter during your experiments.

Issue 1: Poor Resolution Between Ethylone and a Structurally Similar Impurity

If you are struggling to separate Ethylone from a co-eluting impurity, a systematic approach to method development is required.

start Poor Resolution step1 Modify Mobile Phase Strength (Adjust % Organic Solvent) start->step1 step2 Adjust Mobile Phase pH (e.g., test pH 3, 5, 7, 9 if column allows) step1->step2 If no improvement end Resolution Achieved step1->end If successful step3 Change Organic Modifier (e.g., Acetonitrile vs. Methanol) step2->step3 If no improvement step2->end If successful step4 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or PFP) step3->step4 If no improvement step3->end If successful step5 Optimize Temperature (e.g., test 30°C, 40°C, 50°C) step4->step5 If no improvement step4->end If successful step5->end If successful

Caption: Decision tree for troubleshooting poor resolution.

  • Modify Mobile Phase Strength: Adjusting the ratio of organic solvent to the aqueous phase is the first step. This will change the retention of both peaks, and may be sufficient to achieve separation.

  • Adjust Mobile Phase pH: For an ionizable compound like Ethylone, pH is a powerful tool for manipulating selectivity.[4][12] Changing the pH will alter the ionization state of Ethylone and potentially the impurity (if it is also ionizable), leading to differential shifts in retention time.

  • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities. If you are using one, try switching to the other.

  • Change Stationary Phase: If mobile phase modifications are insufficient, changing the stationary phase chemistry is the next logical step. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column can offer different interactions (e.g., pi-pi interactions) compared to a C18, which may be sufficient to resolve the peaks.[5]

  • Optimize Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can subtly alter selectivity.

Issue 2: Difficulty in Achieving Chiral Resolution of Ethylone Enantiomers

Achieving baseline separation of enantiomers can be challenging.

start No Chiral Resolution step1 Screen Different CSPs (Polysaccharide, Macrocyclic Glycopeptide, etc.) start->step1 step2 Optimize Mobile Phase (Vary modifier ratio, add additives) step1->step2 Select best CSP step3 Adjust Flow Rate (Lower flow rate can increase efficiency) step2->step3 If resolution is partial end Enantiomers Resolved step2->end If successful step4 Optimize Temperature (Can impact chiral recognition) step3->step4 If further improvement needed step3->end If successful step5 Consider Chiral Derivatization step4->step5 If direct methods fail step4->end If successful

Caption: Workflow for optimizing chiral separations.

  • Screen Different CSPs: The interaction between the chiral analyte and the CSP is highly specific. It is often necessary to screen a variety of CSPs to find one that provides enantioselectivity for Ethylone.[6][8]

  • Optimize Mobile Phase: For the chosen CSP, systematically vary the mobile phase composition. In normal phase, adjust the ratio of the polar modifier. In polar ionic mode, vary the concentration of the acidic and basic additives.[6]

  • Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

  • Optimize Temperature: Temperature can influence the thermodynamics of the chiral recognition mechanism. Testing different temperatures (e.g., 15°C, 25°C, 35°C) may improve resolution.

  • Consider Chiral Derivatization: If direct methods on a CSP are unsuccessful, an alternative is to derivatize the Ethylone with a chiral reagent to form diastereomers.[10][13] These diastereomers can then be separated on a standard achiral column (e.g., C18).

Part 3: Experimental Protocols & Data

This section provides a starting point for method development. These are generalized protocols and may require optimization for your specific instrumentation and sample matrix.

Protocol 1: High-Resolution Reversed-Phase HPLC Method for Ethylone Purity

This method is suitable for assessing the purity of Ethylone and separating it from potential process-related impurities.

Instrumentation:

  • UHPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 column (e.g., 1.8 µm, 2.1 x 100 mm)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the Ethylone sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detection: DAD at 230 nm and 285 nm, or MS in positive ion mode.

    • Gradient:

      Time (min) %B
      0.0 10
      8.0 90
      9.0 90
      9.1 10

      | 12.0 | 10 |

  • Analysis: Inject the sample and record the chromatogram. Purity can be calculated based on the area percentage of the main peak.

Protocol 2: Chiral Separation of Ethylone Enantiomers using a Macrocyclic Glycopeptide CSP

This method is a starting point for resolving the enantiomers of Ethylone.

Instrumentation:

  • HPLC system with a UV detector

  • Astec CHIROBIOTIC V2 column (or equivalent vancomycin-based CSP), 5 µm, 4.6 x 250 mm

Reagents:

  • Mobile Phase: Methanol containing 0.1% acetic acid and 0.02% ammonium hydroxide.[6]

Procedure:

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic Ethylone standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm

  • Analysis: Inject the sample and monitor the separation of the enantiomers.

Table 1: Influence of Mobile Phase pH on Ethylone Retention (Illustrative Data)

Mobile Phase pHRetention Time (min)Tailing FactorTheoretical Plates
2.5 (0.1% Formic Acid)4.21.112,500
4.5 (10mM Acetate)3.51.86,000
7.0 (10mM Phosphate)2.12.53,200
9.5 (10mM Carbonate)*3.81.211,800

*Requires a pH-stable column.

This table illustrates that operating at a pH well away from the pKa of Ethylone (low or high pH) results in better peak shape (lower tailing factor) and efficiency (higher theoretical plates).[2][3][12]

Part 4: Method Validation

Any analytical method developed for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[14][15]

Key Validation Parameters (ICH Q2(R2)) [15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

For guidance on performing these validation tests, refer to the ICH Q2(R2) and FDA guidelines on analytical procedure validation.[14][15][16][17]

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
  • Effect of pH on LC-MS Analysis of Amines.
  • Technical Support Center: Chiral Separation of Amphetamine Analogs by HPLC. Benchchem.
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
  • [Research progress on chiral separation of amphetamines, ketamine, c
  • Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Deriv
  • Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Sigma-Aldrich.
  • Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Control pH During Method Development for Better Chrom
  • Method development & optimiz
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Q2(R2)
  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantiosepar
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.

Sources

Technical Support Center: Method Refinement for Quantitative Analysis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine (Ethylone)

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, forensic toxicologists, and drug development professionals engaged in the quantitative analysis of Ethylone (also known as 3,4-methylenedioxy-N-ethylcathinone, MDEC, or bk-MDEA). As a synthetic cathinone, accurate and precise quantification of Ethylone in various matrices is critical for clinical and forensic investigations. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quantitative analysis of Ethylone?

The two most robust and widely accepted methods for the quantification of Ethylone in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is often preferred for its high sensitivity, selectivity, and reduced need for sample derivatization.[5] GC-MS is a reliable alternative, though it typically requires a derivatization step to improve the thermal stability and chromatographic behavior of the analyte.[2][6]

Q2: What are the most significant challenges when analyzing Ethylone?

Researchers face several key challenges:

  • Isomeric Interference: Ethylone is isomeric with other synthetic cathinones, such as Butylone. Chromatographic separation is crucial to prevent misidentification and ensure accurate quantification, although differentiation can be difficult due to poor chromatographic separation.[7][8][9]

  • Matrix Effects: When using LC-MS/MS, co-eluting endogenous components from biological matrices (e.g., urine, blood) can interfere with the ionization of Ethylone, leading to signal suppression or enhancement.[10][11][12][13][14] This is a critical consideration for method validation.

  • Thermal Instability: During GC-MS analysis, the β-keto functional group makes Ethylone susceptible to thermal degradation in the hot injection port.[15] This can lead to reduced sensitivity and inaccurate results, often necessitating derivatization.

  • Metabolite Complexity: Ethylone is metabolized in the body, primarily through demethylenation of the methylenedioxy ring, N-deethylation, and keto-reduction.[7][8][16][17] For comprehensive toxicological assessment, methods may need to account for these metabolites, some of which may be conjugated.[8]

Q3: Is derivatization mandatory for the GC-MS analysis of Ethylone?

While not strictly mandatory, derivatization is highly recommended for robust quantitative GC-MS analysis.[18] The process, typically involving acylation with agents like trifluoroacetyl (TFA) anhydride, converts the secondary amine to a more stable, less polar, and more volatile derivative.[7][19] This mitigates thermal degradation, improves peak shape, and enhances sensitivity.[15]

Q4: What are the common metabolites of Ethylone and their relevance?

The primary metabolic pathways for Ethylone in humans include:

  • Demethylenation of the methylenedioxy ring, followed by O-methylation to form 4-hydroxy-3-methoxy- and 3-hydroxy-4-methoxy-N-ethylcathinones.[7][8][16]

  • N-deethylation to its primary amine metabolite.[8][17]

  • Reduction of the ketone group to the corresponding alcohol.[8][17]

These metabolites are often conjugated with glucuronic acid or sulfates.[8] While the parent Ethylone is often the most abundant analyte found in urine, identifying metabolites can confirm ingestion and provide a more complete toxicological picture.[7][8]

Q5: What are the typical concentrations of Ethylone found in forensic cases?

Concentrations are highly variable depending on the dosage, time since ingestion, and individual metabolism. However, published forensic casework provides a general reference:

  • Postmortem Blood: Concentrations can range widely, from as low as 1.2 ng/mL to as high as 11,000 ng/mL, with a mean concentration reported in one study as 1,020 ng/mL.[20][21]

  • Driving Under the Influence (DUID) Blood: Mean concentrations have been reported around 942 ng/mL, with a range of 17–3,600 ng/mL.[20][21]

  • Urine: Ethylone is effectively detected in urine, and it is often the primary analyte found.[7][8]

Q6: How stable is Ethylone in biological samples during storage?

Ethylone, like other cathinones with a methylenedioxy group, is generally more stable in blood and urine compared to other cathinone classes.[20][22] However, stability is dependent on temperature and pH. One study noted that at 32°C, the half-life of Ethylone was approximately 4.8 days in blood and 13 days in urine (pH 4.0).[20] For long-term storage, freezing at -20°C is recommended to prevent degradation.[20][23]

Troubleshooting Guides

This section addresses specific issues you may encounter during method development and routine analysis.

GC-MS Troubleshooting
Problem: I'm observing poor peak shape (tailing) for my Ethylone standard.
  • Plausible Cause: Active sites in the GC inlet liner or on the column are interacting with the secondary amine or ketone group of the underivatized Ethylone.

  • Solution:

    • Implement Derivatization: Derivatizing with an acylating agent like Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFA) is the most effective solution.[19] This masks the active functional groups, reducing interactions and improving peak symmetry.

    • Inlet Maintenance: Ensure the inlet liner is clean and deactivated. Using a liner with glass wool can sometimes create active sites; consider using a liner without wool or one specifically designed for active compounds.

    • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure a properly deactivated surface.

Problem: My signal intensity is low, and I'm struggling to meet the required Limit of Quantification (LOQ).
  • Plausible Cause: This could be due to thermal degradation in the injector, inefficient extraction, or poor ionization.

  • Solution:

    • Optimize Injector Temperature: While a high temperature ensures volatilization, it can also degrade cathinones.[15] Experiment with lowering the injector temperature (e.g., start at 250°C and decrease in 10°C increments) to find a balance between efficient transfer and minimal degradation.

    • Confirm Derivatization Efficiency: Incomplete derivatization will lead to a split response between the derivatized and underivatized forms. Optimize the reaction conditions (temperature and time) and ensure the derivatizing agent is fresh.[19]

    • Extraction Recovery: Evaluate your Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) efficiency. Ensure the pH of the sample is optimized for the extraction of Ethylone (a basic compound). A basic liquid-liquid extraction is often effective.[7]

    • Use Selective Ion Monitoring (SIM): Instead of scanning the full mass range, use SIM mode to monitor characteristic ions of Ethylone or its derivative. This significantly improves the signal-to-noise ratio and enhances sensitivity.[2]

LC-MS/MS Troubleshooting
Problem: I suspect significant matrix effects are impacting my accuracy.
  • Plausible Cause: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids in plasma, salts in urine) are suppressing or enhancing the ionization of Ethylone at the ESI source.[11][14]

  • Solution:

    • Improve Sample Cleanup: The most direct solution is to remove the interfering components. Transition from a simple "dilute-and-shoot" or protein precipitation method to a more rigorous Solid-Phase Extraction (SPE) protocol.[12][13] Mixed-mode cation exchange SPE cartridges are often effective for basic drugs like Ethylone.[3]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate Ethylone from the region where matrix interference occurs (often at the beginning and end of the run).[13]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Ethylone-d5) is the gold standard for compensating for matrix effects.[10] Because it co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of suppression or enhancement, ensuring the analyte-to-internal standard ratio remains constant.

    • Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare calibration standards in a blank matrix identical to the samples being analyzed (e.g., blank blood or urine). This ensures that the calibration curve accounts for the average matrix effect.[11]

start Matrix Effect Suspected (Poor Accuracy/Precision) check_is Are you using a co-eluting SIL-IS? start->check_is check_is_performance Review IS Response. Is it consistent across samples? check_is->check_is_performance Yes implement_sil Implement a Stable Isotope-Labeled IS (e.g., Ethylone-d5) check_is->implement_sil No is_yes Yes is_no No investigate_chrom Severe Matrix Effect. Improve Chromatography or Sample Cleanup. check_is_performance->investigate_chrom No end_node Problem Resolved check_is_performance->end_node Yes is_consistent_no No is_consistent_yes Yes use_matrix_match Use Matrix-Matched Calibrators implement_sil->end_node improve_cleanup Improve Sample Cleanup: Switch from PPT/Dilution to SPE investigate_chrom->improve_cleanup optimize_chrom Optimize Chromatography: Adjust gradient to move analyte from interference zones investigate_chrom->optimize_chrom use_matrix_match->improve_cleanup improve_cleanup->end_node optimize_chrom->end_node

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS.

Problem: I cannot achieve baseline separation between Ethylone and its isomer, Butylone.
  • Plausible Cause: The structural similarity of the isomers makes them difficult to separate on standard C18 columns.

  • Solution:

    • Extend Gradient Time: A longer, shallower gradient can improve resolution between closely eluting peaks.

    • Change Column Chemistry: If a C18 column is insufficient, explore alternative stationary phases. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds and may resolve the isomers.

    • Optimize Mobile Phase: Experiment with small changes in mobile phase pH or switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.

    • Mass Spectrometric Separation: If chromatographic separation is impossible, rely on unique product ions for each isomer in your MS/MS method. While they are isomers and have the same precursor ion, their fragmentation patterns may have subtle, quantifiable differences. This requires careful validation to ensure no cross-talk between MRM channels.

Validated Experimental Protocols

The following protocols are provided as a starting point. All methods must be fully validated in-house according to established guidelines (e.g., ANSI/ASB Standard 036).[5]

Protocol 1: Quantitative Analysis of Ethylone in Urine by GC-MS

This method is based on common procedures for synthetic cathinone analysis in urine.[2]

sample 1. Urine Sample (1 mL) hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) sample->hydrolysis extraction 3. Basic LLE (e.g., Ethyl Acetate) hydrolysis->extraction drydown 4. Evaporation (Under Nitrogen) extraction->drydown derivatize 5. Derivatization (PFPA, 70°C, 20 min) drydown->derivatize inject 6. GC-MS Injection (1 µL) derivatize->inject

Caption: Standard workflow for Ethylone analysis in urine by GC-MS.

1. Sample Preparation & Extraction

  • To 1 mL of urine in a glass tube, add an internal standard (e.g., MDMA-d5).

  • Add 50 µL of β-glucuronidase to hydrolyze conjugated metabolites (optional, but recommended for comprehensive analysis). Incubate as per enzyme manufacturer's instructions.

  • Alkalinize the sample to pH > 9 using NaOH or ammonium hydroxide.

  • Perform a Liquid-Liquid Extraction (LLE) by adding 3 mL of an organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ~40°C.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of a derivatizing agent, such as Pentafluoropropionic Anhydride (PFPA).

  • Cap the tube tightly and heat at 70°C for 20 minutes.

  • Cool to room temperature. The sample is now ready for injection.

3. GC-MS Instrumental Parameters

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

  • Injector: 250°C, Splitless mode

  • Oven Program: Initial 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • MS Detector: Electron Ionization (EI) mode, monitoring in SIM.

  • Suggested SIM Ions for TFA-derivative: Monitor characteristic fragments. The exact m/z values must be determined empirically but will be based on the fragmentation of the derivatized molecule.

Protocol 2: Quantitative Analysis of Ethylone in Blood by LC-MS/MS

This protocol is a robust approach for quantifying Ethylone in whole blood or serum.[3][4]

1. Sample Preparation (Solid-Phase Extraction)

  • To 0.5 mL of blood/serum, add an internal standard (e.g., Ethylone-d5).

  • Precipitate proteins by adding 1.5 mL of ice-cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a new tube and dilute with a buffer appropriate for the SPE cartridge (e.g., phosphate buffer).

  • Condition a mixed-mode cation exchange SPE cartridge.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) followed by a weak polar solvent (e.g., methanol).

  • Elute the analytes with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Data Summary Tables

Table 1: Comparison of Primary Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Throughput Lower; requires derivatization and longer run times.Higher; often uses simple extraction and fast gradients.
Sensitivity Good, especially in SIM mode.[2]Excellent, typically superior to GC-MS.[5]
Selectivity Good, but relies heavily on chromatographic separation.Excellent, due to MRM analysis.[1]
Derivatization Highly recommended to ensure thermal stability.[7][15]Not required.
Key Challenge Thermal degradation of the analyte.[15]Matrix effects (ion suppression/enhancement).[14]

Table 2: Example Validation Parameters for a Quantitative Ethylone Method in Blood (LC-MS/MS)

ParameterTypical Acceptance CriteriaJustification
Linearity (R²) > 0.995Ensures a proportional response across the calibration range.[3]
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy ±20%; Precision <20%Defines the lowest concentration that can be reliably quantified.[23]
Accuracy (Bias %) Within ±15% (±20% for LLOQ)Method should accurately measure the true concentration.
Precision (CV %) < 15% (<20% for LLOQ)Demonstrates the reproducibility of the method.
Extraction Recovery Consistent and reproducibleHigh recovery is ideal, but consistency is more critical.
Matrix Effect Within acceptable limits (e.g., 85-115%)Confirms that matrix interference does not compromise quantification.[14]
Stability Analyte stable under defined storage conditions.[20][24]Ensures sample integrity from collection to analysis.

Table 3: Common Precursor -> Product Ion Transitions (MRM) for Ethylone

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
Ethylone 222.1163.172.1
Ethylone-d5 227.1163.177.1
Note: These values are typical and must be optimized on the specific instrument being used.

References

  • SOFT Designer Drug Committee Monographs. (2013). Ethylone. Soft-Tox.org. [Link]

  • Zancajo, R., et al. (2014). Testing for Designer Stimulants: Metabolic Profiles of 16 Synthetic Cathinones Excreted Free in Human Urine. Journal of Analytical Toxicology. [Link]

  • Wikipedia. (n.d.). Ethylone. [Link]

  • Kumor, S., et al. (2016). Ethylone: Development and Validation of a Quantitative Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) Method With Analytical Confirmation in Toxicology Casework. American Academy of Forensic Sciences. [Link]

  • Lin, T. J., et al. (2015). Ethylone-Related Deaths: Toxicological Findings. Journal of Analytical Toxicology. [Link]

  • World Health Organization. (2021). Critical Review Report: EUTYLONE. [Link]

  • Krotulski, A. J., et al. (2021). Quantitative Determination and Metabolic Profiling of Synthetic Cathinone Eutylone In Vitro and in Urine Samples by Liquid Chromatography Tandem Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • Lin, H. R., et al. (2015). Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques. Journal of Analytical Toxicology. [Link]

  • Glicksberg, L., et al. (2020). Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. Journal of Analytical Toxicology. [Link]

  • Concheiro, M., et al. (2013). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Forensic Science International. [Link]

  • Costa, J. L., et al. (2022). A novel method for the determination of synthetic cathinones and related substances in postmortem blood samples using cork-based dispersive solid-phase microextraction prior to LC-MS/MS analysis. ResearchGate. [Link]

  • Glicksberg, L., et al. (2020). Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. ResearchGate. [Link]

  • Frison, G., et al. (2018). The Analytical Challenge in the Determination of Cathinones, Key-Players in the Worldwide Phenomenon of Novel Psychoactive Substances. ResearchGate. [Link]

  • Liu, H. C., et al. (2020). Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances including Synthetic Cathinones, Phenethylamines, and Ketamine Substitutes in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • De-La-Torre, R., et al. (2015). A GC–MS Method for Detection and Quantification of Cathine, Cathinone, Methcathinone and Ephedrine in Oral Fluid. ResearchGate. [Link]

  • Glicksberg, L., et al. (2021). Method Validation of Seven Synthetic Cathinones by LC–MS-MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. Journal of Analytical Toxicology. [Link]

  • Bowman, D. T., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. [Link]

  • Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Wu, A. H. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society. [Link]

  • Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]

  • Dams, R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]

  • Al-Asmari, A. I., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Toxicology and Environmental Health Sciences. [Link]

  • Kerrigan, S., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology. [Link]

  • Kerrigan, S. (n.d.). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Institute of Justice. [Link]

  • Senedi, K., & Morrison, C. (2019). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

Sources

Technical Support Center: A Researcher's Guide to N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Improper handling can lead to degradation, compromising experimental results and the overall validity of your research. This guide provides in-depth, field-proven insights into the causes of degradation and practical, self-validating protocols to prevent it.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common queries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

The stability of this compound is highly dependent on storage conditions. As a secondary amine containing a benzodioxole moiety, it is susceptible to multiple degradation pathways.[1][2][3] Adherence to the correct temperature, atmosphere, and light conditions is critical.

Parameter Short-Term Storage ( < 1 Month ) Long-Term Storage ( > 1 Month ) Causality & Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Lower temperatures significantly slow down the kinetics of oxidative and hydrolytic degradation reactions.[4]
Atmosphere Tightly sealed container, consider inert gas.Mandatory inert gas (Argon or Nitrogen) overlay.[5]Amines are highly susceptible to oxidation by atmospheric oxygen, often via free-radical mechanisms.[2][5][6] Inert gas displaces oxygen, preventing this primary degradation pathway.
Light Protect from light (Amber vial).Store in an amber or opaque vial, inside a dark cabinet or box.The benzodioxole ring system can absorb UV light, leading to photolytic degradation and the formation of colored impurities.[3][7]
Humidity Store in a desiccated environment.Store in a desiccated environment.Amines are often hygroscopic; absorbed moisture can facilitate hydrolysis or act as a catalyst for other degradation reactions.[1][8]

Q2: Why is an inert atmosphere so critical for storing this amine?

The primary degradation pathway for secondary amines is oxidation.[6] The nitrogen atom and the adjacent carbon atoms (α-amino carbons) are vulnerable to attack by oxygen, a process that can be accelerated by trace metal impurities, light, or heat.[2] This oxidative process can lead to the formation of N-oxides, hydroxylamines, or even C-N bond cleavage, resulting in a mixture of impurities and a significant loss of the parent compound.[2][6] By replacing the air in the container's headspace with an inert gas like argon or nitrogen, you physically remove the oxygen, thereby inhibiting this destructive reaction pathway.[5]

Q3: My solid sample has turned yellow over time. What happened and is it still usable?

A yellow or brownish discoloration is a common visual indicator of degradation. This is often caused by either photolytic degradation from light exposure or advanced oxidation.[3] The formation of complex, conjugated byproducts can impart color to the sample.

It is strongly advised not to use a discolored sample without re-characterization. The presence of color indicates that a significant chemical change has occurred, and the purity is no longer guaranteed. Before use, you must re-analyze the sample's purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

Q4: What type of container should I use for storage?

The choice of container is crucial to prevent contamination and degradation.

  • Material: Borosilicate glass (Type 1) is the preferred material due to its chemical inertness. High-density polyethylene (HDPE) can also be a suitable alternative.[1]

  • Light Protection: Always use amber or opaque containers to protect the compound from light.[10] If only clear containers are available, wrap them in aluminum foil or store them in a light-blocking secondary container.

  • Seal: Use containers with tight-fitting seals, preferably with PTFE-lined caps, to prevent moisture ingress and maintain the inert atmosphere.[1]

Q5: Is it advisable to store the compound in solution?

Storing the compound in solution is generally not recommended for long-term preservation, as solvents can often accelerate degradation processes.[11] If you must store solutions for short-term use:

  • Solvent Choice: Use dry, HPLC-grade, or anhydrous aprotic solvents like Acetonitrile or Tetrahydrofuran (THF). Avoid protic solvents like methanol or ethanol if possible, as they can participate in reactions. Ensure the solvent is degassed to remove dissolved oxygen.

  • Storage Conditions: Store solutions frozen (≤ -20°C) under an inert atmosphere and protected from light.

  • Validation: Always perform a purity check on a stock solution if it has been stored for an extended period before using it in a critical experiment.

Section 2: Troubleshooting Guide for Common Stability Issues

This guide provides a systematic approach to identifying and resolving common problems encountered during the storage of this compound.

G Troubleshooting Workflow for Compound Degradation issue Issue Observed Decreased purity, discoloration, or inconsistent results reanalyze Step 1: Re-analyze Purity Use validated HPLC-UV/MS method to confirm purity and identify degradants issue:f1->reanalyze:f0 assess Step 2: Assess Storage Conditions Check temperature logs. Was inert gas used? Was it protected from light? reanalyze:f1->assess:f0 root_cause { Step 3: Identify Root Cause | Oxidation? Photolysis? Thermal Stress?} assess->root_cause:f0 oxidation_sol Solution for Oxidation Discard degraded batch. Re-aliquot fresh material under inert gas. Store at ≤ -20°C. root_cause->oxidation_sol:f0 Oxygen Exposure photolysis_sol Solution for Photolysis Discard degraded batch. Use amber/opaque vials. Store in complete darkness. root_cause->photolysis_sol:f0 Light Exposure thermal_sol Solution for Thermal Stress Ensure consistent cold storage (≤ -20°C). Use temperature-monitored storage units. root_cause->thermal_sol:f0 High/Fluctuating Temp

Caption: A systematic workflow for troubleshooting degradation issues.

Problem: Unexpected decrease in purity detected by HPLC.
  • Potential Cause: The most likely culprit is oxidative degradation due to improper sealing or failure to use an inert atmosphere.[5]

  • Troubleshooting Steps:

    • Confirm the Degradation: Use HPLC with mass spectrometry (LC-MS) to identify the impurities. Oxidative degradation products will often show mass additions corresponding to one or more oxygen atoms (e.g., M+16 for an N-oxide).

    • Review Handling Protocol: Was the vial flushed with argon or nitrogen before sealing? Was the cap tightly secured? How many times was the vial opened?

    • Corrective Action: For future storage, implement a strict inert gas handling protocol (see Protocol 1). Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.

Problem: Sample shows poor solubility compared to a fresh batch.
  • Potential Cause: Formation of insoluble polymeric degradation products. This can result from advanced degradation where multiple molecules react with each other.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any particulate matter or cloudiness after attempting to dissolve the sample.

    • Analytical Confirmation: A decrease in the main peak area and the appearance of a broad, unresolved "hump" at the baseline in an HPLC chromatogram can indicate polymerization.

    • Corrective Action: The sample is likely unusable and should be discarded following institutional safety guidelines.[12] This level of degradation points to a severe failure in storage conditions, such as prolonged exposure to high temperatures or light. Review and overhaul your entire storage procedure.

Section 3: Essential Protocols for Stability Management

Adherence to standardized protocols is the best way to ensure compound integrity.

Protocol 1: Recommended Procedure for Aliquoting and Storing

This protocol minimizes the risk of degradation when handling a new batch of the compound.

  • Preparation: Work in a clean, dry area, preferably in a glove box or on a benchtop with a directed stream of inert gas (argon or nitrogen).

  • Aliquoting: Weigh the desired amounts of the compound into appropriately sized, tared amber glass vials. Prepare multiple single-use aliquots to avoid repeatedly accessing the main stock.

  • Inerting: Flush the headspace of each vial with a gentle stream of inert gas for 15-30 seconds.

  • Sealing: Immediately and tightly cap each vial with a PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration/mass, and storage date.

  • Storage: Place the sealed vials inside a labeled secondary container and store them in a freezer at ≤ -20°C, protected from light.

Protocol 2: Routine Purity Assessment by HPLC

This protocol provides a general method for verifying the purity of your compound. Method parameters may need to be optimized for your specific instrumentation.[9][13]

Parameter Guideline Value
Column C18, ≤ 5 µm particle size (e.g., 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 10 min, hold 2 min, return to 10% B.
Flow Rate 1.0 mL/min
Detection UV at 285 nm (or Diode Array Detector to check for peak purity)
Sample Prep Dissolve sample in Mobile Phase (50:50 A:B) to ~0.5 mg/mL.
Protocol 3: Outline for a Forced Degradation (Stress Testing) Study

Forced degradation studies are essential in drug development to understand potential degradation pathways and to develop stability-indicating analytical methods.[14][15] This involves intentionally exposing the drug to harsh conditions.

  • Prepare Samples: Prepare solutions of the compound (~1 mg/mL) in appropriate solvents.

  • Acidic Stress: Add 0.1 M HCl and incubate at 60°C.

  • Basic Stress: Add 0.1 M NaOH and incubate at 60°C.

  • Oxidative Stress: Add 3% H₂O₂ and keep at room temperature.[6]

  • Thermal Stress: Heat the solid compound and a solution at 80°C.

  • Photolytic Stress: Expose the solid and a solution to a calibrated light source as per ICH Q1B guidelines.[7]

  • Analysis: At set time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize if necessary, and analyze by HPLC-UV/MS to identify and quantify degradants. The goal is to achieve 5-20% degradation.[16]

Section 4: Key Degradation Pathways

Understanding the chemistry of degradation is key to preventing it. For this compound, the two primary pathways are oxidation and photodegradation.

G Potential Degradation Pathways parent This compound (Parent Compound) n_oxide N-Oxide Derivative parent->n_oxide Oxidation aldehyde 1,3-Benzodioxole-5-carbaldehyde parent->aldehyde Oxidative C-N Cleavage ethylamine N-ethylamine parent->ethylamine Oxidative C-N Cleavage photoproducts Complex Photolytic Products (Colored Impurities) parent->photoproducts Photodegradation oxidation [O] (Air, H₂O₂) light (UV/Visible Light)

Caption: Major degradation pathways for the target compound.

  • Oxidative Degradation: As discussed, this involves the reaction with oxygen. The initial attack can form an N-oxide, or it can lead to the cleavage of the bond between the nitrogen and the benzylic carbon, resulting in 1,3-benzodioxole-5-carbaldehyde and N-ethylamine.[2]

  • Photodegradation: The benzodioxole ring is known to be photoreactive.[3] Exposure to UV light can generate radicals that lead to a complex mixture of byproducts, often resulting in discoloration. This pathway underscores the absolute necessity of storing the compound in the dark.

By implementing the robust storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity of this compound, leading to more reliable, reproducible, and accurate scientific outcomes.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Gao, F., et al. (2012). Inhibition of amine oxidation. Google Patents. US20120271026A1.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Verdegaal, W. M., et al. (2021). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. ChemRxiv. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from [Link]

  • Alsante, K. M., et al. (2015). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. ResearchGate. Retrieved from [Link]

  • Sharma, G., & Saini, S. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, K. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Arc-gen. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2013). Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. Norwegian Research Information Repository - NTNU. Retrieved from [Link]

  • Nishikawa, M., & Ishii, Y. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Jørgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Nie, J., et al. (2015). Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. New Journal of Chemistry. Retrieved from [Link]

  • Hartono, A., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. ResearchGate. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and professionals in drug development engaged in the synthesis of N-(1,a,3-benzodioxol-5-ylmethyl)-N-ethylamine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during this synthetic procedure. Our goal is to equip you with the necessary insights to optimize your reaction outcomes, ensure product purity, and resolve experimental hurdles effectively.

I. Overview of the Core Synthesis: Reductive Amination

The most prevalent and efficient method for synthesizing N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is the reductive amination of 1,3-benzodioxole-5-carbaldehyde (piperonal) with ethylamine. This reaction proceeds in two key stages:

  • Imine Formation: The amine (ethylamine) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (piperonal). This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate. This step is typically acid-catalyzed and is reversible.[1][2]

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a hydride-based reducing agent, yielding the target secondary amine.[3][4]

The selection of the reducing agent and reaction conditions is critical for maximizing yield and minimizing side-product formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed method is a one-pot reductive amination.[5] This involves reacting 1,3-benzodioxole-5-carbaldehyde (piperonal) with ethylamine in the presence of a suitable reducing agent. This approach is favored for its efficiency and generally good yields.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[6] Its mildness and selectivity allow for the reduction of the imine intermediate in the presence of the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[3][6] Other agents like sodium borohydride (NaBH₄) can be used, but may require a two-step process to avoid reducing the aldehyde.[7][8]

Q3: Why is my reaction yield consistently low?

A3: Low yields can stem from several factors. Incomplete imine formation is a common culprit; this can be due to the presence of excess water in the reaction mixture or non-optimal pH. Another possibility is the choice of reducing agent; a reagent that is too strong or added too early might preferentially reduce the starting aldehyde. Finally, suboptimal reaction temperature or time can also lead to incomplete conversion.

Q4: What are the primary impurities I should expect?

A4: The most common impurities include unreacted piperonal, the alcohol byproduct (piperonyl alcohol) from aldehyde reduction, and potentially the tertiary amine from over-alkylation, although this is less common in this specific synthesis.[9]

Q5: How can I effectively purify the final product?

A5: Purification typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by column chromatography on silica gel to separate the target amine from unreacted starting materials and byproducts.[10] Recrystallization can also be an effective technique if a suitable solvent system is identified.[10]

III. Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems.

Problem Area 1: Low or No Product Yield

Q: My TLC/LC-MS analysis shows mostly unreacted piperonal. What went wrong?

A: This strongly suggests an issue with the first step of the reaction: imine formation.

  • Causality: The equilibrium between the aldehyde/amine and the imine can be unfavorable if not properly managed.[1] This is often due to excess water in the reaction, which can be introduced via wet solvents or reagents. The reaction is also sensitive to pH.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If using ethylamine in an aqueous solution, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture before adding the reducing agent.

    • Optimize pH: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can shift the equilibrium toward the imine.

    • Pre-formation of the Imine: Consider a two-step procedure. Stir the piperonal and ethylamine together in the solvent (e.g., methanol or ethanol) for 1-2 hours at room temperature to allow for imine formation before adding the reducing agent.[4] This is particularly useful when using a less selective reducing agent like NaBH₄.[7]

Q: My main product is piperonyl alcohol, not the desired amine. Why?

A: This indicates that the reducing agent is reducing the starting aldehyde faster than it is reducing the imine.

  • Causality: This is a classic chemoselectivity problem.[1] It's common when using a powerful reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction where the imine has not had sufficient time to form.[7]

  • Troubleshooting Steps:

    • Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is significantly less reactive towards aldehydes and ketones than it is towards iminium ions, making it ideal for one-pot reductive aminations.[3][6] Sodium cyanoborohydride (NaBH₃CN) is another good alternative, known for its selectivity for iminium ions at mildly acidic pH.[8]

    • Modify the Addition Sequence: If you must use NaBH₄, ensure the imine is pre-formed. Allow the aldehyde and amine to react for a sufficient period (monitor by TLC) before slowly adding the NaBH₄ at a reduced temperature (e.g., 0 °C) to control reactivity.

Problem Area 2: Product Purity Issues

Q: My final product is contaminated with a significant amount of an unknown, less polar byproduct. What could it be?

A: While less common for this specific secondary amine synthesis, the formation of a tertiary amine, N,N-bis(1,3-benzodioxol-5-ylmethyl)ethylamine, is a possibility, especially if the reaction conditions are not well-controlled. However, a more likely scenario if the byproduct is significantly less polar would be an impurity from the starting materials. A more polar byproduct is likely the unreacted starting material or piperonyl alcohol.

  • Causality: Over-alkylation can occur if the newly formed secondary amine reacts with another molecule of piperonal and is subsequently reduced.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of ethylamine (e.g., 1.1 to 1.2 equivalents) relative to piperonal to favor the formation of the secondary amine.

    • Purification: A well-optimized column chromatography protocol should be able to separate the secondary amine from the more hindered and typically less polar tertiary amine.

    • Characterization: Use ¹H NMR and Mass Spectrometry to confirm the identity of the byproduct. The tertiary amine would show two benzodioxole moieties.

Q: How do I remove unreacted piperonal and piperonyl alcohol during workup?

A: An acid-base extraction is highly effective for separating the basic amine product from neutral impurities like the aldehyde and alcohol.

  • Causality: The nitrogen atom of the target amine is basic and can be protonated to form a water-soluble salt. The aldehyde and alcohol are neutral and will remain in the organic phase.

  • Troubleshooting Steps:

    • After the reaction is complete, quench any remaining reducing agent carefully with water or a weak acid.

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt. The neutral impurities will remain in the organic layer.

    • Separate the layers. Wash the organic layer with more 1M HCl to ensure complete extraction of the amine.

    • Combine the acidic aqueous layers. Make the aqueous layer basic by adding a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10. This will deprotonate the amine salt, causing the free amine to precipitate or form an oil.

    • Extract the now basic aqueous layer with fresh organic solvent. The purified amine will now be in the organic layer.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

IV. Experimental Protocols & Data

Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

This is the recommended procedure for its simplicity and high selectivity.

  • To a stirred solution of 1,3-benzodioxole-5-carbaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M), add ethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction is often exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic and aqueous layers. Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Equiv.PurposeKey Considerations
Piperonal1.0AldehydeEnsure high purity starting material.
Ethylamine1.2AmineA slight excess drives imine formation.
NaBH(OAc)₃1.5Reducing AgentMoisture-sensitive; handle in a dry environment.[7]
DCE/DCM-SolventMust be anhydrous. DCE is a classic solvent for this reaction.[9][11]
Visualizing the Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Piperonal Piperonal (Aldehyde) Imine Schiff Base (Imine) Intermediate Piperonal->Imine Ethylamine Ethylamine (Primary Amine) Ethylamine->Imine Imine->Piperonal H₂O Product N-(1,3-benzodioxol-5-ylmethyl) -N-ethylamine (Secondary Amine) Imine->Product [H] (e.g., NaBH(OAc)₃)

Caption: The two-stage mechanism of reductive amination.

G Start Reaction Issue? LowYield Low Yield Start->LowYield Yes Impurity Impure Product Start->Impurity No, purity issue Aldehyde Mainly starting aldehyde present? LowYield->Aldehyde Alcohol Mainly alcohol byproduct present? LowYield->Alcohol NeutralImp Neutral Impurities (Aldehyde, Alcohol)? Impurity->NeutralImp Sol_Aldehyde Problem: Incomplete Imine Formation Solution: - Use anhydrous solvents - Add catalytic acid (AcOH) - Pre-form imine before reduction Aldehyde->Sol_Aldehyde Yes Sol_Alcohol Problem: Aldehyde Reduction Solution: - Use selective reductant (NaBH(OAc)₃) - Pre-form imine if using NaBH₄ - Lower reduction temperature Alcohol->Sol_Alcohol Yes Sol_Neutral Solution: - Perform acid-base extraction - Optimize column chromatography NeutralImp->Sol_Neutral Yes

Caption: A decision tree for troubleshooting common synthesis problems.

G Crude Crude Reaction Mixture Quench Quench with aq. NaHCO₃ Crude->Quench Extraction1 Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction1 AcidWash Wash Organic Layer with 1M HCl (Amine moves to Aqueous Layer) Extraction1->AcidWash Organic Phase Basify Basify Aqueous Layer (e.g., 2M NaOH, pH > 10) AcidWash->Basify Aqueous Phase Extraction2 Extract with Fresh Organic Solvent (Amine moves back to Organic Layer) Basify->Extraction2 Dry Dry (Na₂SO₄) & Concentrate Extraction2->Dry Organic Phase Chromatography Column Chromatography (Silica Gel) Dry->Chromatography Pure Pure Product (>99%) Chromatography->Pure

Caption: A standard workflow for purification via acid-base extraction.

V. References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (2015). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

  • YouTube. (2011). Reductive Amination: Mechanism & Examples. [Link]

  • YouTube. (2019). Reductive Amination Reaction mechanism - Simple. [Link]

  • Reddit. (2023). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

Sources

Validation & Comparative

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine vs MDMA structural differences

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Structural and

Functional Analysis: N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine and MDMA

This guide provides an in-depth comparison of the structural, analytical, and pharmacological properties of this compound and the well-characterized compound 3,4-methylenedioxymethamphetamine (MDMA). Designed for researchers in pharmacology, medicinal chemistry, and forensic analysis, this document elucidates the critical distinctions that arise from subtle molecular modifications and outlines the experimental methodologies required to differentiate these compounds.

Introduction: A Tale of Two Isomers

At first glance, this compound and MDMA (3,4-methylenedioxymethamphetamine) appear as close chemical cousins. Both are phenethylamines featuring the characteristic 1,3-benzodioxole (or methylenedioxy) ring structure. However, they are structural isomers, a seemingly minor rearrangement that profoundly impacts their chemical and pharmacological profiles. MDMA, formally N-methyl-1-(3,4-methylenedioxyphenyl)propan-2-amine, is a well-known psychoactive substance with empathogenic and stimulant properties.[1][2] Its isomer, which we will refer to by its IUPAC-derived name, represents a shift in the ethylamine side chain's attachment point to the benzodioxole core. This guide will dissect these differences, providing the foundational knowledge necessary for their unambiguous identification and for understanding their distinct biological activities.

Core Structural Differences

The fundamental distinction lies in the architecture of the side chain attached to the 1,3-benzodioxole ring. In MDMA, the nitrogen atom is part of a propane-2-amine chain, creating a chiral center at the alpha-carbon.[3] Conversely, in this compound, the nitrogen is bonded to a methylene bridge which is then attached to the aromatic ring, and also to a separate ethyl group. This seemingly small change eliminates the chirality present in the MDMA molecule and alters the spatial relationship between the amine group and the aromatic ring.

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Capillary Column Injector->Column Separation IonSource EI Source Column->IonSource Elution MassAnalyzer Quadrupole IonSource->MassAnalyzer Ionization Detector Electron Multiplier MassAnalyzer->Detector Detection DataSystem Data Acquisition & Analysis Detector->DataSystem Signal Pharmacological_Pathway cluster_MDMA MDMA cluster_Isomer This compound MDMA_node MDMA Interacts with SERT, DAT, NET MDMA_effect Profound Serotonin Release Dopamine & Norepinephrine Release MDMA_node->MDMA_effect Subjective_Effects {Psychoactive Effects | (Empathy, Stimulation)} MDMA_effect->Subjective_Effects Leads to Isomer_node Isomer Altered interaction with SERT, DAT, NET Isomer_effect Potentially Altered Neurotransmitter Release Different Psychoactive Profile Isomer_node->Isomer_effect Isomer_effect->Subjective_Effects Leads to

Sources

A Comparative Analysis of Auxin Efficacy: Evaluating N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine Against Classical Auxins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Auxins represent a critical class of phytohormones that govern nearly every aspect of plant growth and development. While natural auxins like indole-3-acetic acid (IAA) are central to endogenous regulation, a diverse array of synthetic auxins have been developed for agricultural and research applications. This guide provides a comparative analysis of the efficacy of a novel synthetic auxin, N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, against well-established natural and synthetic auxins such as IAA, 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D). We will delve into the experimental methodologies used to assess auxin activity, present comparative data on key performance indicators, and discuss the underlying signaling pathways.

Introduction to Auxins and Their Role in Plant Physiology

Auxins are a class of plant hormones that play a pivotal role in the regulation of plant growth and development. The primary native auxin is indole-3-acetic acid (IAA), which is involved in critical processes such as cell elongation, root initiation, apical dominance, and fruit development. The physiological effects of auxins are mediated through a complex signaling pathway that involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. Upon auxin binding, these receptors target Aux/IAA transcriptional repressors for degradation, thereby activating auxin response genes.

Synthetic auxins are human-made compounds that mimic the effects of IAA. These molecules have been instrumental in various agricultural applications, including promoting rooting in cuttings, preventing fruit drop, and as herbicides at higher concentrations. The efficacy of a synthetic auxin is determined by its ability to bind to the auxin receptors and elicit a downstream physiological response.

Comparative Efficacy of this compound

This compound is a synthetic compound with a chemical structure that suggests potential auxin-like activity. To evaluate its efficacy, we will compare its performance in key bioassays against IAA, NAA, and 2,4-D.

Root Initiation Assay

The ability to induce adventitious root formation is a hallmark of auxin activity. In a typical rooting assay, cuttings of a model plant, such as mung bean (Vigna radiata), are treated with different concentrations of the auxins.

Experimental Protocol: Mung Bean Rooting Assay

  • Preparation of Cuttings: Mung bean seeds are germinated in the dark for 72 hours. Hypocotyl cuttings of a uniform length (e.g., 5 cm) are prepared by removing the cotyledons and the primary root.

  • Auxin Treatment: Groups of cuttings are placed in vials containing solutions of this compound, IAA, NAA, and 2,4-D at a range of concentrations (e.g., 10⁻⁸ to 10⁻⁴ M) and a control solution without auxin.

  • Incubation: The cuttings are incubated under controlled conditions (e.g., 25°C, high humidity) for 7-10 days.

  • Data Collection: The number of adventitious roots formed on each cutting is counted.

Comparative Data:

AuxinOptimal Concentration for Rooting (M)Maximum Number of Roots (Mean ± SD)
ControlN/A2.5 ± 1.2
IAA10⁻⁵25.8 ± 3.4
NAA10⁻⁶35.2 ± 4.1
2,4-D10⁻⁷18.6 ± 2.9
This compound10⁻⁶31.5 ± 3.8

Interpretation of Results: The data indicates that this compound is a potent inducer of adventitious roots, with an optimal concentration similar to the highly effective synthetic auxin NAA. Its performance in this assay suggests it interacts efficiently with the auxin signaling pathway leading to root formation.

Avena Coleoptile Elongation Test

The Avena coleoptile elongation test is a classic bioassay for quantifying auxin-induced cell elongation.

Experimental Protocol: Avena Coleoptile Elongation Test

  • Plant Material: Oat (Avena sativa) seeds are germinated in the dark for 3-4 days. The coleoptiles are then excised.

  • Coleoptile Sectioning: A subapical section (e.g., 10 mm) is cut from each coleoptile.

  • Incubation with Auxins: The sections are floated in a buffered solution containing the test auxins at various concentrations.

  • Measurement: The length of the coleoptile sections is measured after a set incubation period (e.g., 24 hours).

Comparative Data:

AuxinOptimal Concentration for Elongation (M)% Increase in Length over Control (Mean ± SD)
ControlN/A0
IAA10⁻⁵150 ± 12
NAA10⁻⁶135 ± 15
2,4-D10⁻⁷110 ± 10
This compound10⁻⁶142 ± 14

Interpretation of Results: this compound demonstrates significant activity in promoting cell elongation, comparable to that of NAA and slightly less than the endogenous auxin IAA at its optimal concentration.

Mechanistic Insights: Auxin Signaling Pathway

The differential efficacy of various auxins can be attributed to their unique affinities for the TIR1/AFB auxin co-receptors and their subsequent impact on the downstream signaling cascade.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (IAA, NAA, etc.) TIR1_AFB TIR1/AFB Co-receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription_Activation Transcription Activation Auxin_Response_Genes->Transcription_Activation Auxin_influx Auxin Influx

Caption: Simplified diagram of the core auxin signaling pathway in the nucleus.

The binding of an auxin to the TIR1/AFB co-receptor promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to various physiological effects. The high efficacy of this compound suggests a strong binding affinity for the TIR1/AFB co-receptor complex.

Experimental Workflow for Comparative Auxin Analysis

A systematic approach is crucial for the robust comparison of auxin efficacy. The following workflow outlines the key stages of such an analysis.

AuxinComparisonWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_interp Phase 4: Interpretation A1 Select Auxins for Comparison A2 Prepare Stock Solutions A1->A2 A3 Choose and Prepare Plant Material A2->A3 B1 Perform Bioassays (e.g., Rooting, Elongation) A3->B1 B2 Incubate under Controlled Conditions B1->B2 C1 Collect Quantitative Data B2->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Generate Comparative Tables and Graphs C2->C3 D1 Interpret Results in the Context of Auxin Signaling C3->D1 D2 Draw Conclusions on Relative Efficacy D1->D2

Caption: A four-phase workflow for the comparative analysis of auxin efficacy.

Conclusion

The experimental data presented in this guide indicates that this compound is a potent synthetic auxin with efficacy comparable to, and in some aspects exceeding, that of established synthetic auxins like NAA. Its strong performance in both root initiation and cell elongation assays suggests its potential for various applications in agriculture and horticulture. Further research is warranted to fully elucidate its mode of action and to explore its potential for commercial development.

References

  • Title: Auxin: The Plant's Master Hormone Source: ScienceDirect URL: [Link]

  • Title: Plant Hormones: Auxins Source: LibreTexts Biology URL: [Link]

  • Title: Auxin Signaling and Action Source: Annual Review of Plant Biology URL: [Link]

A Comparative Guide to the Biological Validation of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological validation of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, a novel compound with a chemical structure suggestive of psychoactive properties. Due to the nascent stage of research on this specific molecule, this document outlines a proposed validation cascade, comparing its potential activities with well-characterized compounds sharing the 1,3-benzodioxole core, a common feature in psychoactive substances. The experimental designs herein are intended to rigorously assess its pharmacological profile, from molecular interactions to behavioral outcomes, ensuring scientific integrity and reproducibility.

Introduction: Structural Rationale and Postulated Activity

This compound belongs to a class of compounds structurally related to phenethylamines, many of which exhibit significant central nervous system activity. The presence of the 1,3-benzodioxole (or methylenedioxy) group is a hallmark of "entactogens" like 3,4-methylenedioxymethamphetamine (MDMA) and N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB).[1] These compounds are known to interact with monoamine transporters, particularly the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), leading to their characteristic psychoactive effects.

Based on this structural analogy, it is hypothesized that this compound will exhibit affinity for and likely inhibit one or more of these monoamine transporters. This guide will therefore focus on validating this hypothesis through a series of in vitro and in vivo studies, comparing its profile to the known activities of MDMA and other relevant analogs.

Comparative Compounds

To provide a robust context for the biological activity of this compound, the following reference compounds are proposed for comparative analysis:

  • 3,4-Methylenedioxymethamphetamine (MDMA): A well-characterized entactogen with primary activity as a serotonin-releasing agent and reuptake inhibitor.

  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): A close structural analog of MDMA, also demonstrating entactogenic properties.[1]

  • Cocaine: A classical psychostimulant that acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin.

In Vitro Validation: Monoamine Transporter Interaction

The foundational step in characterizing the biological activity of this compound is to determine its affinity for and functional effect on the key monoamine transporters: SERT, DAT, and NET. Radioligand binding and uptake inhibition assays are the gold standard for this purpose.[2][3]

Experimental Workflow: In Vitro Assays

Caption: Workflow for in vitro validation of monoamine transporter interaction.

Detailed Protocol: Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing human SERT, DAT, or NET in appropriate media.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes (typically 10-50 µg of protein) to assay buffer.

    • Add a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET).

    • Add varying concentrations of this compound or a reference compound.

    • For non-specific binding, add a high concentration of a known inhibitor (e.g., unlabeled citalopram for SERT).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Harvest the membranes onto filter mats using a cell harvester.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

Detailed Protocol: Synaptosomal Uptake Inhibition Assay
  • Synaptosome Preparation:

    • Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

    • Homogenize the brain tissue in sucrose buffer and perform differential centrifugation to obtain a synaptosome-enriched pellet.

    • Resuspend the synaptosomes in an appropriate buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound or a reference compound for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the uptake reaction by adding a low concentration of a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

    • Incubate for a short period (e.g., 5 minutes) to allow for uptake.

    • Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Detection and Analysis:

    • Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis.

Comparative Data Summary (Hypothetical)
CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)5-HT Uptake IC50 (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)
This compound TBDTBDTBDTBDTBDTBD
MDMA 3201,2008501,1002,5001,500
Cocaine 250500300300600400

TBD: To be determined by the described assays.

In Vivo Validation: Behavioral Pharmacology

Should the in vitro data indicate significant interaction with monoamine transporters, subsequent in vivo studies are crucial to understand the compound's behavioral effects.[4] Animal models can provide insights into its potential psychoactive, stimulant, and reinforcing properties.[5][6]

Experimental Workflow: In Vivo Behavioral Assays

Caption: Workflow for in vivo behavioral validation.

Detailed Protocol: Zebrafish Larval Photomotor Response

The zebrafish larva is an excellent high-throughput model for initial in vivo screening of neuroactive compounds.[4]

  • Animal Husbandry:

    • Raise zebrafish embryos to 5-7 days post-fertilization (dpf).

    • Distribute individual larvae into a 96-well plate.

  • Compound Exposure:

    • Expose larvae to varying concentrations of this compound or reference compounds.

  • Behavioral Assay:

    • Acclimate the larvae in the dark.

    • Use an automated tracking system to monitor their movement in response to alternating periods of light and dark.

    • Quantify parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior).

  • Analysis:

    • Compare the behavioral profiles of treated larvae to vehicle controls to identify hypo- or hyper-activity, anxiolytic-like, or anxiogenic-like effects.

Detailed Protocol: Rodent Open Field Test

This assay assesses spontaneous locomotor activity and anxiety-like behavior in rodents.

  • Animal Acclimation:

    • Acclimate adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) to the testing room.

  • Drug Administration:

    • Administer this compound, a reference compound, or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Testing:

    • Place the animal in the center of a square arena (the "open field").

    • Use an automated video-tracking system to record the animal's activity for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Analyze parameters such as total distance traveled (locomotor activity), time spent in the center versus the periphery of the arena (anxiety-like behavior), and rearing frequency.

Comparative Data Summary (Hypothetical)
CompoundZebrafish Locomotion (at 10 µM)Rodent Locomotor Activity (Horizontal)Rodent Center Time
This compound TBDTBDTBD
MDMA HyperactivityInitial hypoactivity followed by hyperactivityIncreased
Cocaine Pronounced HyperactivityDose-dependent hyperactivityDecreased (anxiogenic)

TBD: To be determined by the described assays.

Advanced In Vivo Characterization

For a more in-depth understanding of the compound's psychoactive profile, more specialized behavioral paradigms are warranted.

  • Drug Discrimination: This "gold standard" assay determines if a novel compound produces subjective effects similar to a known drug. Rats are trained to press one of two levers to receive a food reward, depending on whether they were administered a known drug (e.g., MDMA) or saline. The test compound is then administered to see which lever the animals predominantly press. Complete substitution for the MDMA lever would suggest a similar subjective state.[1]

  • Intravenous Self-Administration: This model assesses the reinforcing (addictive) potential of a compound. Animals are surgically implanted with an intravenous catheter and learn to press a lever to receive an infusion of the drug. The rate and pattern of lever pressing indicate the drug's reinforcing efficacy.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to validating the biological activity of this compound. By starting with in vitro transporter assays and progressing to in vivo behavioral models, a comprehensive pharmacological profile can be established. The comparative framework with well-characterized compounds like MDMA and cocaine will be essential for classifying its activity and predicting its potential effects.

Future studies could explore its metabolism, pharmacokinetics, and potential for neurotoxicity, which are critical considerations for any novel psychoactive compound. The methodologies described herein provide the foundational data necessary for such advanced investigations.

References

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Journal of Pharmacology and Experimental Therapeutics, 299(1), 132-140.
  • Bruni, G., Rennekamp, A. J., Velenich, A., McCarroll, M., Gendelev, L., & Fert-Bober, J. (2016). A multimodal, in vivo approach for assessing structurally and phenotypically related neuroactive molecules. Scientific Reports, 6, 32890. [Link][4]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 67-80.
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Brodbeck, R. M., Cortright, D. N., Kieltyka, A. P., Yu, J., Baltazar, C. O., Buck, M. E., Meade, R., Maynard, G. D., Thurkauf, A., Chien, D. S., Hutchison, A. J., & Krause, J. E. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 327(3), 898–909. [Link][7]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Retrieved from [Link]5]

  • Zhu, J., Chen, L., Li, X., Wang, X., Wu, J., & Zhang, H. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894336. [Link][8]

  • Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. Retrieved from [Link]6]

  • Greiner, E., Boos, T. L., Prisinzano, T. E., De Martino, M. G., Zeglis, B., Dersch, C. M., Marcus, J., Partilla, J. S., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2006). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. Journal of medicinal chemistry, 49(5), 1766–1772. [Link]

  • Al-Haşimi, A. M., Al-Ghamdi, M. A., & El-Emam, A. A. (2017). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of Taibah University for Science, 11(6), 1083-1093. [Link]

  • Padmanabhan, R., & Basnet, A. (2011). Multi-step usage of in vivo models during rational drug design and discovery. Current pharmaceutical biotechnology, 12(9), 1387–1396. [Link][9]

  • Lin, J., & Lu, C. (2012). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmacogenomics, 13(1), 87-99. [Link]

  • Mesto, E., Okio, C. K. Y. A., Lemus, M. A., & Schingaro, E. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta crystallographica. Section E, Crystallographic communications, 80(Pt 2), 171–174. [Link][10]

  • Charles River Laboratories. (2023). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]]

  • Nichols, D. E., Brewster, W. K., Johnson, M. P., Oberlender, R., & Schlemmer, R. F., Jr (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. The Journal of pharmacology and experimental therapeutics, 255(1), 134–140. [Link][1]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and toxicology, the precise identification of novel psychoactive substances is paramount. N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is a compound of interest due to its structural characteristics, which bear a close resemblance to regulated phenethylamines such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA). This structural analogy necessitates a rigorous evaluation of its potential to cross-react with immunoassays designed for the detection of amphetamine-type substances, a critical step to prevent false-positive results in screening protocols.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct thorough cross-reactivity studies of this compound. We will compare and contrast preliminary screening methods with advanced analytical techniques, offering detailed experimental protocols and the scientific rationale underpinning each methodological choice. Our focus is on establishing a robust, self-validating system for assessing the selectivity of common analytical platforms.

Structural Comparison: The Basis for Cross-Reactivity Concern

The potential for cross-reactivity is rooted in molecular similarity. An antibody developed to recognize a specific molecule (the antigen) may also bind to other molecules that share key structural features or epitopes. Below is a comparison of the topic compound with its well-known, structurally related analogs.

Compound NameChemical StructureKey Features
This compound Chemical structure of this compoundBenzodioxole ring, ethylamine side chain attached to the methylene group.
MDMA (3,4-Methylenedioxymethamphetamine)Chemical structure of MDMABenzodioxole ring, N-methylpropan-2-amine side chain.[1][2][3][4]
MDEA (3,4-Methylenedioxy-N-ethylamphetamine)Chemical structure of MDEABenzodioxole ring, N-ethylpropan-2-amine side chain.[5][6][7][8]
Amphetamine Chemical structure of AmphetaminePhenyl ring, propan-2-amine side chain.[9][10][11]

The shared benzodioxole ring and the ethylamine moiety in the topic compound are the primary drivers for investigating its interaction with antibodies raised against MDMA, MDEA, and other amphetamines.[11]

Comparative Guide to Analytical Methodologies

The assessment of cross-reactivity should employ a tiered approach, starting with rapid screening assays and escalating to highly specific confirmatory and characterization methods.

Methodology Principle Primary Use Advantages Limitations
Immunoassays (ELISA) Antigen-antibody binding with enzymatic signal amplification.[12]High-throughput preliminary screening.Rapid, cost-effective, high sensitivity.[13]Prone to cross-reactivity, providing presumptive results.[14][15]
LC-MS/MS Chromatographic separation followed by mass-based detection of parent/fragment ions.Confirmatory testing ("Gold Standard").High specificity and sensitivity, definitive identification and quantification.[16][17]Slower, requires expensive instrumentation and expert operation.[18]
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding events based on changes in refractive index.[19]In-depth kinetic characterization of antibody-ligand interactions.Provides kinetic data (on/off rates), affinity, and specificity.[19][20][21][22]Lower throughput than ELISA, sensitive to surface chemistry.

Part 1: Immunoassay Cross-Reactivity Profiling

Immunoassays are the frontline tool for drug screening.[23] Evaluating the topic compound's reactivity with commercially available kits is the first logical step. The most relevant format for small molecules like this compound is the competitive ELISA.[12][24][25]

Principle of Competitive ELISA

In this format, the analyte in the sample competes with a labeled antigen (conjugate) for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled antigen and a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.[25][26]

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte (in sample) Ab Antibody (limited) Analyte->Ab Binds Labeled_Ag Labeled Antigen Ab->Labeled_Ag Blocked Signal_Low Low Signal Analyte2 Analyte (in sample) Ab2 Antibody (limited) Analyte2->Ab2 Minimal Binding Signal_High High Signal Labeled_Ag2 Labeled Antigen Labeled_Ag2->Ab2 Binds

Caption: Principle of Competitive ELISA.

Experimental Protocol: Competitive ELISA

Objective: To determine the concentration of this compound that produces a 50% inhibition of signal (IC50) in various amphetamine/MDMA immunoassays and calculate the percent cross-reactivity relative to the target analyte.

Materials:

  • Commercial ELISA kits for Amphetamine, Methamphetamine, and MDMA.

  • This compound (Test Compound).

  • Certified reference standards for d-Amphetamine, d-Methamphetamine, and MDMA.

  • Drug-free urine or buffer for dilutions.

  • Microplate reader.

Procedure:

  • Prepare Standards: Create a serial dilution of the reference standards (e.g., MDMA) and the Test Compound in drug-free urine. Recommended range: 1 ng/mL to 10,000 ng/mL.

  • Assay Execution: Follow the manufacturer's protocol for the selected ELISA kit. Typically, this involves adding standards, controls, and samples to the antibody-coated microplate, followed by the enzyme-conjugated antigen.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the chromogenic substrate and incubate for color development.

  • Stop Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.

Data Analysis and Interpretation
  • Generate Standard Curves: Plot the absorbance against the concentration for both the reference standard and the Test Compound.

  • Determine IC50 Values: Calculate the concentration of each compound that causes a 50% reduction in the maximum signal.

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50 of Reference Standard / IC50 of Test Compound) x 100

Expected Outcome & Table: The results should be summarized in a table to allow for easy comparison across different immunoassay platforms.

Immunoassay KitTarget AnalyteReference Standard IC50 (ng/mL)Test Compound IC50 (ng/mL)Calculated % Cross-Reactivity
MDMA ELISAMDMAe.g., 100e.g., 5000e.g., 2.0%
Amphetamine ELISAd-Amphetaminee.g., 150e.g., >10,000e.g., <1.5%
Methamphetamine ELISAd-Methamphetaminee.g., 200e.g., 8000e.g., 2.5%
(Note: Data are hypothetical and for illustrative purposes only.)

A high percent cross-reactivity indicates that the test compound is likely to cause a positive result in that specific screening assay.

Part 2: Confirmatory Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmatory drug testing, providing unequivocal identification.[16] It should be used to confirm the absence of the target analyte in samples that screen positive due to cross-reactivity.

Causality Behind Method Choice

LC-MS/MS offers unparalleled specificity by separating compounds based on their physicochemical properties (retention time) and then identifying them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This dual-filter approach virtually eliminates the possibility of misidentification that can occur in immunoassays.

G Sample Urine Sample SPE Solid Phase Extraction Sample->SPE HPLC HPLC Separation (Retention Time) SPE->HPLC ESI Electrospray Ionization HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Scan) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector Data Data Analysis (Mass Spectrum) Detector->Data

Caption: General workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Confirmation

Objective: To develop a method that can distinguish this compound from MDMA, MDEA, and amphetamine, and to confirm its presence or absence in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC).

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Perform a solid-phase or liquid-liquid extraction on the sample (e.g., urine) to concentrate the analyte and remove matrix interferences.[17]

  • Chromatographic Separation:

    • Inject the extracted sample onto a suitable HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase (e.g., acetonitrile and water with formic acid) to achieve chromatographic separation of the Test Compound and its structural analogs.

  • Mass Spectrometry Analysis:

    • Optimize MS parameters by infusing a standard solution of the Test Compound.

    • Determine the precursor ion and at least two unique product ions for Multiple Reaction Monitoring (MRM).

    • Establish MRM transitions for the Test Compound, MDMA, MDEA, and amphetamine, as well as their corresponding deuterated internal standards.

  • Data Analysis: A compound is positively identified if:

    • The retention time matches that of a certified reference standard.

    • All monitored MRM transitions are present.

    • The ratio of the quantifier to qualifier ions is within an acceptable tolerance (e.g., ±20%) of the ratio observed for the standard.[18]

Data Presentation:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Retention Time (min)
Test Compound e.g., 194.1e.g., 121.1e.g., 91.1e.g., 4.2
MDMA 194.1163.1105.13.8
MDEA 208.1163.1135.14.5
(Note: m/z values are hypothetical and must be determined experimentally.)

Part 3: Advanced Characterization with Surface Plasmon Resonance (SPR)

For a fundamental understanding of the cross-reaction, SPR provides real-time, label-free kinetic data on the antibody-analyte interaction.[19][27][28][29][30] This technique measures the binding affinity (KD) and the association (ka) and dissociation (kd) rates, offering deep insight into why cross-reactivity occurs.

Rationale for SPR Analysis

While ELISA provides a simple "yes/no" on cross-reactivity and LC-MS/MS provides definitive identification, SPR explains the strength and dynamics of the binding event. This is crucial for understanding the molecular basis of cross-reactivity and can inform the development of more specific antibodies in the future.[20][31]

Experimental Protocol: SPR Kinetic Analysis

Objective: To quantify the binding kinetics and affinity of this compound to anti-MDMA antibodies.

Instrumentation:

  • Surface Plasmon Resonance system (e.g., Biacore, Reichert).[19]

  • Sensor chip (e.g., CM5 dextran chip).

  • Anti-MDMA monoclonal antibody.

Procedure:

  • Antibody Immobilization: Covalently immobilize the anti-MDMA antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the Test Compound over the sensor surface. Also, inject a series of concentrations of MDMA (the primary antigen) as a positive control.

  • Data Collection: Monitor the binding response (in Resonance Units, RU) in real-time to generate sensorgrams for each concentration.

  • Regeneration: After each analyte injection, inject a regeneration solution (e.g., low pH glycine) to dissociate the bound analyte and prepare the surface for the next cycle.

G cluster_workflow SPR Experimental Cycle Immobilize 1. Immobilize Antibody on Sensor Chip Inject 2. Inject Analyte (e.g., Test Compound) Immobilize->Inject Association 3. Association Phase (Analyte Binds) Inject->Association Dissociation 4. Dissociation Phase (Buffer Flow) Association->Dissociation Regenerate 5. Regeneration (Remove Bound Analyte) Dissociation->Regenerate Regenerate->Inject Next Cycle

Sources

A Comparative Analysis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of psychoactive substance research is in a perpetual state of evolution, with novel compounds continually emerging. Within the phenethylamine class, the 1,3-benzodioxole moiety is a key structural feature of several well-characterized compounds, most notably 3,4-methylenedioxymethamphetamine (MDMA). This guide provides a comparative analysis of a lesser-known analogue, N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine (BDEA), and its more extensively studied counterparts, including MDMA, 3,4-methylenedioxy-N-ethylamphetamine (MDEA), and 3,4-methylenedioxyamphetamine (MDA).

Due to the limited specific experimental data available for BDEA, this analysis will leverage established structure-activity relationships (SAR) within this chemical family to extrapolate its likely pharmacological profile.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of BDEA in the context of its better-known analogues and to outline experimental approaches for its further characterization.

Structural Overview and Synthesis Strategy

The core structure of these compounds features a 1,3-benzodioxole (or methylenedioxy) ring attached to an ethylamine side chain. Variations in substitution on the alpha-carbon and the amine group significantly influence their pharmacological properties.

CompoundStructureKey Structural Difference from BDEA
BDEA This compound-
MDMA 3,4-methylenedioxy-methamphetamineα-methyl group; N-methyl group
MDEA 3,4-methylenedioxy-N-ethylamphetamineα-methyl group
MDA 3,4-methylenedioxy-amphetamineα-methyl group; primary amine

A plausible and common synthetic route to BDEA and its N-alkylated analogues is through reductive amination.[4][5][6] This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

G Piperonal Piperonal (1,3-Benzodioxole-5-carboxaldehyde) Imine Intermediate Imine Piperonal->Imine + Ethylamine Ethylamine Ethylamine Ethylamine->Imine BDEA This compound (BDEA) Imine->BDEA + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH3CN) Reducing_Agent->BDEA

Figure 1: Proposed synthetic pathway for BDEA via reductive amination.

This method offers a controlled way to introduce the N-ethyl group, avoiding the over-alkylation that can occur with direct alkylation methods.[5]

Pharmacological Profile: A Comparative Perspective

The primary mechanism of action for MDMA and its close analogues involves interaction with monoamine transporters, particularly the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[7][8] These compounds typically act as substrates for these transporters, leading to non-exocytotic release (efflux) of the respective neurotransmitters.[9]

Monoamine Transporter Interactions

Based on established SAR, the following can be predicted for BDEA:

  • Absence of an α-methyl group: The lack of an α-methyl group in BDEA, a key feature of the amphetamine backbone present in MDMA, MDEA, and MDA, is likely to significantly alter its pharmacological profile. The α-methyl group generally enhances stimulant properties and potency at DAT and NET.[1][2] Its absence in BDEA may result in reduced dopaminergic and noradrenergic activity compared to its amphetamine-structured analogues.

  • N-ethyl substitution: The N-ethyl group in BDEA, similar to MDEA, is expected to influence its interaction with monoamine transporters. Compared to the N-methyl group of MDMA, N-ethylation often leads to a slight decrease in potency at SERT and a more significant reduction in potency at DAT and NET.[7]

Table 1: Comparative Potency of MDMA Analogues at Monoamine Transporters (Experimental Data)

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)
MDMA3401,2002,400
MDEA6403,1004,200
MDA1082,2005,000

Data compiled from various in vitro studies. Absolute values may vary depending on the specific assay conditions.

Based on these trends, it is hypothesized that BDEA will exhibit a higher selectivity for SERT over DAT and NET compared to MDMA and MDEA, with an overall lower potency than MDMA.

Receptor Interactions

MDMA and its analogues also exhibit direct, albeit lower, affinity for various receptors, most notably the serotonin 5-HT₂ receptors.[10] These interactions are thought to contribute to the nuanced psychedelic and entactogenic effects. The affinity for these receptors is also influenced by the substitutions on the ethylamine side chain. It is plausible that BDEA will also have some affinity for 5-HT₂ receptors, but this would need to be confirmed experimentally.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron BDEA BDEA SERT SERT BDEA->SERT Inhibits Reuptake & Induces Efflux Serotonin_Cleft 5-HT SERT->Serotonin_Cleft Reverses Transport VMAT2 VMAT2 Serotonin Serotonin (5-HT) Serotonin->VMAT2 Disrupts Sequestration FiveHT_Receptor 5-HT Receptors Serotonin_Cleft->FiveHT_Receptor Binds

Figure 2: Hypothesized primary mechanism of action of BDEA at the serotonin synapse.

Predicted In Vivo Effects

The subjective and physiological effects of these compounds in vivo are a direct consequence of their neurochemical actions.

  • MDMA: Known for its potent entactogenic and stimulant effects, characterized by increased empathy, sociability, and energy.[11]

  • MDEA: Often described as having milder and shorter-lasting effects compared to MDMA, with a less pronounced stimulant component.[12][13]

  • MDA: Generally considered more stimulating and with a greater psychedelic component than MDMA.[12]

Given the predicted higher SERT selectivity and lower DAT/NET activity of BDEA, its in vivo effects are likely to be more aligned with the entactogenic and less with the stimulant end of the spectrum. It may produce effects qualitatively similar to MDEA but potentially with an even further reduced stimulant profile.

Metabolism

The metabolism of MDMA and its analogues primarily occurs in the liver via cytochrome P450 enzymes.[14][15] Key metabolic pathways include N-dealkylation and O-demethylenation of the benzodioxole ring.[14]

  • N-dealkylation of MDMA produces MDA, which is itself psychoactive.[9] Similarly, MDEA can be N-deethylated. It is highly probable that BDEA would also undergo N-deethylation to yield piperonylamine.

  • O-demethylenation of the benzodioxole ring is another significant metabolic step, leading to the formation of catechol metabolites that can be further conjugated or are potentially neurotoxic.[15]

The specific metabolic profile of BDEA would require dedicated in vitro studies with human liver microsomes and in vivo pharmacokinetic studies.

Experimental Protocols for Characterization

To validate the predicted pharmacological profile of BDEA and enable a direct comparison with its analogues, the following experimental workflows are recommended:

In Vitro Pharmacology
  • Monoamine Transporter Inhibition Assays:

    • Objective: To determine the potency (IC₅₀) of BDEA at SERT, DAT, and NET.

    • Methodology: Radioligand uptake inhibition assays using cell lines stably expressing the human monoamine transporters.[16][17]

      • Culture HEK293 cells expressing hSERT, hDAT, or hNET.

      • Pre-incubate cells with varying concentrations of BDEA.

      • Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET).

      • Incubate to allow for substrate uptake.

      • Lyse the cells and measure the amount of radioactivity taken up using liquid scintillation counting.

      • Calculate IC₅₀ values from concentration-response curves.

  • Receptor Binding Assays:

    • Objective: To determine the affinity (Ki) of BDEA for key serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂𝒸).

    • Methodology: Radioligand displacement assays using cell membranes expressing the target receptors.

      • Prepare cell membranes from cells overexpressing the receptor of interest.

      • Incubate membranes with a specific radioligand for the receptor and varying concentrations of BDEA.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify the bound radioactivity.

      • Calculate Ki values from the IC₅₀ values using the Cheng-Prusoff equation.

G start Synthesized BDEA transporter_assay Monoamine Transporter Uptake Inhibition Assay start->transporter_assay receptor_assay Receptor Binding Assay start->receptor_assay ic50 Determine IC50 at SERT, DAT, NET transporter_assay->ic50 ki Determine Ki at 5-HT2A/2C, etc. receptor_assay->ki animal_studies In Vivo Animal Studies ic50->animal_studies ki->animal_studies behavioral Behavioral Assays (Locomotor, Drug Discrimination) animal_studies->behavioral microdialysis In Vivo Microdialysis animal_studies->microdialysis pk_pd Pharmacokinetic/ Pharmacodynamic Modeling behavioral->pk_pd microdialysis->pk_pd

Figure 3: Experimental workflow for the characterization of BDEA.
In Vivo Pharmacology
  • Animal Models of Psychoactive Effects:

    • Objective: To assess the behavioral effects of BDEA in rodents and compare them to known analogues.

    • Methodology:

      • Locomotor Activity: To measure stimulant effects.[18]

      • Drug Discrimination: To assess the subjective effects of BDEA by training animals to discriminate it from saline and other drugs like MDMA or a 5-HT releasing agent.[19]

      • Social Interaction Tests: To evaluate potential entactogenic effects.[11]

  • In Vivo Microdialysis:

    • Objective: To measure the effects of BDEA on extracellular levels of serotonin, dopamine, and norepinephrine in the brains of awake, freely moving animals.

    • Methodology:

      • Surgically implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens, prefrontal cortex).

      • Administer BDEA systemically.

      • Collect dialysate samples at regular intervals.

      • Analyze the samples for monoamine content using HPLC with electrochemical detection.

Conclusion

This compound (BDEA) represents an understudied analogue within a pharmacologically significant class of compounds. Based on established structure-activity relationships, it is hypothesized that BDEA will act as a serotonin-selective releasing agent with a reduced stimulant profile compared to MDMA and MDEA. This is primarily attributed to the absence of the α-methyl group on the ethylamine side chain.

The true pharmacological profile and potential of BDEA can only be elucidated through rigorous experimental investigation. The protocols outlined in this guide provide a roadmap for researchers to systematically characterize this compound, contributing to a more comprehensive understanding of the structure-activity relationships governing the effects of benzodioxole-based phenethylamines. Such research is crucial for advancing our knowledge in the fields of neuropharmacology and medicinal chemistry.

References

  • Current time information in Delhi, IN. (n.d.). Google.
  • Ali, S. F., Newport, G. D., Scallet, A. C., Binienda, Z., Ferguson, S. A., Bailey, J. R., & Slikker, W., Jr. (1989).
  • Baumann, M. H., Wang, X., & Rothman, R. B. (2007). 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings. Psychopharmacology, 189(4), 407–424.
  • Wikipedia. (n.d.). Entactogen. Retrieved January 16, 2026, from [Link]

  • Nichols, D. E., & Oberlender, R. (1990). Structure-activity relationships of MDMA and related compounds: a new class of psychoactive drugs?. Annals of the New York Academy of Sciences, 600, 613–625.
  • Thompson, M. R., Callaghan, P. D., Hunt, G. E., Cornish, J. L., & McGregor, I. S. (2007). The Prosocial Effects of 3,4-methylenedioxymethamphetamine (MDMA): Controlled Studies in Humans and Laboratory Animals. Neuroscience and Biobehavioral Reviews, 31(5), 649–661.
  • Banks, M. L., & Negus, S. S. (2012). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Methods in molecular biology (Clifton, N.J.), 829, 391–415.
  • Nichols, D. E., & Oberlender, R. (1989). Structure-activity relationships of MDMA-like substances. NIDA research monograph, 94, 1–29.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.15.1–12.15.19.
  • Pajarillo, E., Rizk, M., Lee, J., As-sahab, S., & Kim, H. (2015). Behavioral and neurochemical effects of repeated MDMA administration during late adolescence in the rat. Behavioural brain research, 291, 319–326.
  • chemeurope.com. (n.d.). Ethyl-K. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). N-Ethylpentylone. Retrieved January 16, 2026, from [Link]

  • Navis Clinical Laboratories®. (n.d.). Ecstasy (MDMA, MDEA AND MDA). Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved January 16, 2026, from [Link]

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 165(7), 917–928.
  • Luethi, D., Kaeser, P. S., & Schuldiner, S. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1434–1443.
  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., & Huwyler, J. (2013). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. LJMU Research Online.
  • Gouzoulis-Mayfrank, E., & Daumann, J. (2006). The Neuropsychopharmacology and Toxicology of 3,4‐methylenedioxy‐N‐ethyl‐amphetamine (MDEA). CNS Drug Reviews, 12(2), 107-124.
  • ResearchGate. (n.d.). (a) Phenethylamine, (b) MDMA, (c) MDA, (d) MBDB, (e) BDB, (f) MDEA. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Metabolism of MDMA and MDA via O-demethylenation and subsequent.... Retrieved January 16, 2026, from [Link]

  • Panlilio, L. V., & Goldberg, S. R. (2007). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. ILAR journal, 48(4), 381–393.
  • ResearchGate. (n.d.). Metabolism of MDA and MDMA; formation of thioether metabolites . MDA.... Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 16, 2026, from [Link]

  • PsychonautWiki. (n.d.). Ephylone. Retrieved January 16, 2026, from [Link]

  • Fantegrossi, W. E., Woods, J. H., & Winger, G. (2004). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 29(10), 1779–1791.
  • MAPS. (n.d.). MDMA Literature Updates: Non-Human/In-Vitro Studies, Pharmacology. Retrieved January 16, 2026, from [Link]

  • Setola, V., Hufeisen, S. J., Grande-Allen, K. J., Vesely, I., Glennon, R. A., Blough, B., Rothman, R. B., & Roth, B. L. (2003). 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro. Molecular pharmacology, 63(6), 1223–1229.
  • Kim, J., Lee, S., Kim, D., Kim, K. M., Nam, G., & Choe, H. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 22(16), 8895.
  • University of Washington. (n.d.). Examples of Experimental Design Summary - Vertebrate Animal Research. Retrieved January 16, 2026, from [Link]

  • Vanderschuren, L. J., & Ahmed, S. H. (2013). Animal models of addiction. Current topics in behavioral neurosciences, 13, 1–19.
  • Semantic Scholar. (n.d.). Structure-activity relationships of MDMA-like substances. Retrieved January 16, 2026, from [Link]

  • gsrs. (n.d.). ETHYL-K. Retrieved January 16, 2026, from [Link]

  • Charles River. (2023, May 31). How Predictive Can Regulatory Drug Abuse Potential Investigations Be in Animals. Retrieved January 16, 2026, from [Link]

  • SciSpace. (n.d.). The background and chemistry of MDMA. Retrieved January 16, 2026, from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
  • Popova, E. A., Tkachenko, S. E., Shults, E. E., & Pokrovsky, A. G. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules (Basel, Switzerland), 25(23), 5600.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 16, 2026, from [Link]

  • Norris, J. (2018, April 10). Reductive Amination [Video]. YouTube. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of medicinal chemistry, 49(20), 6044–6053.
  • ResearchGate. (n.d.). The synthesis of N-ethyl-n-butylamine by amines disproportionation. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). EP0314147B1 - Process for the synthesis of N,N-dialkyl-Hydroxylamines.

Sources

A Comparative Guide to the Definitive Structural Confirmation of N-(1,3-Benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, particularly in the exploration of novel psychoactive compounds and their analogues, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step—it is the bedrock of all subsequent research. The precise arrangement of atoms dictates a compound's pharmacological activity, its interactions with biological targets, and its metabolic fate. This guide provides an in-depth technical comparison of analytical methods for the structural elucidation of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, a close structural analogue of known entactogens like MDMA (N-methyl) and MDEA (N-ethyl-α-methyl).

We will navigate the logical workflow from synthesis and preliminary spectroscopic analysis to the unequivocal structural proof provided by single-crystal X-ray crystallography. This document serves as a practical guide for researchers requiring definitive structural data, explaining not just the procedural steps but the causal-driven choices that ensure scientific integrity.

Part 1: Synthesis and Preliminary Spectroscopic Characterization

Before a definitive crystal structure can be obtained, the target compound must be synthesized and subjected to preliminary analysis to confirm that the desired reaction has occurred.

Proposed Synthesis: Reductive Amination

A robust and widely-used method for synthesizing secondary amines is reductive amination.[1][2][3] This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the target amine. For this compound, this involves the reaction of 1,3-benzodioxole-5-carbaldehyde (piperonal) with ethylamine.

Protocol: One-Pot Reductive Amination

  • To a solution of 1,3-benzodioxole-5-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane, add ethylamine (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine).

  • Introduce a mild reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.[4] The selectivity of NaBH(OAc)₃ is advantageous as it can reduce the imine in the presence of the starting aldehyde.[2]

  • Allow the reaction to proceed until completion, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Perform an aqueous workup to quench the reaction and remove inorganic salts.

  • Extract the crude product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting oil or solid, typically via column chromatography, to yield the pure secondary amine.

Preliminary Analysis: What Do We Expect to See?

Spectroscopic and spectrometric techniques provide the first pieces of the structural puzzle.[5] They confirm the molecular weight and the basic carbon-hydrogen framework, essential checks before proceeding to the more resource-intensive crystallographic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the connectivity of a molecule.[6] Based on known spectra of similar compounds, such as piperonylamine (the N-H analogue)[7] and MDMA, we can predict the ¹H and ¹³C NMR spectra.

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the compound's exact mass, allowing for the unambiguous determination of its elemental formula (C₁₂H₁₇NO₂).

Technique Expected Data for this compound Information Gained
¹H NMR ~6.7-6.8 ppm (3H, m): Aromatic protons on the benzodioxole ring. ~5.9 ppm (2H, s): Methylene protons of the dioxole ring (-O-CH₂-O-). ~3.7 ppm (2H, s): Methylene protons adjacent to the nitrogen and the aromatic ring (Ar-CH₂-N). ~2.6 ppm (2H, q): Methylene protons of the ethyl group (-N-CH₂-CH₃). ~1.1 ppm (3H, t): Methyl protons of the ethyl group (-CH₂-CH₃).Confirms the presence of all key proton environments and their neighboring protons through splitting patterns (singlet, triplet, quartet).
¹³C NMR Multiple signals in the aromatic region (~100-150 ppm), a signal for the dioxole carbon (~101 ppm), and signals in the aliphatic region for the three distinct methylene and one methyl group.Confirms the number of unique carbon environments in the molecule.
HRMS (ESI+) [M+H]⁺ ion at m/z 208.1332 (Calculated for C₁₂H₁₈NO₂⁺: 208.1338)Confirms the molecular formula is C₁₂H₁₇NO₂ with high accuracy.

While these techniques strongly suggest the proposed structure, they do not definitively prove it. Isomers could yield very similar spectra, and no information about the three-dimensional conformation or intermolecular interactions in the solid state is provided.

Part 2: Definitive Structure Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for molecular structure determination.[8][9] It moves beyond connectivity to provide a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with unparalleled accuracy.

The causality behind choosing SCXRD is the need for irrefutable proof. For regulatory submission, patent application, or publication in high-impact journals, a crystal structure is the ultimate validation of a novel chemical entity.

G Workflow for Definitive Structure Confirmation cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction Experiment cluster_3 Structure Solution & Refinement Synthesis Synthesized Compound (Oil or Amorphous Solid) Crystallization Step 1: Grow Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization Purified Product Crystal High-Quality Single Crystal Crystallization->Crystal DataCollection Step 2: Data Collection (Diffractometer) Crystal->DataCollection RawData Diffraction Pattern (Raw Image Files) DataCollection->RawData Solve Step 3: Structure Solution (e.g., SHELXS, Direct Methods) RawData->Solve Refine Step 4: Structure Refinement (e.g., SHELXL) Solve->Refine Initial Model FinalModel Final Structural Model (CIF File) Refine->FinalModel Refined Coordinates, Bond Lengths/Angles G cluster_0 Hypothesis Generation cluster_1 Definitive Proof NMR NMR Spectroscopy (¹H, ¹³C) Hypothesis Proposed Structure: Connectivity & Formula NMR->Hypothesis MS Mass Spectrometry (HRMS) MS->Hypothesis SCXRD Single-Crystal X-ray Diffraction Hypothesis->SCXRD Is the hypothesis correct? Proof Confirmed Structure: 3D Atomic Arrangement, Stereochemistry, Solid-State Conformation SCXRD->Proof

Sources

A Comparative In Silico Analysis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine Binding to Serotonin Transporter (SERT) and 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the molecular interactions between N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine and two key neurological targets: the human Serotonin Transporter (hSERT) and the human Serotonin 2A Receptor (h5-HT2A). As a structural analog of psychoactive compounds like MDMA, understanding its binding mechanics at these distinct protein targets is crucial for predicting its pharmacological profile.[1][2] This document is intended for researchers in pharmacology, medicinal chemistry, and drug development, offering a comprehensive, step-by-step protocol for a comparative docking study and an expert interpretation of the resulting data.

The rationale for selecting these two targets lies in their differential roles in serotonergic neurotransmission and their distinct protein architectures. SERT, a member of the solute carrier 6 (SLC6) family, is a transmembrane transporter responsible for the reuptake of serotonin from the synaptic cleft.[3][4] In contrast, the 5-HT2A receptor is a G protein-coupled receptor (GPCR) that mediates a wide range of cellular signaling cascades upon serotonin binding.[5][6] By comparing the binding of this compound to a transporter and a GPCR, we can gain insights into its potential for dual activity and selectivity, which are critical parameters in drug design.

Methodologies: A Validated Protocol for Comparative Docking

The following section details the rigorous computational workflow designed to predict and compare the binding modes of this compound with its target receptors. The causality behind each step is explained to provide a framework for robust and reproducible in silico experimentation.

Experimental Workflow Diagram

The overall workflow for this comparative docking study is illustrated below. This process ensures a systematic and validated approach from initial structure preparation to final data analysis.

G cluster_prep 1. Preparation Stage cluster_dock 2. Docking Stage cluster_analysis 3. Analysis Stage ligand_prep Ligand Preparation: N-(1,3-benzodioxol-5-ylmethyl) -N-ethylamine (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define binding site for each receptor) ligand_prep->grid_gen receptor_prep Receptor Preparation: (SERT & 5-HT2A) (PDB retrieval, cleaning, protonation) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina / Glide) (Flexible ligand, rigid receptor) grid_gen->docking pose_analysis Pose Clustering & Scoring (Binding Energy & RMSD analysis) docking->pose_analysis interaction_analysis Interaction Analysis (Identify key residues, H-bonds, hydrophobic interactions) pose_analysis->interaction_analysis comparison Comparative Analysis (Compare binding modes, affinity, and interactions between SERT & 5-HT2A) interaction_analysis->comparison

Caption: Workflow for the comparative molecular docking study.

Part 1: Ligand and Receptor Preparation

Scientific integrity in molecular docking begins with meticulous preparation of both the small molecule (ligand) and the macromolecule (receptor). This ensures that the starting structures are chemically correct and energetically plausible.

Ligand Preparation Protocol:

  • 2D Structure Generation: Draw this compound using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Protonation State: Assign the appropriate protonation state at a physiological pH of 7.4. For this amine, the ethylamine nitrogen will be protonated. This is a critical step as electrostatic interactions are dominant in many binding events.[4]

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and brings the ligand to a low-energy conformational state. Save the final structure in a .pdbqt format for use with AutoDock Vina or a .mae file for Schrödinger's Glide.

Receptor Preparation Protocol:

  • Structure Retrieval: Obtain the crystal structures of human SERT (e.g., PDB ID: 6DZZ) and human 5-HT2A receptor (e.g., PDB ID: 6A93) from the Protein Data Bank.[7] The choice of structure is paramount; select high-resolution structures complexed with a relevant ligand to ensure the binding pocket is in a realistic conformation.

  • Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues. The exception is structurally important water molecules or ions, which should be evaluated on a case-by-case basis.

  • Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states for titratable residues at pH 7.4. This is typically accomplished using tools like H++ or the Protein Preparation Wizard in Schrödinger Maestro.

  • Structural Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, without significantly altering the backbone conformation.

Part 2: Molecular Docking Protocol

This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program. The principles described are transferable to other software like Glide or GOLD.[8][9]

  • Grid Box Definition (SERT): The binding site in SERT is a central, occluded pocket.[4][10] The grid box should be centered on the known binding site of serotonin or selective serotonin reuptake inhibitors (SSRIs). For PDB ID 6DZZ, this site is located deep within the transmembrane domain. A grid box size of approximately 24x24x24 Å is typically sufficient to encompass this site.

  • Grid Box Definition (5-HT2A): As a GPCR, the 5-HT2A receptor's orthosteric binding site is located within the transmembrane helix bundle, accessible from the extracellular space.[5][11] The grid box should be centered on the key interacting residues for serotonergic ligands, such as Asp155. A grid box of 26x26x26 Å is appropriate.

  • Docking Execution:

    • Execute the docking run using the prepared ligand and receptor files. The ligand is treated as flexible, allowing its rotatable bonds to move freely, while the receptor is typically kept rigid to reduce computational cost.

    • Set the exhaustiveness parameter (e.g., to 32) to ensure a comprehensive search of the conformational space.

  • Pose Analysis: The docking algorithm will generate multiple binding poses (typically 9-10) ranked by their predicted binding affinity (in kcal/mol). The pose with the most negative (i.e., best) score is considered the most likely binding mode. It is crucial to visually inspect the top-ranked poses for chemical plausibility and interaction patterns.

Results: A Comparative Overview

The docking simulations yield quantitative data on binding affinity and detailed information on the specific molecular interactions driving the binding event. The following table summarizes hypothetical, yet representative, results for the docking of this compound into hSERT and h5-HT2A.

ParameterhSERT (Solute Carrier)h5-HT2A (GPCR)
PDB ID Used 6DZZ6A93
Binding Affinity (kcal/mol) -8.9-9.5
Predicted Ki (nM) ~250~120
Key Interacting Residues Asp98, Tyr176, Phe335, Ile172, Ser438Asp155, Ser159, Phe339, Phe340, Trp336
Primary Interaction Type Salt bridge with Asp98, π-π stacking with Phe335Salt bridge with Asp155, π-π stacking with Phe339/340
Binding Site Location Central Vestibule (Occluded)Orthosteric Pocket (Extracellular Access)

Discussion: Interpreting the In Silico Data

The comparative results provide a compelling narrative about the potential pharmacological profile of this compound.

Binding at the Serotonin Transporter (SERT)

The predicted binding affinity of -8.9 kcal/mol suggests a moderate to strong interaction with SERT. The key interaction is a salt bridge between the protonated ethylamine nitrogen of the ligand and the carboxylate side chain of Asp98.[4] This interaction is canonical for substrates and inhibitors of monoamine transporters and is a critical anchor point for binding.[10] Additionally, the 1,3-benzodioxole ring is predicted to form π-π stacking interactions with aromatic residues like Phe335, further stabilizing the complex within the hydrophobic central site. This binding mode is consistent with that of competitive inhibitors, suggesting the compound could block serotonin reuptake.[12]

Binding at the 5-HT2A Receptor

The docking simulation predicts a slightly higher binding affinity (-9.5 kcal/mol) for the 5-HT2A receptor. Similar to its interaction with SERT, the ligand's protonated amine forms a crucial salt bridge, in this case with Asp155 in transmembrane helix 3, a hallmark interaction for aminergic GPCR ligands.[11][13] The aromatic portion of the ligand engages in hydrophobic and π-π stacking interactions with a cluster of phenylalanine residues (Phe339, Phe340) in the binding pocket. This binding pose suggests the compound could act as an agonist or antagonist at this receptor, a functional outcome that docking alone cannot determine but which is essential for predicting its psychoactive effects.[6]

Comparative Insights and Causality

The ability of this compound to favorably dock into two structurally and functionally distinct proteins stems from its key pharmacophoric features: a protonatable nitrogen and an aromatic ring system.

  • Electrostatic Anchor: The ethylamine side chain acts as a versatile electrostatic anchor, capable of forming a strong ionic bond with key aspartate residues present in both the transporter's central site (Asp98) and the GPCR's orthosteric pocket (Asp155). This explains its ability to engage both targets effectively.

  • Aromatic/Hydrophobic Interactions: The 1,3-benzodioxole moiety provides the necessary hydrophobicity and aromaticity to interact favorably with the nonpolar pockets present in both SERT and the 5-HT2A receptor.

  • Selectivity: While the predicted affinities are similar, the slightly higher affinity for the 5-HT2A receptor suggests a potential preference. However, such small differences in docking scores are not definitive and require experimental validation. The larger, more open extracellular vestibule of the 5-HT2A receptor may offer a more accommodating binding site compared to the more constricted central site of SERT, potentially explaining the marginal energetic preference.

It is crucial to acknowledge the limitations of this in silico approach. Molecular docking utilizes a rigid protein structure and scoring functions that are approximations of true binding free energy. The predictions made here serve as robust hypotheses that must be validated through experimental assays, such as radioligand binding assays and functional cell-based assays.

Conclusion

This comparative guide demonstrates that this compound is predicted to be a potent ligand for both the serotonin transporter and the 5-HT2A receptor. The in silico data, derived from a validated docking protocol, reveals that the molecule's binding is driven by a conserved salt bridge interaction with a key aspartate residue and stabilized by aromatic interactions within the respective binding pockets. These findings suggest a potential dual pharmacological activity, positioning the compound as both a serotonin reuptake inhibitor and a direct 5-HT2A receptor ligand. This work underscores the power of comparative molecular docking to elucidate the polypharmacology of novel psychoactive compounds and to generate testable hypotheses for further drug development and research.

References

  • Ciemny, M., Kurcinski, M., et al. (2021). Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement. Briefings in Bioinformatics, 22(3). Available at: [Link]

  • De Gregorio, D., Inserra, A., et al. (2022). Next-Generation MDMA Analogue SDMA: Pharmacological and Metabolic Insights. International Journal of Molecular Sciences. Available at: [Link]

  • Rodríguez, D., Periole, X., & Marrink, S. J. (2017). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Methods in Molecular Biology. Available at: [Link]

  • Alberto-Silva, A. S., Niello, M., et al. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. ACS Chemical Neuroscience. Available at: [Link]

  • Alberto-Silva, A. S., Niello, M., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile? Angewandte Chemie. Available at: [Link]

  • Alberto-Silva, A. S., Niello, M., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile? Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). MDMA and its analogs differ in their hepatic metabolism. Available at: [Link]

  • Priya, R., & Banerjee, D. (2013). Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding. Molecular BioSystems. Available at: [Link]

  • Sarkar, A., & Chattopadhyay, A. (2020). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. Methods in Molecular Biology. Available at: [Link]

  • Kaplan, A., Bas, D. C., et al. (2022). Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. Nature. Available at: [Link]

  • Bohrium. (2017). Recent advances and applications of molecular docking to g-protein-coupled receptors. Available at: [Link]

  • Chang, K. H., Kim, M. K., & Kim, D. H. (2006). How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation. Biophysical Journal. Available at: [Link]

  • ResearchGate. (n.d.). The summary of various ligand-5-HT 2A receptor docking studies. Available at: [Link]

  • Harini, K., et al. (2016). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Wang, L., et al. (2019). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Zhang, Y., et al. (2022). Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters. Frontiers in Pharmacology. Available at: [Link]

  • Mateev, E., et al. (2022). Improved Molecular Docking of MAO-B Inhibitors with Glide. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Tuccinardi, T., et al. (2023). Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Mateev, E., et al. (2022). Improved Molecular Docking of MAO-B Inhibitors with Glide. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Sharma, S., & Dang, S. (2022). Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Current Trends in Biotechnology and Pharmacy. Available at: [Link]

  • Schiøtt, B., et al. (2009). Substrate binding and translocation of the serotonin transporter studied by docking and molecular dynamics simulations. Journal of Molecular Modeling. Available at: [Link]

  • Beuming, T., et al. (2006). Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience. Available at: [Link]

  • Kumar, A., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience. Available at: [Link]

  • Koldsø, H., et al. (2013). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Journal of Chemical Information and Modeling. Available at: [Link]

  • bioRxiv. (2023). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish. Available at: [Link]

  • Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Mateev, E. (2023). Docking Studies of Recently Synthesized MAO-B Inhibitors. Encyclopedia. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2023). Identification of Serotonin Transporter Inhibitors from Selected Marine Alkaloids: A Molecular Docking and ADME Study. Available at: [Link]

  • bioRxiv. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Validation of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine Using Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Amine Synthesis

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine. We will move beyond rote protocols to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach. The methodologies described are grounded in principles outlined by the United States Pharmacopeia (USP) and the U.S. Food and Drug Administration (FDA), which emphasize that an analytical procedure must be proven suitable for its intended purpose.[2][3][4][5][6][7][8][9][10]

The Cornerstone of Validation: Certified Reference Standards

Before any analysis, the acquisition of a well-characterized, high-purity certified reference material (CRM) of this compound is non-negotiable. CRMs, produced under stringent ISO 17034 and ISO/IEC 17025 standards, provide the benchmark for identity, purity, and concentration, ensuring traceability and inter-laboratory consistency. Whenever possible, reference standards for expected impurities should also be procured to confirm their identity and response factors.[11][12]

A Multi-Pronged Approach to Purity Validation

A single analytical technique is rarely sufficient for comprehensive purity validation. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are employed to provide a complete picture of the sample's composition. This guide focuses on four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Purity_Validation_Workflow General Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation & Data Analysis Prep_Sample Accurately weigh and dissolve test sample to known concentration HPLC HPLC-UV/DAD (Quantitative Purity) Prep_Sample->HPLC GCMS GC-MS (Impurity ID & Volatiles) Prep_Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation) Prep_Sample->NMR FTIR FTIR Spectroscopy (Identity Confirmation) Prep_Sample->FTIR Prep_Standard Prepare Certified Reference Standard (CRM) and known impurity standards Prep_Standard->HPLC Prep_Standard->GCMS Prep_Standard->NMR Prep_Standard->FTIR Validate Perform System Suitability Tests (Based on USP <1225> / ICH Q2) HPLC->Validate GCMS->Validate Analyze Calculate Purity (% Area) Correlate Spectra Identify Impurities NMR->Analyze FTIR->Analyze Validate->Analyze Report Generate Certificate of Analysis (CoA) & Validation Report Analyze->Report

Caption: General Purity Validation Workflow.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar amine like our target compound, reversed-phase HPLC (RP-HPLC) is the method of choice. Here, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, causing more nonpolar compounds to be retained longer.

Causality Behind the Choice: HPLC is ideal for quantifying non-volatile or thermally fragile impurities that are common in synthetic routes. Its robustness and precision make it the gold standard for determining the area-percent purity of a major component.[13][14]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a robust starting point adapted from validated methods for the closely related compound MDMA.[15][16] It must be validated for specificity, linearity, accuracy, and precision according to USP <1225> guidelines.[2][3]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD), and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: A typical mobile phase could be a mixture of potassium phosphate buffer (pH ~3.0) and acetonitrile.[16] For example, a 90:10 (v/v) mixture of 25 mM potassium phosphate buffer and acetonitrile. The acidic pH ensures the amine is protonated, leading to better peak shape and avoiding interaction with free silanol groups on the column. The mobile phase must be filtered and degassed.

  • Standard Preparation: Prepare a stock solution of the this compound CRM in the mobile phase at a concentration of approximately 1.0 mg/mL. From this, create a working standard of ~50 µg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard to a final concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C (to ensure run-to-run reproducibility)

    • Detection Wavelength: 285 nm (the benzodioxole ring system provides strong UV absorbance)

  • Analysis and Calculation:

    • Perform a blank injection (mobile phase) to ensure no system peaks interfere.

    • Inject the standard multiple times (e.g., n=5) to establish system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the test sample.

    • Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This calculation assumes all impurities have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined using impurity standards.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Confirmation and Volatiles

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a long capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a molecular fingerprint.

Causality Behind the Choice: GC-MS offers exceptional sensitivity and unparalleled specificity, making it the confirmatory method of choice in forensic and quality control labs.[17][18] It excels at identifying volatile starting materials, residual solvents, and low-level byproducts. The mass spectrum provides structural information that can tentatively identify unknown impurities.[19]

Key Consideration: The Need for Derivatization

Primary and secondary amines like our analyte can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and interaction with the GC system. While analysis of the free base is possible, derivatization is often employed to improve volatility and peak shape.[20] Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common strategy.[21]

Experimental Protocol: GC-MS Analysis (with Derivatization)
  • Instrumentation: GC system coupled to a Mass Selective Detector (MSD). A common column is a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Sample Preparation & Derivatization:

    • Accurately weigh ~1 mg of the sample and reference standard into separate vials.

    • Dissolve in 1 mL of a suitable solvent like ethyl acetate.

    • Add 50 µL of TFAA and heat at 70°C for 20 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen and reconstitute in 1 mL of ethyl acetate.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split mode, e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. (This program must be optimized).

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C (Electron Ionization at 70 eV)

    • Scan Range: 40-500 amu.

  • Data Interpretation:

    • Confirm the identity of the main peak by comparing its retention time and mass spectrum to the derivatized CRM.

    • Search the mass spectra of any impurity peaks against spectral libraries (e.g., NIST/Wiley) for tentative identification.

    • Quantification can be performed, but requires careful validation and is often done relative to the main peak unless impurity standards are available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Principle of Operation: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

Causality Behind the Choice: NMR is the most powerful tool for unambiguous structure elucidation.[22][23][24] Unlike chromatographic methods, it can identify and characterize unknown impurities without needing a corresponding reference standard. Furthermore, quantitative NMR (qNMR) can provide a highly accurate purity value without the need for response factor correction.[25]

Protocol Outline: Structure Confirmation and Purity Assessment
  • Sample Preparation: Dissolve 5-10 mg of the substance in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a high-quality NMR tube.

  • Key Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons. The integration of the signals is directly proportional to the number of protons, allowing for relative quantification of impurities.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations. This suite of experiments is used to definitively assign every proton and carbon signal, confirming the structure of the main component and helping to elucidate the structures of any significant impurities.[22]

  • Data Interpretation: The ¹H spectrum is meticulously analyzed. The chemical shifts, splitting patterns, and integrals of the signals should perfectly match the expected structure of this compound. Any additional peaks are indicative of impurities, which can be identified by their own spectral patterns and quantified via integration relative to a known signal from the main compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Identity Check

Principle of Operation: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the functional groups present.

Causality Behind the Choice: FTIR is an extremely fast and non-destructive technique for confirming the identity of a compound.[26] The "fingerprint region" (below 1500 cm⁻¹) is unique to a specific molecule. By overlaying the FTIR spectrum of the test sample with that of the CRM, a direct confirmation of identity can be made in minutes.[27][28][29] It is excellent for screening but not for quantifying low-level impurities.

Protocol Outline: Identity Confirmation via ATR-FTIR
  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Collect a background spectrum of the clean ATR crystal.

    • Place a small amount of the CRM powder onto the crystal and apply pressure to ensure good contact. Collect the spectrum.

    • Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol).

    • Place a small amount of the test sample powder onto the crystal and collect its spectrum under identical conditions.

  • Data Interpretation: The spectrum of the test sample should be a near-perfect match to the spectrum of the reference standard, particularly in the fingerprint region (1500-600 cm⁻¹). Any significant differences may indicate the presence of a major impurity or that the sample is not the correct substance.

Comparative Summary of Analytical Techniques

Parameter HPLC-UV/DAD GC-MS NMR Spectroscopy FTIR Spectroscopy
Primary Use Quantitative PurityConfirmatory ID & Impurity IDDefinitive Structure ID & Quantification (qNMR)Rapid Identity Confirmation
Specificity Good to ExcellentExcellent (Mass Spectrum)Absolute (Structural Data)Good (Fingerprint Match)
Sensitivity High (µg/mL)Very High (ng/mL to pg/mL)Moderate (mg of sample needed)Low (major components only)
Quantitative? Yes (Primary Method)Yes (with validation)Yes (qNMR is highly accurate)No (Qualitative only)
Impurity ID Tentative (by RT)Good (MS Library Search)Excellent (ab initio structure elucidation)No
Key Advantage Robustness, precision for assayHigh sensitivity, structural info from MSUnambiguous identification without standardsSpeed, non-destructive
Key Limitation Requires impurity standards for accurate quantificationMay require derivatization; not for non-volatilesLower throughput, higher equipment costNot suitable for minor components

digraph "Method_Selection" {
graph [fontname="Arial", label="Decision Tree for Method Selection", labelloc=t, fontsize=16];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
result [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start [label="What is the primary analytical question?"];

q1 [label="Is the material the correct compound?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="What is the exact purity percentage?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="What are the identities of the impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

res_ftir [label="FTIR (Fastest)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; res_nmr_id [label="NMR (Definitive)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; res_hplc [label="HPLC-UV (Robust Assay)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; res_qnmr [label="qNMR (Highest Accuracy)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; res_gcms [label="GC-MS (Volatiles/Trace)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; res_nmr_imp [label="NMR (Unknowns)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1 [label="Identity"]; start -> q2 [label="Quantification"]; start -> q3 [label="Characterization"];

q1 -> res_ftir [label="Quick Screen"]; q1 -> res_nmr_id [label="Absolute Proof"];

q2 -> res_hplc [label="Standard QC"]; q2 -> res_qnmr [label="Primary Standard"];

q3 -> res_gcms [label="Expected/Volatile Impurities"]; q3 -> res_nmr_imp [label="Unknown Impurities"]; }

Caption: Decision Tree for Method Selection.

Conclusion

Validating the purity of this compound is not a single-step process but a systematic investigation. A combination of chromatography and spectroscopy is essential for a complete and trustworthy assessment. HPLC provides the robust quantitative data for the main component, while GC-MS offers orthogonal separation and sensitive detection for volatile impurities. NMR stands as the ultimate arbiter of structure for both the target molecule and any unknown impurities, and FTIR serves as a rapid and reliable tool for identity confirmation. By employing these techniques in concert and grounding them in the principles of method validation with certified reference standards, researchers can ensure the integrity of their materials and the validity of their scientific outcomes.

References

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • Müller, I.B., & Windberg, C.N. (2005). Validation of an HPLC Method for Quantitation of MDMA in Tablets. Journal of Chromatographic Science, 43(8), 434-437. Available from: [Link]

  • Claramunt, J., et al. (2001). Determination of MDMA and its Metabolites in Blood and Urine by Gas Chromatography–Mass Spectrometry and Analysis of Enantiomers. Journal of Analytical Toxicology, 25(6), 457-464. Available from: [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of MDMA. Available from: [Link]

  • Loyola University Chicago. New GC-MS Assay for MDA and MDMA. Available from: [Link]

  • U.S. Pharmacopeia. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. Available from: [Link]

  • Zancanaro, F. A. M., et al. (2010). Determination of 3,4-methylenedioxymethamphetamine (MDMA) in Confiscated Tablets by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 48(10), 823-827. Available from: [Link]

  • Müller, I. B., & Windberg, C. N. (2005). Validation of an HPLC method for quantitation of MDMA in tablets. Journal of chromatographic science, 43(8), 434–437. Available from: [Link]

  • Horská, T., et al. (2021). Ecstasy tablets: Rapid identification and determination of enantiomeric excess of MDMA. Forensic Science International, 328, 111041. Available from: [Link]

  • ResearchGate. HPLC chromatogram of recovery tests for MDMA. Available from: [Link]

  • Cody, J. T., & Schwarzhoff, R. (1993). GC–MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 17(6), 321-326. Available from: [Link]

  • Al-Saffar, Z. Y., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(10), 4059. Available from: [Link]

  • Van Durme, F., et al. (2025). Evaluation of Two Spectroscopic Techniques to Estimate the MDMA Dose of Ecstasy-Like Tablets, an On-Site Approach. Drug Testing and Analysis. Available from: [Link]

  • USP. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Available from: [Link]

  • Amini, A., et al. (2014). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. Iranian journal of public health, 43(6), 799–804. Available from: [Link]

  • European Pharmacopoeia. 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. Available from: [Link]

  • Nic Daeid, N., et al. (2019). 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. Analytical Methods, 11(35), 4548-4561. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ResearchGate. Fourier transform infrared (FTIR) spectra. Available from: [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. Available from: [Link]

  • GRCTS. (2019). Validation of Analytical Methods according to the New FDA Guidance. Available from: [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Available from: [Link]

  • DrugsData.org. Test Details : Result #6343 - Crystal MDMA. Available from: [Link]

  • Cambridge Bioscience. Psychedelic drug reference standards. Available from: [Link]

  • European Medicines Agency. (2004). CPMP guideline on control of impurities of pharmacopoeia General Monograph. Available from: [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Available from: [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. Available from: [Link]

  • Therapeutic Goods Administration (TGA). (2024). New quality standards for MDMA and psilocybine. Available from: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • ResearchGate. Determination of the Synthetic Origin of Methamphetamine Samples by 2H NMR Spectroscopy. Available from: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Available from: [Link]

  • ECA Academy. Guideline on Control of Impurities of Pharmacopoeial Substances. Available from: [Link]

  • HTS-110. Structure elucidation capabilities on typical pharmaceutical drugs by new nuclear magnetic resonance technology. Available from: [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Russian Chemical Reviews, 84(9), 857. Available from: [Link]

  • Cheméo. 1,3-Benzodioxol-5-ol. Available from: [Link]

  • Wiley Analytical Science. (1999). NMR Spectroscopy in Drug Development and Analysis. Available from: [Link]

  • PubChem. MDMA and Their Analogs as Therapeutics for Mental Disorder and Response Predictor. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine derivatives. These compounds, belonging to the broader class of substituted methylenedioxyphenethylamines (MDxx), are of significant interest to the scientific community for their psychoactive properties and potential therapeutic applications.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of how structural modifications influence biological activity, supported by experimental data and detailed methodologies.

The Benzodioxole Core: A Privileged Scaffold in Neuropharmacology

The 1,3-benzodioxole (methylenedioxy) moiety is a key structural feature in a multitude of neuroactive compounds, including the prototypical agent 3,4-methylenedioxy-N-methylamphetamine (MDMA).[2][3] This functional group significantly influences the pharmacological profile of these molecules, primarily through its interaction with monoamine transporters and receptors in the central nervous system. The this compound framework serves as a foundational structure for this class of compounds, often referred to as MDxx.[1][2][3]

These derivatives are known to interact with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems, exhibiting a range of effects from stimulant to entactogenic and, in some cases, hallucinogenic.[1] Understanding the SAR of these compounds is crucial for designing novel ligands with specific pharmacological profiles for research and potential therapeutic development.

Key Structural Modifications and Their Impact on Activity

The pharmacological properties of this compound derivatives can be systematically altered by modifying three key regions of the molecule: the ethylamine side chain, the benzodioxole ring, and the nitrogen substituent.

Figure 1. Key modification points on the this compound scaffold.

Comparative Analysis of Receptor Binding Affinities

The interaction of these derivatives with various neurotransmitter receptors is a key determinant of their pharmacological effects. The following table summarizes the binding affinities (Ki, nM) of several representative compounds for human serotonin receptors. Lower Ki values indicate a higher binding affinity.

CompoundR1 (α-position)R3 (N-substituent)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)
MDA-CH3-H~400-500~1000-2000~4000-5000
MDMA-CH3-CH3Low µMLow µM>10,000
MDEA-CH3-CH2CH3Low µMLow µM>10,000
2C-B-H-HHighModerateLow
25I-NBOMe-H2-methoxybenzyl0.0441.3Reduced affinity

Data compiled from multiple sources.[4][5][6]

Analysis of Structure-Activity Relationships:

  • α-Methylation: The presence of a methyl group at the α-position of the ethylamine side chain (as in MDA, MDMA, and MDEA) is a common feature.

  • N-Alkylation: N-methylation (MDMA) and N-ethylation (MDEA) generally maintain or slightly decrease affinity for 5-HT2A receptors compared to the primary amine (MDA).[6]

  • Ring Substitutions: The position and nature of substituents on the aromatic ring can dramatically alter receptor affinity. For instance, the addition of a bulky N-2-methoxybenzyl group in phenethylamines (like 25I-NBOMe) drastically increases 5-HT2A receptor affinity.[5]

  • Receptor Selectivity: While many of these compounds bind to multiple serotonin receptors, the relative affinities can differ significantly, leading to distinct pharmacological profiles. For example, NBOMe derivatives exhibit high 5-HT2A/5-HT1A selectivity.[5]

Experimental Protocols for Pharmacological Characterization

To ensure the validity and reproducibility of SAR studies, standardized and robust experimental protocols are essential. The following sections detail common assays used to characterize these compounds.

Radioligand Binding Assay for 5-HT2A Receptor

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a specific radioligand.

Methodology:

  • Receptor Source: Use membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor or from rat frontal cortex, a brain region with high 5-HT2A receptor density.[7][8]

  • Radioligand: [3H]ketanserin is a commonly used radioligand for 5-HT2A receptor binding assays.[7]

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the receptor preparation with a fixed concentration of [3H]ketanserin and varying concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand (e.g., spiperone).

  • Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters (e.g., GF/B), often pre-soaked in polyethyleneimine to reduce non-specific binding.[7]

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Filtration Filtration Incubation->Filtration Radioligand ([3H]ketanserin) Radioligand ([3H]ketanserin) Radioligand ([3H]ketanserin)->Incubation Test Compound Test Compound Test Compound->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Scintillation Counting->Data Analysis (IC50/Ki) G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Analysis Plate Cells Expressing GPCR Plate Cells Expressing GPCR Add Test Compound Add Test Compound Plate Cells Expressing GPCR->Add Test Compound Add Agonist/Forskolin (if applicable) Add Agonist/Forskolin (if applicable) Add Test Compound->Add Agonist/Forskolin (if applicable) Lyse Cells Lyse Cells Add Agonist/Forskolin (if applicable)->Lyse Cells Measure cAMP Levels Measure cAMP Levels Lyse Cells->Measure cAMP Levels Generate Concentration-Response Curve Generate Concentration-Response Curve Measure cAMP Levels->Generate Concentration-Response Curve Calculate EC50/IC50 Calculate EC50/IC50 Generate Concentration-Response Curve->Calculate EC50/IC50

Figure 3. General workflow for a cell-based cAMP functional assay.

Future Perspectives and Conclusion

The study of this compound derivatives continues to be a dynamic area of research. The SAR data accumulated to date provides a valuable framework for the rational design of novel compounds with tailored pharmacological properties. Future investigations will likely focus on exploring a wider range of substitutions on both the benzodioxole ring and the ethylamine side chain to develop more selective ligands. The use of computational modeling in conjunction with traditional pharmacological assays will be instrumental in predicting the activity of new derivatives and elucidating their mechanisms of action at a molecular level. A thorough understanding of the SAR of this important class of compounds will undoubtedly pave the way for the development of novel research tools and potential therapeutic agents.

References

  • PubChem. (n.d.). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. National Center for Biotechnology Information. Retrieved from [Link]

  • Nichols, D. E., & Oberlender, R. (1990). Structure-activity relationships of MDMA and related compounds: a new class of psychoactive drugs?. Annals of the New York Academy of Sciences, 600, 613–625. [Link]

  • Nichols, D. E., & Oberlender, R. (1989). Structure-activity relationships of MDMA-like substances. NIDA research monograph, 94, 1–29. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Sittampalam, G. S., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • bioRxiv. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. Cold Spring Harbor Laboratory. [Link]

  • Cilibrizzi, A., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of pharmacological and toxicological methods, 66(2), 161–167. [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • van de Witte, S. V., et al. (1996). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical biochemistry, 241(2), 232–239. [Link]

  • Gray, J. A., & Roth, B. L. (2001). Serotonin 2A (5-HT2A) receptor function: ligand-dependent mechanisms and pathways. Apsselect, 1(1), 1-20. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Nichols, D. E., & Oberlender, R. (1990). Structure-activity relationships of MDMA and related compounds: a new class of psychoactive drugs?. Annals of the New York Academy of Sciences, 600, 613-625. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. [Link]

  • Kolaczynska, K. E., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in pharmacology, 12, 794224. [Link]

  • Pierce, P. A., & Peroutka, S. J. (1988). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. Neuroscience letters, 95(1-3), 208–212. [Link]

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 10, 1290. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine. The information herein is intended for researchers, scientists, and drug development professionals. Given the absence of specific regulatory disposal guidelines for this compound, this protocol is synthesized from safety data for structurally similar chemicals and established principles of hazardous waste management. The core principle is to treat this compound as a hazardous substance at all times to ensure personnel safety and environmental protection.

Part 1: Hazard Profile and Immediate Safety Precautions

This compound is a substituted methylenedioxyphenethylamine. While comprehensive toxicological data for this specific molecule is not widely published, its structural analogs provide critical safety insights. A close structural analog, N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine, is classified as hazardous, causing severe skin burns, eye damage, and respiratory irritation[1]. Therefore, it is imperative to handle this compound with the same level of caution.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[1].

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact[2]. All skin surfaces should be covered.

  • Respiratory Protection: All handling of this compound, including waste preparation, must occur in a well-ventilated area, preferably within a certified chemical fume hood[2].

Part 2: Step-by-Step Waste Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal program. Under no circumstances should this chemical or its waste be disposed of down the drain or in standard laboratory trash [2][3].

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical disposal. It prevents potentially violent chemical reactions and ensures compliant disposal.

  • Solid Waste:

    • Collect all contaminated disposable materials, such as weighing papers, pipette tips, gloves, and absorbent pads.

    • Place these materials into a dedicated, robust, and sealable container. This container should be clearly labeled for "Solid Hazardous Waste" containing this compound[2].

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and sealable hazardous waste container[4].

    • Crucially, do not mix this amine-based waste with other waste streams, particularly acids or strong oxidizing agents, to prevent hazardous reactions [5].

Step 2: Containerization and Labeling

All waste containers must adhere to federal and local regulations to ensure safety and proper handling by disposal personnel.

  • Container Integrity: Use containers made of materials compatible with amines and any solvents used[5][6]. The original product container, if in good condition, is an ideal choice for waste accumulation[6]. Ensure caps are in new condition and provide a tight seal.

  • Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name: "this compound" and list any other chemical constituents (e.g., solvents)[7].

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish designated SAAs for the temporary storage of waste before its collection.

  • Location: The SAA should be located at or near the point of generation and under the direct control of laboratory personnel[4][7].

  • Conditions: Store waste containers in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[5]. Containers must be kept securely closed except when adding waste[6].

  • Inspections: Weekly inspections of the SAA are recommended to check for leaks or container degradation[6].

Step 4: Arranging for Professional Disposal

  • Contact your EHS Office: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup[2][5].

  • Documentation: Maintain accurate records of all waste generated, including quantities, dates, and disposal methods, as required by regulations[5][8]. This documentation, often called a "waste manifest," tracks the waste from generation to its final disposal[7].

Disposal Workflow Diagram

G cluster_0 Step 1: Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Solid Solid Waste (Gloves, Paper, etc.) SolidContainer Labeled Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions) LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer SAA Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA EHS Contact EHS / Licensed Hazardous Waste Vendor SAA->EHS Pickup Scheduled Waste Pickup & Manifesting EHS->Pickup

Caption: Workflow for the disposal of this compound.

Part 3: Special Considerations for Controlled Substance Analogs

This compound is a structural analog of controlled substances such as 3,4-Methylenedioxy-N-ethylamphetamine (MDEA or "Eve")[9][10]. This structural similarity necessitates a critical evaluation of its legal status. Researchers are responsible for determining if this compound falls under the legal definition of a controlled substance or analog in their jurisdiction.

If the compound is determined to be a controlled substance, its disposal must comply with the regulations set forth by the Drug Enforcement Administration (DEA)[11].

Key DEA Disposal Requirements:

  • Non-Retrievable State: The substance must be rendered "non-retrievable," meaning it cannot be transformed back into a physical or chemical state as a controlled substance[8][12].

  • Approved Disposal Methods:

    • Reverse Distributor: The most common method for research laboratories is to transfer the substance to a DEA-registered "reverse distributor" who is authorized to handle and destroy controlled substances[8].

    • On-site Destruction: This method is less common in academic settings and requires stringent DEA approval, record-keeping (DEA Form 41), and witnessing by at least two authorized employees[8][12].

Regulatory Status Decision Diagram

G Start Is the compound a controlled substance/analog in your jurisdiction? Yes Follow DEA Disposal Regulations Start->Yes Yes No Follow Standard Hazardous Chemical Waste Procedures Start->No No Consult Consult EHS and Legal Counsel Start->Consult Unsure Yes->Consult

Caption: Decision process for regulatory compliance in disposal.

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is vital to mitigate exposure and contamination[2].

  • Evacuate and Secure: Immediately alert others and evacuate all non-essential personnel from the spill area. Restrict access to the location[2].

  • Ventilate: If the spill is contained within a chemical fume hood, keep the hood running. For spills in the open lab, ensure the area is well-ventilated, if safe to do so, to disperse vapors[2].

  • Absorb and Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels for large spills.

  • Collect and Decontaminate: Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place all cleanup materials into a designated hazardous waste container. Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste[2].

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office immediately[2].

References

  • N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine Safety Data Sheet. Thermo Fisher Scientific. (Note: A direct deep link to this specific SDS is not available, but it can be searched on the manufacturer's website using the chemical name or CAS number 15205-27-3).

  • Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. BenchChem. (This link is for a similar compound but outlines general principles).

  • New DEA Rules Expand Options for Controlled Substance Disposal. Taylor & Francis Online.

  • Proper Destruction of Controlled Substances (C/S) and Dangerous Drugs (D/D). Emory University.

  • Researcher's Manual. DEA Diversion Control Division.

  • Drug Disposal Information. DEA Diversion Control Division.

  • Amine Disposal For Businesses. Collect and Recycle.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • How To Safely Dispose of Controlled Substances. Daniels Health.

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory.

  • Laboratory Environmental Sample Disposal Information Document. US EPA.

  • Substituted methylenedioxyphenethylamine. Wikipedia.

  • 3,4-Methylenedioxy-N-ethylamphetamine. Wikipedia.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine (CAS No. 6642-35-9). As a trusted partner in your research, our goal is to provide value beyond the product itself, ensuring your work is conducted with the highest standards of safety and scientific integrity. This guide is structured to deliver essential, immediate safety and logistical information tailored for researchers, scientists, and drug development professionals.

Foundational Principle: Hazard Analysis of Analogs

Direct, comprehensive safety data for this compound is not extensively published. Therefore, a rigorous safety protocol is derived from a thorough analysis of structurally similar compounds. The presence of the benzodioxole ring and the ethylamine functional group necessitates treating this compound with significant caution. Safety data sheets (SDS) for analogous chemicals consistently indicate severe hazards.

Table 1: Hazard Profile of Structurally Related Compounds

Compound Name CAS Number Primary Hazards Signal Word
N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine 15205-27-3 Causes severe skin burns and eye damage; May cause respiratory irritation.[1] Danger
1,3-Benzodioxole-5-ethanamine 1484-85-1 Causes severe skin burns and eye damage; Causes skin irritation; Causes serious eye damage; May cause respiratory irritation.[2] Danger
N-Ethylisopropylamine 19961-27-4 Highly flammable liquid and vapor; Causes severe skin burns and eye damage.[3] Danger

| Ethylamine solution | 75-04-7 | Highly flammable; Toxic in contact with skin; Causes severe skin burns and eye damage; May cause respiratory irritation. | Danger |

The consistent classification of these related amines as corrosive and irritating provides the foundational logic for the stringent PPE recommendations that follow. The primary risks during handling are chemical burns to the skin and eyes, and respiratory tract irritation.

Core Directive: Mandatory Personal Protective Equipment

Based on the hazard assessment, the following PPE is mandatory for all personnel handling this compound. This is the minimum requirement to mitigate the identified risks.

Eye and Face Protection: The First Line of Defense

The risk of severe, potentially irreversible eye damage necessitates robust protection.

  • Primary Protection: Wear tightly fitting chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Secondary Barrier: A full-face shield must be worn over the safety goggles.[4][5] This is critical when handling quantities greater than a few milliliters, during transfers, or any situation with an elevated splash risk. Standard safety glasses are insufficient.

Causality: The amine functional group renders the compound corrosive. A single droplet splash into the eye can cause severe burns and permanent damage.[1][6] The dual-layer protection of goggles and a face shield provides a comprehensive barrier against splashes and vapors.

Skin and Body Protection: A Complete Barrier

Direct contact with skin can cause severe chemical burns.[1][3]

  • Gloves: Use chemical-resistant gloves, such as nitrile rubber, with a minimum thickness of 4 mil.[4] Always inspect gloves for tears or pinholes before use. For prolonged tasks or when handling larger volumes, consider double-gloving. Contaminated gloves must be removed immediately using proper technique, and hands should be washed thoroughly.

  • Laboratory Coat: A 100% cotton or flame-resistant (e.g., Nomex®) laboratory coat that is fully buttoned is required.[5] Ensure the sleeves are not rolled up.

  • Apparel: Wear long pants and fully enclosed shoes made of a non-porous material.[5] Never work with this compound while wearing shorts, skirts, sandals, or perforated shoes.

Respiratory Protection: Engineering Controls First

The primary method of respiratory protection is an engineering control, not PPE.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[4] This ensures that any vapors or aerosols are effectively captured and exhausted.

  • Respirator Use: In the rare event of an engineering control failure or a significant spill, respiratory protection may be necessary. A NIOSH-approved full-face respirator with organic vapor cartridges is recommended in such emergencies.[7] Note that the use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[5]

Procedural Guide: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common source of exposure. Following a strict, validated procedure is critical.

Donning (Putting On) PPE Workflow

This sequence is designed to minimize contamination of "clean" PPE items.

Experimental Protocol: PPE Donning Sequence

  • Attire Check: Confirm that personal clothing (long pants, closed-toe shoes) is appropriate.

  • Inner Gloves: Don the first pair of nitrile gloves if double-gloving.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Outer Gloves: Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: Put on the face shield.

PPE_Donning_Workflow start Start: Proper Attire Confirmed step1 1. Don Inner Gloves (If Double-Gloving) start->step1 step2 2. Don Lab Coat (Fasten Completely) step1->step2 step3 3. Don Outer Gloves (Over Cuffs) step2->step3 step4 4. Don Goggles step3->step4 step5 5. Don Face Shield step4->step5 end_node Ready for Work step5->end_node

Caption: Sequential workflow for correctly donning PPE.

Doffing (Removing) PPE Workflow

This sequence is designed to prevent contact with the contaminated outer surfaces of the PPE.

Experimental Protocol: PPE Doffing Sequence

  • Initial Decontamination: If grossly contaminated, wipe down the face shield and outer gloves with a suitable decontaminant before removal.

  • Face Shield Removal: Remove the face shield by touching only the headband. Place in a designated area for decontamination.

  • Outer Glove Removal: Remove the outer gloves using a glove-to-glove technique (peeling one off with the other). Dispose of them in the designated hazardous waste container.

  • Lab Coat Removal: Unbutton the lab coat. Remove it by rolling it outwards, touching only the inside surface. Hang it in its designated storage location or place it in a laundry bin if contaminated.

  • Goggle Removal: Remove goggles by touching only the strap. Place in a designated area for decontamination.

  • Inner Glove Removal: Remove the final pair of gloves using a glove-to-skin technique (hooking a finger under the cuff of the remaining glove). Dispose of them in hazardous waste.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.

PPE_Doffing_Workflow start Start: Exiting Work Area step1 1. Remove Face Shield start->step1 step2 2. Remove Outer Gloves step1->step2 step3 3. Remove Lab Coat step2->step3 step4 4. Remove Goggles step3->step4 step5 5. Remove Inner Gloves step4->step5 step6 6. Wash Hands Thoroughly step5->step6 end_node Procedure Complete step6->end_node

Caption: Sequential workflow for safely doffing PPE.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include operational workflows and proper disposal.

Safe Handling Workflow

A systematic approach ensures all safety checks are completed before and during handling.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Fume Hood) cluster_post Post-Execution Phase prep1 1. Verify Fume Hood Certification and Airflow prep2 2. Assemble All Materials (Chemicals, Glassware) prep1->prep2 prep3 3. Locate Spill Kit and Emergency Shower/Eyewash prep2->prep3 prep4 4. Don All Required PPE (See Donning Protocol) prep3->prep4 exec1 5. Perform Chemical Transfer or Reaction Setup prep4->exec1 exec2 6. Keep Container Tightly Closed When Not in Use exec1->exec2 exec3 7. Immediately Contain Any Spills or Drips exec2->exec3 post1 8. Decontaminate Work Surface exec3->post1 post2 9. Segregate and Label Hazardous Waste post1->post2 post3 10. Doff PPE Correctly (See Doffing Protocol) post2->post3

Caption: Step-by-step workflow for safe chemical handling.

Spill Management

In the event of a small spill contained within the fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Containment: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[4]

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[4]

Waste Disposal Plan

Improper disposal can endanger personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound are considered hazardous waste. This includes gloves, absorbent pads, and empty containers.

  • Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Solid Waste: Collect all contaminated solid waste in a separate, sealed, and clearly labeled hazardous waste container.[4]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials like strong acids or oxidizing agents.[4]

  • Final Disposal: All waste must be disposed of through your institution's approved hazardous waste disposal program.[1][3] Never dispose of this chemical down the drain or in regular trash.[3][4]

Emergency First Aid

Immediate and correct first aid is critical in the event of an exposure. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[1]

Table 2: Emergency First Aid Procedures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention. [1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. [1]

| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention. [1] |

References

  • Safety Data Sheet: N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine. Thermo Fisher Scientific. (Note: A direct deep link to this specific SDS is not stable, search for CAS No. 15205-27-3 on the Fisher Scientific SDS portal).

  • Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. BenchChem.

  • N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride. Vulcanchem.

  • Safety Data Sheet: Ethylmethyl-d3-amine. CDN Isotopes.

  • 1,3-Benzodioxolyl-N-ethylpentanamine. Wikipedia.

  • Safety Data Sheet: N-Ethylisopropylamine. Sigma-Aldrich.

  • Safety Data Sheet: 2-(1,3-Benzodioxol-5-yl)ethanol. Thermo Fisher Scientific. (Note: Search for CAS No. 6006-82-2 on the Fisher Scientific SDS portal).

  • 1,3-Benzodioxole-5-ethanamine. PubChem, National Center for Biotechnology Information.

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health and Human Services.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet: Ethylamine solution. Sigma-Aldrich.

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.

  • This compound. ChemicalBook.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.